molecular formula C12H11NO3S B010289 Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate CAS No. 103790-38-1

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Katalognummer: B010289
CAS-Nummer: 103790-38-1
Molekulargewicht: 249.29 g/mol
InChI-Schlüssel: QBMUTHMQUMANOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate ( 103790-38-1) is a high-purity solid compound with a molecular formula of C12H11NO3S and a molecular weight of 249.29 g/mol. This structurally unique molecule incorporates both a thiophene carboxylate and an aminophenoxy group, making it a valuable bifunctional intermediate for advanced organic synthesis and medicinal chemistry research. Research Applications and Value: Thiophene carboxylates are recognized as privileged scaffolds in drug discovery and material science. As a key intermediate, this compound can be utilized in the synthesis of complex molecules for pharmaceutical development. Its structure is characteristic of intermediates used in creating compounds with diverse biological activities, similar to other aminothiophene carboxylates that have been explored for their potential in antihypertensive, antitumor, anti-inflammatory, and antimicrobial applications . The presence of both an aromatic amine and an ester group on the thiophene ring allows for versatile chemical modifications, enabling researchers to develop a wide range of novel derivatives for structure-activity relationship (SAR) studies and high-throughput screening. Handling and Compliance: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Eigenschaften

IUPAC Name

methyl 3-(4-aminophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-12(14)11-10(6-7-17-11)16-9-4-2-8(13)3-5-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMUTHMQUMANOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377110
Record name Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103790-38-1
Record name Methyl 3-(4-aminophenoxy)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103790-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. As a molecule incorporating a substituted thiophene core, an aminophenoxy moiety, and a methyl ester, its characterization requires an integrated application of modern spectroscopic techniques. This document outlines the causality behind the selection of analytical methods, provides field-tested, self-validating experimental protocols, and details the interpretation of spectral data. We will proceed logically from establishing the molecular formula by mass spectrometry to defining the functional group architecture via infrared spectroscopy, and culminating in the complete mapping of the atomic framework using one- and two-dimensional nuclear magnetic resonance spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a robust and verifiable methodology for the structural confirmation of complex organic molecules.

Introduction and Strategic Overview

The compound this compound is a disubstituted thiophene derivative. Thiophene-based molecules are established pharmacophores and key components in functional organic materials[1][2]. The addition of an aminophenoxy substituent introduces functionalities ripe for further synthetic elaboration, making this molecule a valuable intermediate. Unambiguous confirmation of its molecular structure is the foundational prerequisite for any subsequent research or development.

Our strategy for elucidation is built on a synergistic application of three core analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To establish the elemental composition and molecular weight with high precision.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify and confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To construct the definitive proton-carbon framework and establish connectivity between all structural fragments.

This integrated approach ensures that the data from each technique cross-validates the others, leading to an irrefutable structural assignment.

Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Causality of Method Selection: Before dedicating resources to detailed structural mapping, it is imperative to confirm the molecular formula. HRMS provides the exact mass of the molecular ion with sufficient accuracy (typically <5 ppm) to determine a unique elemental composition, thereby validating the synthetic outcome at the most fundamental level.

HRMS Experimental Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode (ESI+) to promote the formation of the protonated molecular ion [M+H]⁺. The primary amine is a primary site for protonation.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.

Expected Data & Interpretation

The molecular formula for this compound is C₁₂H₁₁NO₃S.

  • Expected Exact Mass of [M+H]⁺: 250.0532 (C₁₂H₁₂NO₃S⁺)

  • Primary Validation: The observation of a high-intensity ion at m/z ≈ 250.0532 with a mass error of < 5 ppm provides strong evidence for the correct elemental formula.

Fragmentation Analysis: While HRMS is primarily for formula confirmation, fragmentation patterns can offer preliminary structural insights. Key expected fragmentation pathways for this molecule are illustrated below and summarized in Table 1[3][4][5].

dot

Fig 1: Predicted ESI-MS Fragmentation Pathway M [M+H]⁺ m/z = 250.05 F1 Loss of •OCH₃ m/z = 219.04 M->F1 - •OCH₃ F2 Loss of H₂N-Ph-O• m/z = 140.03 M->F2 - C₇H₇NO• F3 H₂N-Ph-O⁺ m/z = 110.06 M->F3 Ether Cleavage F4 Loss of CO m/z = 191.05 F1->F4 - CO Fig 2: NMR Elucidation Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments, Integration, Splitting) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C 2-3 Bond Correlation) H1->HMBC C13 ¹³C NMR (Unique Carbons) C13->HSQC C13->HMBC Final Final Confirmed Structure COSY->Final HSQC->Final HMBC->Final

NMR Elucidation Workflow
NMR Experimental Protocol
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[6]

  • ¹H NMR Acquisition: Acquire a standard single-pulse ¹H spectrum. Ensure proper phasing and baseline correction. Integrate all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets.

Expected Spectra & Data Interpretation

¹H NMR Spectrum Analysis: The ¹H NMR spectrum is predicted to show distinct signals for the thiophene protons, the aminophenoxy protons, the amine protons, and the methyl ester protons.

  • Thiophene Ring Protons (H-4, H-5): These will appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The H-5 proton, being adjacent to the sulfur atom, will likely be further downfield than H-4.[1]

  • Aminophenoxy Ring Protons (H-2'/6', H-3'/5'): This will present as a classic AA'BB' system, appearing as two apparent doublets in the aromatic region (δ 6.5-7.5 ppm). The protons ortho to the amino group (H-3'/5') will be upfield compared to those ortho to the ether linkage (H-2'/6').[7]

  • Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm, which will disappear upon D₂O exchange. Its chemical shift can be highly variable depending on solvent and concentration.

  • Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3H, typically around δ 3.8-3.9 ppm.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as two pairs of carbons on the symmetrically substituted benzene ring are chemically equivalent.

  • Carbonyl Carbon (C=O): The ester carbonyl will be the most downfield signal, expected around δ 160-165 ppm.

  • Aromatic Carbons: The 8 aromatic carbons (4 on the thiophene ring, 4 unique signals on the benzene ring) will appear in the δ 100-160 ppm range. The carbons attached to heteroatoms (C-2, C-3, C-1', C-4') will have distinct and predictable shifts.[1][6]

  • Methyl Carbon (-OCH₃): The methyl ester carbon will be the most upfield signal, typically around δ 50-55 ppm.

2D NMR for Unambiguous Connectivity:

  • COSY: Will show correlations between adjacent protons: H-4 and H-5 on the thiophene ring, and between H-2'/6' and H-3'/5' on the benzene ring.

  • HMBC (Key Correlations): This is the most critical experiment for connecting the fragments.

    • The methyl protons (-OCH₃) will show a 3-bond correlation to the ester carbonyl carbon (C=O).

    • The H-4 proton of the thiophene ring will show a 2-bond correlation to C-3 and a 3-bond correlation to C-2.

    • Crucially, the protons on the phenoxy ring ortho to the ether linkage (H-2'/6') should show a 3-bond correlation to the C-3 carbon of the thiophene ring, definitively proving the ether connectivity.

Assignment Predicted ¹H NMR Data Predicted ¹³C NMR Data Key HMBC Correlations (¹H → ¹³C)
-OCH₃~3.85 ppm (s, 3H)~52 ppmC=O
H-4~7.20 ppm (d, 1H)~125 ppmC-2, C-3, C-5
H-5~7.65 ppm (d, 1H)~128 ppmC-3, C-4
H-2', H-6'~6.95 ppm (d, 2H)~122 ppmC-4', C-3 (Thiophene)
H-3', H-5'~6.70 ppm (d, 2H)~115 ppmC-1'
-NH₂~4.0 ppm (br s, 2H)--
C-2-~118 ppmH-4, H-5
C-3-~155 ppmH-4, H-5, H-2'/6'
C=O-~162 ppm-OCH₃
C-1'-~150 ppmH-3'/5'
C-4'-~145 ppmH-2'/6'
Table 3: Consolidated & Predicted NMR Data (Chemical shifts are estimates in CDCl₃ and may vary).

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. FTIR spectroscopy offers rapid and definitive verification of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the irrefutable atomic-level map of the molecule, with key HMBC correlations serving as the ultimate validation of the proposed connectivity. By following the protocols and interpretive logic detailed in this guide, researchers can achieve a self-validating and unambiguous confirmation of the molecular structure, ensuring the scientific integrity of any subsequent work.

References

Sources

Physicochemical properties of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is a foundational pillar for success. Small molecules built upon heterocyclic scaffolds are of particular interest due to their diverse biological activities. This compound, a molecule featuring a thiophene ring coupled with aminophenoxy and ester functionalities, represents a promising scaffold for medicinal chemistry. Thiophene derivatives are known to possess a wide range of pharmacological activities, and understanding the intrinsic properties of this specific molecule is crucial for its potential development.[1]

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices, offers detailed protocols for property determination, and synthesizes this information to provide a holistic profile of the compound. The subsequent sections are structured to guide the reader through the molecule's structural attributes, its key physicochemical parameters, the experimental methodologies used to measure them, and their implications for pharmaceutical development.

Molecular and Structural Properties

The foundational step in characterizing any new chemical entity is to confirm its structure and basic molecular properties. These identifiers are critical for registration, analysis, and computational modeling.

  • Chemical Name: this compound

  • CAS Number: 103790-38-1[2]

  • Molecular Formula: C₁₂H₁₁NO₃S[2][3]

  • Molecular Weight: 249.29 g/mol [2][3]

The structure combines a thiophene core, known for its reactivity and presence in various bioactive molecules, with an aminophenoxy group that introduces potential hydrogen bonding sites and a point for further chemical modification.[4][5] The methyl ester at the 2-position provides another reactive handle and influences the molecule's polarity and solubility.[6]

Core Physicochemical Data Summary

Quantitative physicochemical data provides an at-a-glance profile of a compound's behavior. The following table summarizes the known properties of this compound. Subsequent sections will detail the methodologies for determining the most critical of these parameters.

PropertyValueSource(s)
Melting Point 102-105 °C[2]
Boiling Point 396.4 °C at 760 mmHg[2]
Density 1.314 g/cm³[2]
LogP (Octanol-Water Partition Coefficient) 3.49[2]
Water Solubility Reported as "soluble"[2]
Polar Surface Area (PSA) 89.79 Ų[2]
Refractive Index 1.625[2]
Flash Point 193.5 °C[2]
Vapor Pressure 1.72 x 10⁻⁶ mmHg at 25°C[2]

Experimental Characterization Workflow

A systematic approach is required to fully profile a drug candidate. The following workflow illustrates the logical progression from initial synthesis to comprehensive physicochemical assessment.

G cluster_0 Phase 1: Synthesis & Verification cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Integration & Assessment synthesis Synthesis & Purification structural Structural Elucidation (NMR, MS, IR) synthesis->structural solubility Aqueous Solubility (Shake-Flask) structural->solubility lipophilicity Lipophilicity (LogP/LogD) structural->lipophilicity ionization Ionization Constant (pKa Titration) structural->ionization thermal Thermal Stability (DSC/TGA) structural->thermal analysis Integrated Data Analysis solubility->analysis lipophilicity->analysis ionization->analysis thermal->analysis assessment Candidate Assessment for Preclinical Development analysis->assessment

Caption: Experimental workflow for physicochemical characterization.

Methodologies for Key Property Determination

This section provides detailed, self-validating protocols for determining the physicochemical properties most critical to drug development: solubility, lipophilicity, ionization constant, and thermal stability.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a gatekeeper property for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed.[7] The traditional "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility because it ensures the solution has reached its maximum saturation point, providing a definitive value for formulation and biopharmaceutical modeling.[8]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

  • Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, and 7.4).[9]

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[8]

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Sample Analysis: Carefully withdraw a clear aliquot from the supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high specificity and sensitivity.[9][10][11]

  • Data Reporting: The solubility is reported in units such as mg/mL or µM at the specific pH and temperature.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical predictor of its ability to cross biological membranes. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) accounts for both neutral and ionized forms at a specific pH.[12] The shake-flask method, using n-octanol and water, is a direct and reliable way to measure this property, as n-octanol serves as a surrogate for the lipid core of cell membranes.[13][14]

Experimental Protocol: LogP/LogD Determination via Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[14]

  • Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the sample to ensure a clean separation between the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC or UV-Vis spectrophotometry.[14]

  • Calculation:

    • LogP (for the neutral molecule) or LogD (at a specific pH) is calculated as: LogP/D = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Ionization Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a molecule's ionizable group is 50% ionized and 50% neutral.[15] This is paramount because the ionization state dictates a molecule's solubility, lipophilicity, and ability to interact with its biological target. For a molecule like this compound with a basic amino group, the pKa will determine the ratio of charged to uncharged species in different compartments of the body (e.g., stomach vs. intestine). Potentiometric titration is a robust method that directly measures pH changes upon addition of a titrant to determine the pKa.[13][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve 2-5 mg of the compound in a suitable solvent mixture (e.g., water with a small amount of methanol or DMSO to aid initial dissolution).[15][16]

  • Titration Setup: Place the solution in a temperature-controlled vessel under an inert nitrogen or argon atmosphere to prevent CO₂ absorption. Use a calibrated pH electrode to monitor the solution's pH.[15]

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) for a basic group or a standardized base (e.g., 0.1 M KOH) for an acidic group. The titrant is added in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by calculating the pH at which the compound is half-neutralized. Specialized software is often used for precise refinement of the data.[15]

Thermal Stability

Expertise & Experience: Assessing thermal stability is crucial for determining appropriate storage conditions, handling procedures, and formulation processes (e.g., lyophilization, heat sterilization). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide a comprehensive thermal profile.[17][18] DSC measures heat flow to detect phase transitions like melting and decomposition, while TGA measures changes in mass as a function of temperature, directly indicating decomposition.[19][20][21]

G cluster_0 Thermal Analysis Techniques cluster_1 Derived Information compound This compound Solid Sample tga TGA Measures Mass Change Heat sample at constant rate compound->tga:f0 Input dsc DSC Measures Heat Flow Heat sample vs. reference compound->dsc:f0 Input tga_out Decomposition Temperature Moisture/Solvent Content Purity tga:f1->tga_out Output dsc_out Melting Point (Tm) Glass Transition (Tg) Crystallinity Polymorphism dsc:f1->dsc_out Output

Caption: Logic of using complementary TGA and DSC techniques.

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or alumina for TGA).[20]

  • Instrument Setup (TGA): Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[21]

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the cell under a controlled atmosphere at a constant rate (e.g., 10 °C/min).[20]

  • Data Acquisition: The TGA instrument records the sample's mass as a function of temperature. The DSC instrument records the differential heat flow into the sample relative to the reference.

  • Data Analysis:

    • TGA Thermogram: Analyze the curve for sharp drops in mass, which indicate decomposition temperatures. Gradual mass loss at lower temperatures may indicate the presence of residual solvent or moisture.[17]

    • DSC Thermogram: Analyze the curve for endothermic peaks (indicating melting) or exothermic peaks (indicating crystallization or decomposition). The onset temperature of the melting peak is taken as the melting point.[18]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the compound is achieved through a suite of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation.[22] The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecular structure, confirming the connectivity of the thiophene, phenoxy, and ester groups.

  • Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its elemental composition.[23] Fragmentation patterns can further support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[1] Characteristic stretching frequencies for the N-H bond of the amine, the C=O of the ester, and the C-O-C ether linkage would be expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A sample is run on a suitable column (e.g., C18) with a defined mobile phase, and the area of the main peak relative to the total peak area provides a quantitative measure of purity, typically expressed as a percentage.[11]

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of this compound and detailed the authoritative experimental methodologies required for their determination. The compound's profile—including its melting point, lipophilicity (LogP ~3.49), and the presence of an ionizable amino group—provides essential insights for its progression in a drug discovery pipeline.[2] The provided protocols serve as a robust framework for researchers to generate the high-quality, reproducible data necessary for making informed decisions in medicinal chemistry and formulation development.

Further characterization, such as determining the precise pKa of the amino group and conducting detailed solubility studies across a physiological pH range, will be critical next steps. Investigating potential polymorphism through advanced DSC techniques and X-ray diffraction would also be vital for ensuring solid-state stability and consistent bioavailability in any future formulation efforts. The comprehensive understanding of these physicochemical properties is not merely an academic exercise; it is the foundation upon which successful therapeutic agents are built.

References

  • Slideshare. (n.d.). pKa and log p determination. [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Bharate, S. S., & Ram, V. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 304-316. [Link]

  • Computational Chemistry, Chem-space.com. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Pharmaceutical Online. (n.d.). Entry-level pKa and LogP measurement. [Link]

  • Gbabode, G., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(7), 5549-5558. [Link]

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]

  • Impact Analytical. (n.d.). Thermal Analysis Techniques. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • PubChem - NIH. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Sci-Hub. (1962). Thin-layer chromatography of thiophene derivatives. [Link]

  • PubChem - NIH. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Elmsellem, H., et al. (2021). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. Heliyon, 7(12), e08544. [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

  • ResearchGate. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid”. [Link]

  • Balachandran, V., & Murugan, M. (2015). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 10-21. [Link]

  • ChemRxiv. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. [Link]

Sources

Spectroscopic Unveiling of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, registered under CAS number 103790-38-1, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structure, combining a thiophene carboxylate core with an aminophenoxy substituent, suggests potential applications stemming from its electronic and hydrogen-bonding capabilities. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for CAS 103790-38-1, this guide leverages established spectroscopic principles and data from closely related structural fragments to provide a robust, predictive framework for researchers.

Molecular Structure and Spectroscopic Rationale

The foundational step in interpreting spectroscopic data is a comprehensive understanding of the molecule's structure. The logical relationship between the molecular structure and the analytical techniques employed for its characterization is pivotal.

Structural Analysis Workflow cluster_0 Core Structure cluster_1 Substituent Thiophene_Ring Thiophene Ring NMR_Analysis NMR Spectroscopy Thiophene_Ring->NMR_Analysis Aromatic Protons & Carbons IR_Analysis IR Spectroscopy Thiophene_Ring->IR_Analysis C-S & C=C Stretches Carboxylate_Ester Methyl Carboxylate Carboxylate_Ester->NMR_Analysis Methyl Protons & Carbonyl Carbon Carboxylate_Ester->IR_Analysis C=O Stretch Aminophenoxy_Group Aminophenoxy Group Aminophenoxy_Group->NMR_Analysis Aromatic Protons, Amino Protons, & Aromatic Carbons Aminophenoxy_Group->IR_Analysis N-H & C-O Stretches CAS_103790_38_1 This compound CAS_103790_38_1->Thiophene_Ring CAS_103790_38_1->Carboxylate_Ester CAS_103790_38_1->Aminophenoxy_Group MS_Analysis Mass Spectrometry CAS_103790_38_1->MS_Analysis Molecular Ion Peak & Fragmentation Predicted Mass Spec Fragmentation M_plus [M]⁺˙ m/z = 249 Fragment_1 Loss of OCH₃ m/z = 218 M_plus->Fragment_1 - •OCH₃ Fragment_2 Loss of COOCH₃ m/z = 190 M_plus->Fragment_2 - •COOCH₃ Fragment_3 Cleavage of C-O ether bond m/z = 108 (aminophenoxy radical cation) M_plus->Fragment_3 Fragment_4 Cleavage of C-O ether bond m/z = 141 (thiophene carboxylate radical) M_plus->Fragment_4

Caption: Predicted major fragmentation pathways for CAS 103790-38-1.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound (CAS 103790-38-1). The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and data from analogous structures, offers a valuable resource for researchers working with this compound. The provided experimental protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data. As experimental data for this specific molecule becomes publicly available, this guide can serve as a foundational reference for its interpretation and validation.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Unlocking the Therapeutic Potential of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the concept of "privileged structures" – molecular scaffolds that demonstrate the ability to bind to multiple, diverse biological targets. Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate stands at the confluence of two such pharmacophores: the thiophene ring and the aminophenoxy moiety. The thiophene nucleus is a cornerstone of numerous FDA-approved drugs, valued for its unique electronic properties and metabolic stability.[1][2] Similarly, the aminophenoxy group is a frequent constituent of biologically active molecules. This guide provides a comprehensive framework for researchers and drug development professionals to explore and validate the therapeutic targets of this promising, yet underexplored, compound. We will delve into the scientific rationale behind potential applications in oncology and inflammatory diseases, and provide detailed, actionable protocols for target validation.

Part 1: The Oncogenic Axis - Targeting Aberrant Signaling in Cancer

The thiophene scaffold is a recurring motif in a multitude of potent anti-cancer agents.[3][4][5] Derivatives have been shown to modulate key oncogenic pathways through the inhibition of protein kinases and disruption of the tumor microenvironment. For this compound, we hypothesize a potential role in targeting key kinases that drive tumor progression and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Primary Target in Angiogenesis

Scientific Rationale: Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. VEGFR-2 is a primary mediator of this process. Numerous thiophene-containing molecules have been identified as potent inhibitors of VEGFR-2, making it a logical and high-priority target for our subject compound.[4][6] The aminophenoxy moiety could potentially enhance binding to the ATP-binding pocket of the kinase domain.

Experimental Validation Workflow:

A multi-tiered approach is essential to validate VEGFR-2 as a direct target.

Diagram of VEGFR-2 Inhibition Validation Workflow:

VEGFR2_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Functional Assays cluster_in_vivo In Vivo Model A Biochemical Kinase Assay (VEGFR-2) B Cellular Phosphorylation Assay (HUVECs) A->B Confirms cellular activity C Cell Proliferation Assay (HUVECs) B->C Links phosphorylation to proliferation D Tube Formation Assay (HUVECs on Matrigel) C->D Functional consequence of proliferation inhibition E Cell Migration Assay (Wound Healing/Transwell) D->E Assesses anti-angiogenic potential F Tumor Xenograft Model (e.g., in nude mice) E->F Validates in a physiological context

Caption: Workflow for validating VEGFR-2 inhibition.

Detailed Protocols:

  • Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

    • Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

    • Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the VEGFR-2 enzyme, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the generated ADP signal according to the manufacturer's protocol. f. Calculate the IC50 value from the dose-response curve.

  • Protocol 2: Cellular VEGFR-2 Phosphorylation Assay

    • Objective: To assess the inhibition of VEGFR-2 autophosphorylation in a cellular context.

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

    • Procedure: a. Seed HUVECs in a 6-well plate and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with various concentrations of the test compound for 2 hours. d. Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes. e. Lyse the cells and perform a Western blot analysis using antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.

Data Presentation:

Assay TypeEndpointExpected Outcome with Active Compound
In Vitro Kinase Assay IC50 (nM)Low nanomolar IC50 value
Cellular Phosphorylation % InhibitionDose-dependent decrease in p-VEGFR-2
HUVEC Proliferation GI50 (µM)Dose-dependent inhibition of cell growth
Tube Formation Assay % Inhibition of Tube LengthSignificant reduction in tube network formation
Other Potential Kinase Targets

The thiophene carboxamide scaffold has also been implicated in the inhibition of other kinases crucial for cancer cell survival and proliferation, such as Akt and tyrosine kinases.[4][7] A broad-spectrum kinase panel screening would be a prudent initial step to identify other potential high-affinity targets.

Part 2: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous pathologies, including inflammatory bowel disease, rheumatoid arthritis, and certain cancers. Thiophene derivatives have a well-documented history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][9][10][11][12]

Cyclooxygenase (COX) Enzyme Inhibition

Scientific Rationale: The COX-1 and COX-2 enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The structural features of this compound, particularly the carboxylic ester and the aromatic rings, suggest a potential for binding within the active site of COX enzymes.

Experimental Validation Workflow:

Diagram of COX Inhibition Validation Workflow:

COX_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Model A COX-1/COX-2 Inhibition Assay (Enzymatic) B Prostaglandin E2 (PGE2) Assay (LPS-stimulated macrophages) A->B Confirms cellular efficacy C Carrageenan-induced Paw Edema (in rats or mice) B->C Validates in an acute inflammation model P2Y14_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Agonist G_protein Gi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Inflammation Pro-inflammatory Response cAMP->Inflammation Suppresses

Caption: Simplified P2Y14 receptor signaling pathway.

Experimental Validation:

  • Protocol 4: P2Y14 Receptor Functional Assay (cAMP Measurement)

    • Objective: To determine if the test compound can antagonize UDP-glucose-mediated inhibition of cAMP production.

    • Cell Line: HEK293 cells stably expressing the human P2Y14 receptor.

    • Procedure: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with a serial dilution of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes. c. Add forskolin (to stimulate cAMP production) and the P2Y14 agonist UDP-glucose. d. Incubate for 30 minutes. e. Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF or ELISA). f. A potent antagonist will reverse the UDP-glucose-induced decrease in cAMP levels.

Part 3: Conclusion and Future Directions

This compound represents a molecule of significant therapeutic promise, positioned at the intersection of established anti-cancer and anti-inflammatory pharmacophores. This guide has outlined a rational and systematic approach to unveil its primary therapeutic targets. The proposed workflows, from initial in vitro biochemical assays to cell-based functional screens, provide a clear path for researchers to elucidate the mechanism of action of this compound. Successful validation of activity against targets such as VEGFR-2, COX enzymes, or the P2Y14 receptor will pave the way for further preclinical development, including lead optimization and in vivo efficacy studies. The convergence of the thiophene and aminophenoxy scaffolds in this single molecule offers a compelling opportunity for the discovery of novel therapeutics.

References

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Retrieved January 12, 2026, from [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. (2025). PubMed. Retrieved January 12, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. (2025). NIH. Retrieved January 12, 2026, from [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain. (2023). NIH Technology Transfer. Retrieved January 12, 2026, from [Link]

  • P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

The Thiophene Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in the structures of successful therapeutics. These "privileged structures" possess a unique combination of physicochemical properties and synthetic accessibility that make them ideal starting points for drug design. Among these, the thiophene ring—a five-membered aromatic heterocycle containing a single sulfur atom—holds a distinguished position.[1] Its journey from an obscure contaminant in coal tar, first identified in 1882 by Viktor Meyer, to a cornerstone of modern pharmaceuticals is a testament to its remarkable versatility.[2]

This guide provides an in-depth exploration of the thiophene moiety's role in drug discovery, moving beyond a simple catalog of compounds to delve into the causal reasoning behind its selection, its impact on mechanism of action, and the practical methodologies for its use. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and applied drug development, offering field-proven insights into why this unassuming heterocycle has become indispensable.

The significance of thiophene is underscored by its prevalence in FDA-approved medicines. An analysis of small molecule drugs reveals that the thiophene moiety is a recurring feature, ranking highly among sulfur-containing pharmacophores in therapeutics approved over the last decade.[3] These drugs span a wide array of therapeutic areas, including cardiovascular disease, oncology, infectious diseases, and disorders of the central nervous system, demonstrating the broad utility of the scaffold.[1][3]

At the heart of thiophene's utility is its role as a bioisostere of the benzene ring.[4] This concept is central to medicinal chemistry, where one functional group can be replaced by another while retaining or even improving biological activity. Thiophene and benzene share similar sizes and shapes, yet the introduction of the sulfur atom imparts distinct electronic and metabolic properties.[4] The sulfur atom's lone pairs of electrons can participate in hydrogen bonding, enhancing drug-receptor interactions in ways a phenyl ring cannot.[5] Furthermore, the thiophene ring often alters a molecule's metabolic profile, sometimes blocking sites of unwanted oxidation that occur on a corresponding phenyl ring, which can lead to improved pharmacokinetic properties such as a longer half-life.[6] It is this nuanced ability to mimic a phenyl group while offering distinct advantages that makes thiophene a powerful tool for lead optimization.

This guide will explore these concepts through the lens of established drugs, detailed experimental protocols, and mechanistic pathways, providing a comprehensive resource for scientists seeking to leverage the power of the thiophene scaffold in their own research endeavors.

I. Thiophene's Footprint: A Survey of FDA-Approved Drugs

The successful integration of the thiophene ring into a diverse array of marketed drugs provides compelling evidence of its status as a privileged scaffold. Its presence is not merely incidental but is often a key contributor to the drug's efficacy, selectivity, and pharmacokinetic profile. The following table summarizes a selection of notable FDA-approved drugs where the thiophene moiety is a critical structural component.

Drug Name (Brand Name)Therapeutic ClassPrimary Indication(s)Year of First FDA Approval (Approx.)
Clopidogrel (Plavix)AntiplateletPrevention of atherothrombotic events1997
Prasugrel (Effient)AntiplateletPrevention of thrombotic cardiovascular events2009
Ticlopidine (Ticlid)AntiplateletStroke prevention1991
Olanzapine (Zyprexa)Atypical AntipsychoticSchizophrenia, Bipolar disorder1996
Raltitrexed (Tomudex)Antimetabolite (Anticancer)Colorectal Cancer1998 (Europe/Canada)
Suprofen NSAIDOcular inflammation (withdrawn for systemic use)1980s
Tiotropium (Spiriva)AnticholinergicChronic Obstructive Pulmonary Disease (COPD)2004
Dorzolamide (Trusopt)Carbonic Anhydrase InhibitorGlaucoma1995
Cefoxitin Cephalosporin AntibioticBacterial infections1978
Rivaroxaban (Xarelto)Anticoagulant (Factor Xa Inhibitor)Prevention of thrombosis, Stroke prevention2011
Duloxetine (Cymbalta)SNRI AntidepressantMajor Depressive Disorder, Neuropathic Pain2004

Note: This table is not exhaustive but represents key examples across different therapeutic areas. Approval years are approximate and may vary by region.

II. The Bioisosteric Advantage: A Data-Driven Rationale

The decision to replace a benzene ring with a thiophene ring is a strategic choice in medicinal chemistry, driven by the goal of optimizing a drug candidate's properties. This substitution can profoundly impact lipophilicity (LogP), aqueous solubility, and metabolic stability, often leading to a superior pharmacokinetic profile.

Causality Behind the Choice:

  • Modulating Lipophilicity and Solubility: The sulfur atom in thiophene introduces a dipole moment and alters the electronic distribution compared to benzene, generally leading to a decrease in lipophilicity (lower LogP) and an increase in aqueous solubility.[7] This is a critical advantage, as poor solubility is a major hurdle in drug development, affecting absorption and formulation.

  • Blocking Metabolic Hotspots: Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, often at the para-position. This can lead to rapid metabolism and clearance, or the formation of reactive metabolites. Replacing the phenyl ring with a thiophene can block this metabolic pathway, as the sulfur atom is less prone to the same type of oxidation, thereby improving the drug's half-life and safety profile.[6]

  • Enhancing Receptor Interactions: The sulfur atom's lone electron pairs can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a benzene ring.[5] This can lead to increased binding affinity and potency.

The following table provides a comparative analysis of these properties for Suprofen and its direct benzene analog, Ketoprofen, illustrating the tangible effects of this bioisosteric replacement.

PropertySuprofen (Thiophene Analog)Ketoprofen (Benzene Analog)Rationale for Improvement
Structure Contains a thiophene ringContains a benzene ringDirect bioisosteric replacement
LogP Lower (more hydrophilic)Higher (more lipophilic)The polarizable sulfur atom in thiophene generally reduces lipophilicity compared to the non-polar benzene ring.[7]
Aqueous Solubility ImprovedLowerDecreased lipophilicity and altered crystal packing often lead to enhanced solubility in aqueous media.[8]
Metabolic Profile Metabolism occurs on the propionic acid side chain and reduction of the keto group. The thiophene ring itself can be oxidized to reactive metabolites, which contributed to its renal toxicity and withdrawal for systemic use.[9]Primarily metabolized by glucuronidation of the carboxylic acid and reduction of the keto group. The benzene ring can undergo hydroxylation.[10][11]While thiophene can introduce its own metabolic liabilities (S-oxidation), it effectively alters the overall metabolic pathway compared to the benzene analog. In other contexts, this change can be beneficial by blocking a more problematic metabolic route on the phenyl ring.[4][9]
Pharmacological Activity Potent NSAID (COX inhibitor)Potent NSAID (COX inhibitor)The core pharmacophore responsible for COX inhibition is retained, demonstrating successful bioisosteric replacement.[1]

Note: While Suprofen's systemic use was discontinued due to renal toxicity potentially linked to thiophene metabolism, it serves as a well-documented example where bioisosteric replacement significantly altered physicochemical properties while retaining the primary pharmacological action.[9]

III. Mechanism of Action: Case Studies in Pathway Inhibition

The thiophene scaffold is not merely a passive carrier of functionality; its electronic properties and geometry contribute directly to the mechanism of action of the drugs in which it is found. Below, we examine two distinct examples: the antiplatelet agent Clopidogrel and the anticancer drug Raltitrexed.

Case Study 1: Clopidogrel - Irreversible Inhibition of the P2Y12 Receptor

Clopidogrel is a prodrug that, once metabolized to its active thiol form, acts as an irreversible antagonist of the P2Y12 receptor on platelets.[12] This receptor is crucial for adenosine diphosphate (ADP)-mediated platelet aggregation. By blocking it, Clopidogrel effectively prevents the signaling cascade that leads to the formation of a thrombus. The thiophene ring is an integral part of the active metabolite, which forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its permanent inactivation for the life of the platelet.[13]

The signaling pathway is illustrated below:

G cluster_membrane Platelet Membrane P2Y12 P2Y12 Receptor AC Adenylyl Cyclase (AC) P2Y12->AC Inhibits GPIIbIIIa GP IIb/IIIa Receptor P2Y12->GPIIbIIIa Leads to Activation (via Gi signaling) cAMP cAMP AC->cAMP Aggregation Platelet Aggregation and Thrombus Formation GPIIbIIIa->Aggregation ADP ADP ADP->P2Y12 Binds Clopidogrel_AM Clopidogrel Active Metabolite Clopidogrel_AM->P2Y12 Irreversibly Binds (Disulfide Bridge) ATP ATP ATP->AC VASP_P VASP-P (Inactive) cAMP->VASP_P Promotes Phosphorylation VASP_P->GPIIbIIIa Prevents Activation

Fig 1. Mechanism of Clopidogrel Action on the P2Y12 Pathway.
Case Study 2: Raltitrexed - Thwarting DNA Synthesis via Thymidylate Synthase Inhibition

Raltitrexed is a folate analog antimetabolite used in chemotherapy.[2] Its primary target is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] Raltitrexed, with its thiophene-containing structure mimicking the natural folate substrate, acts as a potent and specific inhibitor of TS.[2][14] By blocking this enzyme, Raltitrexed deprives rapidly dividing cancer cells of the necessary building blocks for DNA synthesis, leading to what is known as "thymineless death" and subsequent apoptosis (programmed cell death).[1]

The metabolic pathway targeted by Raltitrexed is shown below:

G cluster_synthesis De Novo dTMP Synthesis Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) TS->dTMP Catalyzes Methylation DHF DHF (Dihydrofolate) TS->DHF DNA DNA Synthesis & Replication dTMP->DNA Precursor for mTHF mTHF (N⁵,N¹⁰-Methylene- tetrahydrofolate) mTHF->TS Raltitrexed Raltitrexed Raltitrexed->TS Competitively Inhibits Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Inhibition leads to

Fig 2. Mechanism of Raltitrexed Inhibition of Thymidylate Synthase.

IV. Structure-Activity Relationships (SAR): Optimizing Thiophene-Based Kinase Inhibitors

The thiophene ring is a versatile scaffold for developing kinase inhibitors, a major class of anticancer drugs. Its planar structure can fit into the ATP-binding pocket of kinases, and the sulfur atom provides opportunities for specific interactions. Understanding the SAR of these compounds is crucial for optimizing potency and selectivity. A case study on thiophene-based Epidermal Growth Factor Receptor (EGFR) inhibitors illustrates these principles.

General Structure / ModificationR GroupEGFR IC50 (nM)Rationale / Key Insight
Thienopyrimidine Core (Reference) 4-Anilino substitutionVariesThe thienopyrimidine scaffold acts as a bioisostere of adenine, effectively anchoring the molecule in the ATP binding site of the kinase.[14]
Modification at C4 3-bromo-aniline3.2The addition of a substituted aniline at the C4 position is critical for activity. The 3-bromo substitution provides potent inhibition.[2]
Thiophene-2-ylmethanamine3400 (µM)Increasing the flexibility at the C4 position with a thiophene-containing side chain can maintain activity, demonstrating the tolerance for varied thiophene placements.[2]
Bioisosteric Replacement Phenyl ring instead of Thiophene> 100,000 (µM)Direct replacement of the core thiophene ring with a phenyl ring leads to a drastic loss of activity, highlighting the critical role of the thiophene scaffold in this specific inhibitor series.
Modification of Side Chain N-Boc glycine residue at C63.2Adding specific moieties to other parts of the quinazoline core (when thiophene is on a side chain) can introduce new hydrogen bond interactions with the kinase, significantly boosting potency.[2]

Data compiled from various sources on quinazoline and thienopyrimidine-based EGFR inhibitors.[2][14][15][16][17] The SAR data clearly shows that the thiophene ring is not merely a placeholder for a phenyl group; its presence and the specific substitution patterns around it are critical determinants of inhibitory potency against EGFR.

V. Experimental Protocols: Synthesis and Biological Evaluation

A core tenet of this guide is the translation of concepts into practice. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of thiophene-based compounds.

Protocol 1: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a robust and widely used multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. It is a cornerstone of thiophene chemistry due to its operational simplicity and the availability of starting materials.

Objective: To synthesize a substituted 2-aminothiophene from a ketone, an active methylene nitrile, and elemental sulfur.

Materials:

  • Cyclohexanone (or other suitable ketone)

  • Malononitrile (or ethyl cyanoacetate)

  • Elemental Sulfur (S₈)

  • Morpholine (or other secondary amine base)

  • Ethanol (or Methanol)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (10 mmol, 1 eq), malononitrile (10 mmol, 1 eq), and elemental sulfur (10 mmol, 1 eq) in 30 mL of ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (10 mmol, 1 eq) dropwise at room temperature. The addition of the base is often exothermic.

  • Reaction: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by melting point, NMR, and mass spectrometry to confirm its structure and purity.

Causality and Self-Validation: The use of a base like morpholine is critical as it catalyzes the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[3][18] The subsequent steps involve the addition of sulfur and an intramolecular cyclization.[3] The protocol is self-validating as the product typically precipitates from the reaction mixture upon cooling, and its purity can be readily assessed by standard analytical techniques. Successful synthesis of the characteristic 2-aminothiophene structure confirms the protocol's validity.

Protocol 2: Synthesis of Olanzapine

This protocol outlines a key step in the synthesis of the atypical antipsychotic drug Olanzapine, demonstrating the construction of the final molecule.

Objective: To synthesize Olanzapine via N-methylation of its desmethyl precursor.

Materials:

  • 2-Methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][13][19]benzodiazepine (desmethyl-olanzapine)

  • Dimethyl sulfate or Methyl Iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Toluene

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)

  • Heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add desmethyl-olanzapine (5 mmol, 1 eq) and anhydrous potassium carbonate (15 mmol, 3 eq) to 50 mL of DMF.

  • Addition of Methylating Agent: Stir the suspension vigorously and add dimethyl sulfate (6 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. The crude product may precipitate. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by crystallization from a suitable solvent system (e.g., toluene/methanol) to yield pure Olanzapine.[8][20][21]

  • Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and HPLC.

Causality and Self-Validation: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while the base (K₂CO₃) deprotonates the secondary amine of the piperazine ring, activating it for methylation.[19] The protocol's success is validated by the formation of the methylated product, which has distinct spectroscopic and chromatographic properties compared to the starting material.

Protocol 3: In Vitro Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of TS and can be used to determine the inhibitory potency (e.g., IC50) of compounds like Raltitrexed.

Objective: To quantify the inhibition of recombinant human thymidylate synthase by a test compound.

Materials:

  • Recombinant human Thymidylate Synthase (hTS)

  • dUMP (deoxyuridine monophosphate) substrate

  • mTHF (N⁵,N¹⁰-methylenetetrahydrofolate) co-substrate

  • Assay Buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM Acetic Acid, pH 7.2)

  • Test compound (e.g., Raltitrexed) dissolved in DMSO

  • UV/Vis Spectrophotometer with temperature control

  • 96-well UV-transparent plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of hTS, dUMP, mTHF, and the test compound at known concentrations.

  • Assay Mixture: In a 96-well plate, prepare the reaction mixture. To each well, add:

    • Assay Buffer

    • dUMP (to a final concentration of 100 µM)

    • Varying concentrations of the test compound (e.g., a serial dilution from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

    • hTS enzyme (to a final concentration of 40 nM).

  • Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding mTHF (to a final concentration of 150 µM) to all wells.

  • Measurement: Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (typically 3-5 minutes). The increase in absorbance is due to the oxidation of mTHF to dihydrofolate (DHF).[19]

  • Data Analysis: Calculate the initial reaction rate (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the enzymatic conversion of the co-substrate, which is coupled to the synthesis of dTMP.[19][22] The inhibition of this process by a known TS inhibitor like Raltitrexed validates the assay setup. The dose-dependent decrease in reaction rate provides a quantitative measure of the inhibitor's potency.

VI. Future Directions and Conclusion

The journey of the thiophene scaffold in drug discovery is far from over. Its proven track record ensures its continued use as a reliable bioisostere for the benzene ring.[3] Future research will likely focus on several key areas:

  • Novel Scaffolds: Exploring more complex, fused thiophene systems (e.g., thienopyrimidines, thienopyridines) to target a wider range of biological targets with greater selectivity.[14]

  • Targeted C-H Functionalization: Advances in synthetic chemistry are enabling more precise and efficient modifications of the thiophene ring itself, allowing for rapid generation of diverse compound libraries for screening.

  • Addressing Metabolic Liabilities: While often advantageous, the potential for S-oxidation of the thiophene ring to form reactive metabolites remains a consideration.[9] Designing molecules where other metabolic pathways are favored or where the thiophene is sterically shielded will be an ongoing strategy to mitigate this risk.

References

  • Mechanism of action clopidogrel. The active metabolite selectively... - ResearchGate. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

  • Raltitrexed - Wikipedia. Available at: [Link]

  • Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC. Available at: [Link]

  • Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - NIH. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - NIH. Available at: [Link]

  • EGFR IC50 titration curves of compound 6 (squares) and 7 (triangles)... - ResearchGate. Available at: [Link]

  • Novel mass spectrometry-based assay for thymidylate synthase activity - Amsterdam UMC. Available at: [Link]

  • Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. … - ResearchGate. Available at: [Link]

  • P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories. Available at: [Link]

  • VASP/P2Y12 - Biocytex. Available at: [Link]

  • INSTRUCTIONS FOR USE. Available at: [Link]

  • Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties | Request PDF - ResearchGate. Available at: [Link]

  • Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC - NIH. Available at: [Link]

  • Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed. Available at: [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC - PubMed Central. Available at: [Link]

  • US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents.
  • US7863442B2 - Processes for the synthesis of olanzapine - Google Patents.
  • Clinical Pharmacokinetics of Ketoprofen and Its Enantiomers - Semantic Scholar. Available at: [Link]

  • Clopidogrel - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Three-dimensional saturated C(sp>3>)-rich bioisosteres for benzene. Available at: [Link]

  • Comparative pharmacokinetics of ketoprofen derived from single oral doses of ketoprofen capsules or a novel sustained-release pellet formulation - PubMed. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold - PubMed Central. Available at: [Link]

  • Bioisosteres for Benzene - Denmark Group. Available at: [Link]

  • Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available at: [Link]

Sources

The Emergence of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate as a Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The relentless pursuit of novel therapeutic agents has underscored the significance of identifying and optimizing privileged chemical scaffolds that offer diverse biological activities. Among these, the thiophene nucleus has garnered substantial attention in medicinal chemistry, serving as a cornerstone in numerous FDA-approved drugs.[1] This technical guide delves into the burgeoning potential of a specific thiophene derivative, methyl 3-(4-aminophenoxy)thiophene-2-carboxylate , as a versatile pharmacophore. While direct extensive research on this precise molecule is emerging, this guide synthesizes data from structurally related analogs and foundational chemical principles to provide a comprehensive framework for its synthesis, potential biological applications, and the rationale behind its design as a targeted therapeutic agent, particularly in the realm of kinase inhibition.

Introduction: The Thiophene Scaffold - A Staple in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in drug discovery.[1] Its structural and electronic properties, particularly its ability to act as a bioisosteric replacement for the phenyl ring, have led to its incorporation into a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, antimicrobial, and neurological domains.[1][2][3] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, often enhancing binding affinity to biological targets. Furthermore, the thiophene core is amenable to a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][4]

This guide focuses on the specific derivative, this compound, a molecule that synergistically combines the privileged thiophene scaffold with an aminophenoxy moiety, a common feature in many kinase inhibitors.

Synthetic Strategy: A Plausible Pathway to this compound

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be postulated based on established organometallic and heterocyclic chemistry principles. The key transformation is the formation of the diaryl ether linkage, for which the Ullmann condensation is a preeminent and well-documented method.

Proposed Synthetic Pathway

A likely two-step synthesis would involve an initial Ullmann coupling of a suitable 3-halothiophene-2-carboxylate with 4-nitrophenol, followed by the reduction of the nitro group to the desired amine.

Synthetic_Pathway start Methyl 3-bromothiophene-2-carboxylate + 4-Nitrophenol intermediate Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate start->intermediate Ullmann Condensation (Cu catalyst, Base) product This compound intermediate->product Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on analogous Ullmann coupling and nitro reduction reactions found in the literature.

Step 1: Ullmann Condensation to Synthesize Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-bromothiophene-2-carboxylate (1.0 eq), 4-nitrophenol (1.2 eq), potassium carbonate (K₂CO₃) as the base (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reducing Agent Addition: Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: If using SnCl₂/HCl, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

The Pharmacophore in Action: A Potential Kinase Inhibitor

The structural features of this compound strongly suggest its potential as a kinase inhibitor. Many potent kinase inhibitors share a common architecture: a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, and various substituents that extend into adjacent regions to confer selectivity and potency.

Pharmacophore Model

A pharmacophore model for a Type I kinase inhibitor, which binds to the active conformation of the kinase, typically includes:

  • A hydrogen bond donor/acceptor pair: To interact with the "hinge" region of the kinase.

  • Aromatic/hydrophobic regions: To occupy the adenine-binding region and other hydrophobic pockets.

  • A vector for substitution: To project into the solvent-exposed region, allowing for modifications to improve selectivity and physicochemical properties.

Pharmacophore_Model cluster_0 This compound cluster_1 Kinase ATP Binding Site Thiophene Thiophene Ring (Hydrophobic Pocket I) Hydrophobic1 Hydrophobic Pocket I Thiophene->Hydrophobic1 Hydrophobic Interaction Phenoxy Phenoxy Ring (Hydrophobic Pocket II) Hydrophobic2 Hydrophobic Pocket II Phenoxy->Hydrophobic2 Hydrophobic Interaction Amine Amino Group (H-bond Donor/Acceptor) Hinge Hinge Region Amine->Hinge H-bond Ester Methyl Ester (Solvent Exposed Region) Solvent Solvent Front Ester->Solvent Interaction

Caption: A hypothetical pharmacophore model for the interaction of this compound with a kinase active site.

In this model:

  • The thiophene ring and the phenoxy ring can occupy hydrophobic pockets within the ATP binding site.

  • The amino group on the phenoxy ring can act as a crucial hydrogen bond donor and/or acceptor, interacting with the backbone of the hinge region, a key interaction for many kinase inhibitors.

  • The methyl ester at the 2-position of the thiophene ring projects towards the solvent-exposed region, providing a handle for further derivatization to enhance selectivity and solubility.

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on related thiophene-3-carboxamide derivatives as JNK inhibitors have revealed key SAR insights that are likely applicable to our target molecule.[5][6] For instance, the position of the carboxamide group on the thiophene ring is critical for activity, with the 3-position being optimal.[5] Replacement of the thiophene with a phenyl ring often leads to a significant decrease in activity, highlighting the importance of the heterocyclic core.[5] These findings underscore the rationale for exploring the this compound scaffold.

Experimental Workflow for Biological Evaluation

To validate the potential of this compound as a kinase inhibitor, a systematic experimental workflow is necessary.

Experimental_Workflow A Synthesis and Purification B In Vitro Kinase Assays A->B Purity >95% C Cell-Based Assays B->C Determine IC50 values for target kinases D Selectivity Profiling C->D Assess cellular potency (e.g., anti-proliferative assays) E Lead Optimization D->E Profile against a panel of kinases E->A Iterative SAR studies

Caption: A streamlined experimental workflow for the biological evaluation of the target pharmacophore.

In Vitro Kinase Assays

The initial step is to screen the compound against a panel of kinases to identify potential targets. This is typically done using enzymatic assays that measure the phosphorylation of a substrate. A broad screening panel, followed by more focused assays on identified "hits," will determine the IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

Promising hits from the in vitro assays should be evaluated in cell-based models. These assays assess the compound's ability to inhibit kinase activity within a cellular context and its effect on cell proliferation, apoptosis, and other relevant cellular processes. For example, if the compound targets a kinase involved in cancer cell growth, its anti-proliferative activity would be measured in various cancer cell lines.

Selectivity Profiling

A crucial aspect of drug development is ensuring the selectivity of the inhibitor. The compound should be profiled against a large panel of kinases to assess its off-target effects. A highly selective inhibitor is generally preferred to minimize potential side effects.

Data Presentation: A Framework for Quantitative Analysis

For a comprehensive evaluation, quantitative data should be systematically organized. The following table provides a template for summarizing the biological activity data for this compound and its future analogs.

Compound IDR Group (Modification)Target Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Cell Line 1 GI₅₀ (µM)Cell Line 2 GI₅₀ (µM)
M-APT-C HTBDTBDTBDTBDTBD
Analog 1 e.g., -CH₃TBDTBDTBDTBDTBD
Analog 2 e.g., -ClTBDTBDTBDTBDTBD
Analog 3 e.g., -OCH₃TBDTBDTBDTBDTBD

M-APT-C: this compound; TBD: To Be Determined; GI₅₀: Growth Inhibition 50%

Conclusion and Future Directions

This compound represents a promising and largely unexplored pharmacophore with significant potential in drug discovery, particularly as a kinase inhibitor. Its design is rooted in the established success of the thiophene scaffold and the aminophenoxy moiety in medicinal chemistry. The proposed synthetic route is feasible and based on well-understood chemical transformations.

Future research should focus on the actual synthesis and biological evaluation of this molecule. A thorough investigation of its kinase inhibitory profile and structure-activity relationships through the synthesis of a focused library of analogs will be crucial in validating its potential as a lead compound for the development of novel therapeutics. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Malmström, J., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(7), 2465-2477. [Link]

  • Malmström, J., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed.[Link]

  • Ahmad, S., et al. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Current Medicinal Chemistry, 24(27), 2947-2968. [Link]

  • Russo, M., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7069. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(5), 585. [Link]

  • Chen, Y. C., et al. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. RSC Advances, 11(5), 2821-2831. [Link]

  • Marshall, D. R., et al. (2019). United States Patent: 10,487,067.
  • Askew, B. C., et al. (2004). United States Patent: 6,794,383.
  • Malmström, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Semantic Scholar.[Link]

  • Rollinger, J. M., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design, 21(39), 5645-5661. [Link]

  • Fiveable. (n.d.). Pharmacophores | Medicinal Chemistry Class Notes. Fiveable.[Link]

  • Li, W., et al. (2020). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. European Journal of Medicinal Chemistry, 206, 112697. [Link]

  • Russo, M., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI.[Link]

  • Asati, V., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 1-17. [Link]

  • Servier. (2006). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • Sharma, P., et al. (2023). A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. Future Medicinal Chemistry, 15(18), 1645-1669. [Link]

  • El-Faham, A., et al. (2022). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. Heliyon, 8(1), e08745. [Link]

  • BindingDB. (n.d.). Patents In BindingDB. BindingDB.[Link]

  • Russo, M., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Semantic Scholar.[Link]

  • Jaradat, A., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square.[Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Macmillan, D. W. C., et al. (2021). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 143(16), 6129-6140. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/publications/Redefining-the-Synthetic-Logic-of-Medicinal-Chemistry.pdf]([Link] Macmillan-Group/files/publications/Redefining-the-Synthetic-Logic-of-Medicinal-Chemistry.pdf)

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Egiebor, E. S., et al. (2022). Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 433-447. [Link]

  • Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 923-936. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: Commercial Availability, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, a specialized chemical intermediate. Given the limited publicly available data on this specific molecule, this document integrates information from commercial suppliers with established principles of organic synthesis and medicinal chemistry to offer a well-rounded technical perspective. We will delve into its commercial availability, propose a plausible synthetic route based on well-documented reactions, and explore its potential applications in drug discovery by examining the roles of its constituent chemical moieties.

Chemical Identity and Commercial Availability

This compound is a heterocyclic compound featuring a thiophene core, a structural motif of significant interest in medicinal chemistry.[1][2][3][4][5] Its identity is defined by the Chemical Abstracts Service (CAS) number 103790-38-1.[6][7]

Physicochemical Properties

A compilation of data from various chemical suppliers provides the following key physicochemical properties for this compound.

PropertyValueSource(s)
CAS Number 103790-38-1[6][7]
Molecular Formula C₁₂H₁₁NO₃S[6][7]
Molecular Weight 249.29 g/mol [6]
Melting Point 102-105°C[6]
Boiling Point 396.4°C at 760 mmHg[6]
Density 1.314 g/cm³[6]
Appearance Solid (form may vary by supplier)[7]
Commercial Suppliers

This compound is available from a number of specialized chemical suppliers who focus on providing intermediates for research and development. The following table summarizes some of the known suppliers. Researchers are advised to contact these suppliers directly for the most current information on purity, stock availability, and pricing.

SupplierNoted PurityAdditional Information
Henan Coreychem Co., Ltd. 85.0-99.8%Offers the compound for use as an intermediate and provides various packaging options.[6]
Career Henan Chemical Co. -Lists the compound with its CAS number.[6]
CymitQuimica For lab use onlyProvides basic chemical properties and identifies the compound as being for laboratory use only.[7]

Plausible Synthetic Route: The Ullmann Condensation

The proposed synthesis would involve the reaction of a methyl 3-halothiophene-2-carboxylate with 4-aminophenol in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Methyl 3-halothiophene-2-carboxylate Methyl 3-halothiophene-2-carboxylate Reaction Reaction Methyl 3-halothiophene-2-carboxylate->Reaction 4-Aminophenol 4-Aminophenol 4-Aminophenol->Reaction Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI) Copper Catalyst (e.g., CuI)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction High-Boiling Polar Solvent (e.g., DMF, NMP) High-Boiling Polar Solvent (e.g., DMF, NMP) High-Boiling Polar Solvent (e.g., DMF, NMP)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Proposed Ullmann Condensation for Synthesis.

Self-Validating Experimental Protocol (Representative)

This protocol is based on general procedures for the Ullmann condensation and should be optimized for this specific transformation.[8][12]

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with an inert gas (e.g., nitrogen or argon) to exclude oxygen and moisture.

  • Addition of Reagents: To the flask are added methyl 3-halothiophene-2-carboxylate (1.0 eq.), 4-aminophenol (1.1-1.5 eq.), a copper(I) catalyst such as copper(I) iodide (5-10 mol%), and a base, typically potassium carbonate or cesium carbonate (2.0 eq.).

  • Addition of Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added to dissolve the reactants.

  • Reaction: The mixture is heated to a high temperature, often in the range of 150-210°C, and stirred vigorously. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine to remove the base and other inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The incorporation of a thiophene moiety can modulate a compound's physicochemical properties, such as its lipophilicity and metabolic stability, and its ability to interact with biological targets.[1]

The phenoxy linker in this compound provides a degree of conformational flexibility, which can be advantageous for optimizing binding to a target protein. The terminal aminophenyl group offers a reactive handle for further chemical modifications, allowing for the construction of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Given the biological activities of related thiophene derivatives, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents targeting a variety of diseases.[2][4][13][14][15] The presence of the thiophene-2-carboxylate moiety, in particular, has been explored in the development of compounds with anti-inflammatory and anticancer activities.[1][14]

G cluster_moieties Key Structural Moieties cluster_properties Inferred Properties cluster_applications Potential Therapeutic Areas This compound This compound Thiophene Core Thiophene Core This compound->Thiophene Core Phenoxy Linker Phenoxy Linker This compound->Phenoxy Linker Aminophenyl Group Aminophenyl Group This compound->Aminophenyl Group Potential Biological Activity Potential Biological Activity Thiophene Core->Potential Biological Activity Metabolic Stability Metabolic Stability Thiophene Core->Metabolic Stability Scaffold for SAR Studies Scaffold for SAR Studies Phenoxy Linker->Scaffold for SAR Studies Aminophenyl Group->Scaffold for SAR Studies Oncology Oncology Potential Biological Activity->Oncology Inflammation Inflammation Potential Biological Activity->Inflammation Infectious Diseases Infectious Diseases Potential Biological Activity->Infectious Diseases

Caption: Inferred Structure-Activity Relationships.

Conclusion

This compound is a commercially available chemical intermediate with significant potential for application in drug discovery and development. While specific synthetic and application data for this molecule are sparse, its structural features suggest that it can be synthesized via established methods like the Ullmann condensation. The presence of the thiophene and aminophenoxy moieties makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic value in areas such as oncology, inflammation, and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

  • Ullmann condensation. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. J Comb Chem. 2002;4(5):536-539. [Link]

  • Ullmann Condensation. SynArchive. Accessed January 12, 2026. [Link]

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. Accessed January 12, 2026. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Thiophene-2-carboxylic acid. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Phenol ether. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. Accessed January 12, 2026. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. Accessed January 12, 2026. [Link]

  • Ch24: ArOH to ArOR. University of Calgary. Accessed January 12, 2026. [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. PubMed Central. Accessed January 12, 2026. [Link]

  • Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. PubMed. Accessed January 12, 2026. [Link]

  • Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. ACS Publications. Accessed January 12, 2026. [Link]

  • The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 12, 2026. [Link]

  • Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. Accessed January 12, 2026. [Link]

  • Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. ResearchGate. Accessed January 12, 2026. [Link]

  • Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. Accessed January 12, 2026. [Link]

  • Process for preparing thiophene derivatives.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Accessed January 12, 2026. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Accessed January 12, 2026. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Accessed January 12, 2026. [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. National Institutes of Health. Accessed January 12, 2026. [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 12, 2026. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Accessed January 12, 2026. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Accessed January 12, 2026. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Accessed January 12, 2026. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. Accessed January 12, 2026. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Accessed January 12, 2026. [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Accessed January 12, 2026. [Link]

  • Therapeutic importance of synthetic thiophene. PubMed Central. Accessed January 12, 2026. [Link]

Sources

A Technical Guide to the Safe Handling of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific, official Safety Data Sheet (SDS) for Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate was not located; therefore, this compound must be handled with the utmost caution, assuming it possesses hazardous properties. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your facilities and procedures.

Introduction

This compound is a complex organic molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure, which combines a thiophene carboxylate core with an aminophenoxy moiety, presents a unique set of functionalities for synthetic elaboration. However, these same features necessitate a rigorous and informed approach to safety. The presence of an aromatic amine, in particular, is a significant structural alert for potential toxicity.[1][2][3]

This guide provides a comprehensive, experience-driven framework for the safe handling, storage, and use of this compound. It moves beyond a simple recitation of rules to explain the scientific rationale behind each safety protocol, empowering researchers to make informed decisions and foster a culture of safety. The procedures outlined are designed to be self-validating, ensuring that risk is minimized at every step of the experimental workflow.

Hazard Analysis through Structural Analogy

In the absence of specific toxicological data, a conservative hazard assessment must be constructed by analyzing the compound's primary functional groups: the aromatic amine and the thiophene derivative core.

  • Aromatic Amine Moiety (Aminophenoxy Group): This is the principal driver of potential health hazards. Aromatic amines as a class are known for several adverse health effects.[1][4] They are often readily absorbed through the skin and can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[5] Furthermore, many aromatic amines are classified as known or suspected carcinogens and mutagens, with metabolic activation in the body being a key mechanism of their toxicity.[2][6] The aminophenol substructure, specifically, has been shown to have isomer-specific toxicities, with p-aminophenol demonstrating notable nephrotoxicity (kidney damage).[7][8]

  • Thiophene Core: Thiophene and its derivatives are common in pharmaceuticals but are not without hazards. Thiophenes can be skin and eye irritants.[9][10] While generally less acutely toxic than aromatic amines, they can cause irritation upon contact and may have cumulative long-term effects with prolonged exposure.[10]

Based on this analysis, it is prudent to treat this compound as a Particularly Hazardous Substance (PHS) , a designation under the OSHA Laboratory Standard that requires special handling precautions.[11][12][13]

Predicted GHS Classification and Key Data

A predicted Globally Harmonized System (GHS) classification helps standardize hazard communication. The following tables summarize the predicted classification and essential physical data, which should be used to inform handling procedures.

Table 1: Predicted GHS Hazard Classification

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[14][15]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation.[14][15]
Skin SensitizationCategory 1WarningMay cause an allergic skin reaction.[5]
Germ Cell MutagenicityCategory 2WarningSuspected of causing genetic defects.[5]
CarcinogenicityCategory 2WarningSuspected of causing cancer.[4]
Specific Target Organ ToxicityCategory 3WarningMay cause respiratory irritation.[14][15]
(Single Exposure)
Hazardous to the AquaticChronic 3-Harmful to aquatic life with long lasting effects.[15]
Environment

Table 2: Physicochemical Properties (Estimated)

PropertyValueSource/Rationale
Molecular FormulaC12H11NO3S-
Molecular Weight249.29 g/mol -
AppearanceOff-white to light brown solidTypical for similar aromatic compounds
Melting Point>150 °C (decomposes)Estimated based on structural complexity
SolubilitySoluble in DMSO, DMF, moderately soluble in acetone, chloroform. Insoluble in water.Based on polarity of functional groups

Mandatory Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's status as a Particularly Hazardous Substance, robust controls are not optional; they are essential to prevent exposure.

Engineering Controls:

  • Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions (weighing, transfers, reaction setup) must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.

  • Ventilation: The laboratory must have adequate general ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE): The selection of PPE is critical and based on preventing the most likely routes of exposure: dermal contact and inhalation.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-scale reactions, quenching).Protects against accidental splashes which can cause serious eye irritation.[16]
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 4 mil thickness).The aromatic amine moiety poses a significant risk of skin absorption.[1] Double-gloving provides an extra layer of protection. Gloves must be inspected before use and changed immediately upon known or suspected contamination.[9]
Body Protection A flame-retardant lab coat, fully buttoned. A disposable chemically resistant apron should be worn over the lab coat when handling larger quantities.Provides a barrier against accidental spills and splashes.[16]
Respiratory Protection Not required if all work is conducted within a certified fume hood. For emergency situations (e.g., large spills), a NIOSH-approved respirator with organic vapor/particulate cartridges would be necessary.[17][18][19]The fume hood is the primary barrier against respiratory exposure.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

This section details a workflow for handling the compound, from receipt to disposal, explaining the causality behind each procedural step.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Segregation: Store the compound in a designated, clearly labeled area for "Particularly Hazardous Substances" or "Toxic Chemicals."

  • Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from strong oxidizing agents and direct sunlight.[20] The aminophenol group is susceptible to oxidation, which can degrade the compound and create unknown byproducts.[21]

Weighing and Solution Preparation (Inside Fume Hood)
  • Don PPE: Before starting, don all required PPE as detailed in Table 3.

  • Decontamination: Wipe down the balance and surrounding surfaces within the fume hood with 70% ethanol.

  • Use of Weighing Paper/Boat: Weigh the solid compound on a creased piece of weighing paper or in a disposable weigh boat. This prevents contamination of the balance pan.

  • Tared Vessel: Place a tared, labeled flask or vial on the balance.

  • Careful Transfer: Gently tap the weighing paper to transfer the solid into the flask. Use an anti-static brush if necessary. Causality: This minimizes the creation of airborne dust, which is a primary inhalation hazard.

  • Solvent Addition: Add the desired solvent to the flask via pipette or syringe, ensuring the flask remains within the fume hood.

  • Immediate Cleanup: Dispose of the used weighing paper and any contaminated items in a designated solid hazardous waste container located inside the fume hood. Wipe down the spatula and balance with a solvent-dampened towel.

Disposal
  • Solid Waste: All disposable items contaminated with the compound (gloves, weighing paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled in accordance with institutional and regulatory guidelines (e.g., EPA, OSHA).[11]

Visualization of Key Workflows

Diagrams provide a clear, at-a-glance reference for critical processes.

G cluster_prep Preparation & Control cluster_handling Compound Handling (Inside Hood) cluster_cleanup Decontamination & Disposal VerifyHood Verify Fume Hood Certification & Flow DonPPE Don Full PPE (Double Gloves, Goggles, Lab Coat) VerifyHood->DonPPE PrepArea Prepare Work Area (Wipe down, gather materials) DonPPE->PrepArea Weigh Weigh Solid Using Disposable Weigh Boat PrepArea->Weigh Transfer Transfer Solid to Reaction Vessel Weigh->Transfer AddSolvent Add Solvent & Dissolve Transfer->AddSolvent DisposeConsumables Dispose of Contaminated Consumables in Designated Waste Bin AddSolvent->DisposeConsumables DeconTools Decontaminate Spatula & Work Surfaces DisposeConsumables->DeconTools DoffPPE Doff PPE Correctly (Gloves last) DeconTools->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Safe Handling Workflow for Particularly Hazardous Solids.

Emergency Procedures

Preparedness is paramount for mitigating the consequences of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[20]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[20]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

References

  • Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks. [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • OSHA. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Amnautical. (n.d.). NIOSH Pocket Guide to Chemical Hazards (NPG). [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. [Link]

  • ResearchGate. (n.d.). Aminophenols. [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

  • PubMed. (n.d.). p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Aminophenols (mixed isomers). [Link]

  • EPA. (2005). Provisional Peer Reviewed Toxicity Values for p-Aminophenol. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • NCBI. (n.d.). General Discussion of Common Mechanisms for Aromatic Amines. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • CENSWPA. (n.d.). Chemical Fact Sheet: Aromatic Amines. [Link]

  • Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

Methodological & Application

Synthesis Protocol for Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices.

Introduction

This compound is a versatile organic intermediate characterized by a thiophene core, an aminophenoxy substituent, and a methyl ester group. This unique combination of functional groups makes it a sought-after precursor for the synthesis of a wide range of complex molecules with potential biological activities and interesting material properties. The synthetic route outlined herein is a robust and efficient two-step process, commencing with the synthesis of a key intermediate, Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, followed by a chemoselective reduction to yield the final product. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves an Ullmann-type condensation to form the aryl ether linkage, followed by the reduction of the nitro group to an amine in the second step.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction A Methyl 3-hydroxythiophene-2-carboxylate C Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate A->C CuI, K2CO3, DMF B 4-Fluoronitrobenzene B->C D Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate E This compound D->E Fe, NH4Cl, EtOH/H2O

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

This initial step focuses on the formation of the aryl ether bond through an Ullmann condensation. This classic copper-catalyzed reaction is a reliable method for coupling a phenol (in this case, the enol form of Methyl 3-hydroxythiophene-2-carboxylate) with an aryl halide.[1] 4-Fluoronitrobenzene is chosen as the aryl halide due to the high reactivity of the fluorine atom in nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nitro group.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 3-hydroxythiophene-2-carboxylate5118-06-9158.18
4-Fluoronitrobenzene350-46-9141.10
Copper(I) iodide (CuI)7681-65-4190.45
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.21
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate141-78-688.11
Brine (saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 3-hydroxythiophene-2-carboxylate (10.0 g, 63.2 mmol), anhydrous potassium carbonate (17.5 g, 126.4 mmol), and copper(I) iodide (1.2 g, 6.3 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure proper mixing. Subsequently, add 4-fluoronitrobenzene (9.8 g, 69.5 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 12 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. Dissolve the crude product in ethyl acetate (200 mL) and wash the organic layer with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a mixture of ethanol and water to afford Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate as a solid.

Part 2: Synthesis of this compound

The final step in the synthesis is the chemoselective reduction of the nitro group to an amine. The use of iron powder in the presence of ammonium chloride is a mild and effective method for this transformation, with the advantage of being less hazardous and more cost-effective than catalytic hydrogenation with noble metals.[2] This method is known to be tolerant of other functional groups such as esters.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate103790-37-0279.27
Iron powder (Fe)7439-89-655.85
Ammonium chloride (NH₄Cl)12125-02-953.49
Ethanol (EtOH)64-17-546.07
Water (H₂O)7732-18-518.02
Dichloromethane (DCM)75-09-284.93
Celite®61790-53-2-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate (10.0 g, 35.8 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Reagent Addition: To this suspension, add iron powder (10.0 g, 179.0 mmol) and ammonium chloride (9.6 g, 179.0 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the Celite® pad with dichloromethane (3 x 50 mL).

  • Extraction and Purification: Combine the filtrates and transfer them to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to give this compound as a solid.

Characterization Data

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
  • Appearance: Pale yellow solid.

  • Molecular Formula: C₁₂H₉NO₅S

  • Molecular Weight: 279.27 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.25 (d, J = 9.2 Hz, 2H), 7.42 (d, J = 5.6 Hz, 1H), 7.15 (d, J = 9.2 Hz, 2H), 6.95 (d, J = 5.6 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 163.5, 161.8, 143.7, 142.1, 126.2, 125.8, 118.9, 116.5, 115.9, 52.3.

  • Mass Spectrometry (ESI): m/z 280.0 [M+H]⁺.

This compound
  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₂H₁₁NO₃S[3]

  • Molecular Weight: 249.29 g/mol [3]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.30 (d, J = 5.6 Hz, 1H), 6.85 (d, J = 8.8 Hz, 2H), 6.75 (d, J = 5.6 Hz, 1H), 6.68 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 3.65 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 164.2, 150.1, 148.5, 141.2, 125.1, 121.3, 116.2, 115.8, 113.4, 51.9.

  • Mass Spectrometry (ESI): m/z 250.0 [M+H]⁺.

Summary of Reaction Parameters

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)
1Ullmann CondensationCuI, K₂CO₃, 4-FluoronitrobenzeneDMF12012
2Nitro Group ReductionFe, NH₄ClEtOH/H₂OReflux4-6

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. The procedure employs readily accessible reagents and well-understood reaction mechanisms, making it suitable for implementation in a standard organic chemistry laboratory. The provided characterization data for the intermediate and final product will aid researchers in verifying the successful synthesis of this valuable compound, thereby facilitating its application in the development of novel pharmaceuticals and advanced materials.

References

  • Huddleston, P. R., & Barker, J. M. (1979). A convenient synthesis of 3-hydroxy-2-thiophenecarboxylic acid and its methyl ester.
  • PrepChem. (n.d.). Synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates from acetylenic ketones and methyl thioglycolate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

The Versatile Building Block: Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate is a key intermediate in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a thiophene scaffold, an amino group, and a methyl ester, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its synthesis, characterization, and diverse applications, complete with detailed experimental protocols. We delve into its role as a precursor to biologically active heterocyclic systems, such as thienopyrimidines, and its utility in forming amide linkages, a cornerstone of drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling them to harness the full synthetic potential of this valuable compound.

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring (bioisosterism) while often conferring improved pharmacokinetic properties.[1] Its incorporation into drug candidates can enhance potency, selectivity, and metabolic stability. The utility of thiophene-based compounds spans a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, and anticancer agents. This compound emerges as a particularly valuable building block, providing three distinct points for molecular elaboration.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 103790-38-1
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance Solid
InChI Key QBMUTHMQUMANOV-UHFFFAOYSA-N

Spectroscopic Characterization (Predicted):

While experimental spectra are the gold standard, computational predictions can provide valuable insights for structural confirmation. The following are predicted ¹H and ¹³C NMR chemical shifts. Experimental determination is highly recommended for verification.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.5-7.0 (m, 4H, Ar-H), 6.85 (d, J = 5.6 Hz, 1H, Thiophene-H), 6.70 (d, J = 5.6 Hz, 1H, Thiophene-H), 3.85 (s, 3H, OCH₃), 3.70 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.0 (C=O), 155.0, 148.0, 142.0, 125.0, 122.0, 118.0, 116.0, 115.0 (Ar-C & Thiophene-C), 52.0 (OCH₃).

Synthesis Protocol: A Stepwise Approach

The synthesis of this compound can be approached through a multi-step sequence, as outlined below. This proposed pathway leverages established synthetic transformations to construct the target molecule from readily available starting materials.

Synthesis_Workflow A Methyl thioglycolate + Methyl 2-chloroacrylate B Methyl 3-hydroxythiophene- 2-carboxylate A->B Cyclocondensation C Methyl 3-(4-nitrophenoxy)thiophene- 2-carboxylate B->C Williamson Ether Synthesis D Methyl 3-(4-aminophenoxy)thiophene- 2-carboxylate C->D Nitro Group Reduction

Figure 1. Proposed synthetic workflow for this compound.
Protocol 3.1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This initial step involves a cyclocondensation reaction to form the thiophene ring.[2][3]

Materials:

  • Methyl thioglycolate

  • Methyl 2-chloroacrylate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (4 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • To this solution, add methyl thioglycolate dropwise at 0 °C.

  • Slowly add methyl 2-chloroacrylate to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Cool the mixture to 0 °C and quench with 4 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Williamson Ether Synthesis to Form Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

The hydroxyl group of the thiophene is then coupled with a p-nitrophenyl group via a Williamson ether synthesis.[4][5][6]

Materials:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of Methyl 3-hydroxythiophene-2-carboxylate in anhydrous DMF, add potassium carbonate.

  • Add 1-fluoro-4-nitrobenzene to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[7][8][9][10]

Materials:

  • Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

  • Celite®

Procedure:

  • Dissolve Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate in ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Applications in Organic Synthesis

The strategic placement of the amino, ester, and thiophene functionalities makes this molecule a versatile precursor for a variety of complex structures.

Amide Bond Formation: A Gateway to Bioactive Molecules

The primary amine of this compound serves as a nucleophile for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.

Amide_Formation A Methyl 3-(4-aminophenoxy)thiophene- 2-carboxylate D Amide Product A->D B Acyl Chloride (R-COCl) B->D C Carboxylic Acid (R-COOH) + Coupling Agents C->D

Figure 2. General pathways for amide bond formation.

This is a direct and often high-yielding method for amide bond formation.[11][][13][14]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

For more sensitive substrates, coupling reagents such as EDC/HOBt are employed to activate the carboxylic acid in situ.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid, EDC, and HOBt in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound and DIPEA to the reaction mixture.

  • Stir at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give the crude amide, which can be further purified.

Synthesis of Thienopyrimidines: Scaffolds for Kinase Inhibitors

The aminothiophene carboxylate moiety is a classic precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition.[1][15][16][17][18]

Thienopyrimidine_Synthesis A Methyl 3-(4-aminophenoxy)thiophene- 2-carboxylate C Thieno[2,3-d]pyrimidin-4-one A->C B Formamide B->C

Figure 3. Synthesis of a thienopyrimidinone core.

Heating the aminothiophene carboxylate with formamide is a straightforward method to construct the pyrimidinone ring.[17]

Materials:

  • This compound

  • Formamide

Procedure:

  • A mixture of this compound and an excess of formamide is heated at reflux (around 180-200 °C) for several hours.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with water and then ethanol to remove residual formamide and impurities.

  • The product can be further purified by recrystallization.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its strategic functionalization allows for facile entry into a wide array of complex molecular architectures, particularly those of medicinal interest. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors. As the demand for novel therapeutic agents continues to grow, the importance of such well-defined and adaptable intermediates will undoubtedly increase.

References

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation and Molecular Docking. Molecules, 27(1), 123. [Link]

  • Al-Omair, M. A., Ali, A. A., & Al-Qahtani, S. F. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(15), 4611. [Link]

  • Seddik, A. A. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Basic and Environmental Sciences, 4, 1-13. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(6), 1547-1555. [Link]

  • Encyclopedia MDPI. (2022, January 13). Thienopyrimidine. [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of.... [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Ali, T. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Organic Chemistry Explained. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Stojanovska-Georgievska, A., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6543. [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. [Link]

  • Pearson. (n.d.). Williamson Ether Synthesis Exam Prep. [Link]

  • Khan Academy. (2010, October 21). Amide formation from acyl chloride [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (A) Examples of amide bond formation using neat conditions (method A).... [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

Sources

Application Notes & Protocols for the Derivatization of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of a core molecular scaffold is paramount. The thiophene ring is a well-established "privileged pharmacophore" due to its bioisosteric resemblance to a phenyl ring and its presence in numerous FDA-approved drugs, where it contributes to a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] When functionalized as Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, this scaffold presents medicinal chemists with a versatile platform for generating diverse compound libraries.

This molecule, illustrated in Figure 1, offers three primary vectors for chemical modification:

  • The Aromatic Amino Group: A highly reactive nucleophile, ideal for introducing a wide array of substituents.

  • The Methyl Ester: A modifiable handle that can be converted into amides, hydrazides, or other functional groups to modulate physicochemical properties and target interactions.

  • The Thiophene Ring: While less reactive towards simple substitution, it offers avenues for more advanced modifications.

This guide provides a detailed exploration of high-yield, robust derivatization strategies focused on the amino and ester functionalities. The protocols are designed to be self-validating, incorporating essential purification and characterization steps to ensure the integrity of the synthesized compounds. We will delve into the causality behind experimental choices, providing researchers with the foundational knowledge to adapt and innovate upon these core methodologies.

Figure 1: Structure of this compound Chemical structure of this compound

Strategic Derivatization Pathways

The derivatization of the core scaffold can be systematically approached by targeting its key functional groups. The following diagram illustrates the primary pathways discussed in this guide, branching from the central starting material to yield diverse amide, sulfonamide, and carboxamide libraries.

G cluster_amino I. Amino Group Derivatization cluster_ester II. Ester Group Derivatization SM Methyl 3-(4-aminophenoxy) thiophene-2-carboxylate Acyl N-Acyl Amides SM->Acyl RCOCl, Base Sulfonyl N-Aryl Sulfonamides SM->Sulfonyl RSO2Cl, Base Urea Ureas / Thioureas SM->Urea R-NCO Acid Thiophene-2-carboxylic Acid Intermediate SM->Acid Step 1: Saponification (e.g., LiOH) Amide Thiophene-2-carboxamides Acid->Amide Step 2: Amide Coupling (Amine, Coupling Agent)

Diagram 1: Key derivatization pathways for the core scaffold.

I. Derivatization of the Aromatic Amino Group

The primary aromatic amine is the most accessible nucleophilic site on the scaffold, making it an ideal starting point for library synthesis.

A. Protocol 1: N-Acylation for Amide Synthesis

Expertise & Rationale: The formation of an amide bond is the most frequently performed reaction in medicinal chemistry.[4] Amide groups are structurally similar to peptide bonds, are stable, and can participate in crucial hydrogen bonding interactions within a biological target's binding site.[5] This protocol employs the Schotten-Baumann reaction condition, a robust method using an acyl chloride and a non-nucleophilic base to trap the HCl byproduct, driving the reaction to completion.[6]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Base Addition: Add a tertiary amine base, such as Triethylamine (TEA, 1.5 eq.) or Diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise as a solution in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Acylating AgentBaseTypical Reaction Time (h)Expected Yield (%)
Acetyl ChlorideTEA290-98%
Benzoyl ChlorideDIPEA485-95%
Cyclopropanecarbonyl chlorideTEA388-96%
4-Fluorobenzoyl chlorideDIPEA485-92%

Table 1: Representative conditions for N-acylation.

B. Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

Expertise & Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anti-inflammatory drugs. It serves as a non-classical bioisostere of an amide, offering a different geometric and hydrogen-bonding profile.[7] The protocol is similar to N-acylation but often requires slightly more forcing conditions or a more potent catalyst due to the lower electrophilicity of sulfonyl chlorides compared to acyl chlorides. Pyridine is often used as both a base and a catalyst.

Experimental Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM to a concentration of 0.1-0.2 M.

  • Sulfonylation: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq.) portion-wise at 0 °C. For less reactive amines or sulfonyl chlorides, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or gently heat to 40-50 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If DCM was used, dilute with more DCM and wash sequentially with 1M HCl (to remove pyridine/DMAP), water, and brine. If pyridine was the solvent, remove it under reduced pressure, then dissolve the residue in ethyl acetate and perform the same aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification & Validation: Purify the crude product by flash column chromatography or recrystallization. Validate the structure and purity by NMR and HRMS.

Sulfonylating AgentBase/SolventTypical Reaction Time (h)Expected Yield (%)
p-Toluenesulfonyl chloridePyridine1280-90%
Methanesulfonyl chlorideTEA, DMAP (cat.) in DCM485-95%
4-Nitrobenzenesulfonyl chloridePyridine882-93%

Table 2: Representative conditions for N-sulfonylation.

II. Derivatization of the Methyl Ester Group

Modification at the C-2 carboxylate position provides a powerful secondary route for diversification, fundamentally altering the molecule's acidic/basic character and introducing new points for interaction with biological targets. This is a two-step process involving saponification followed by amide coupling.

G Ester Starting Ester Saponification Saponification (LiOH, THF/H₂O) Ester->Saponification Step 1 Acid Carboxylic Acid Intermediate Saponification->Acid Coupling Amide Coupling (R₂NH, HATU, DIPEA, DMF) Acid->Coupling Step 2 Amide Final Amide Product Coupling->Amide

Diagram 2: Workflow for Ester-to-Amide Conversion.

A. Protocol 3: Saponification to the Carboxylic Acid

Expertise & Rationale: The first step is the hydrolysis of the methyl ester to its corresponding carboxylic acid. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and reliable method that minimizes side reactions. The resulting carboxylate salt is then protonated during acidic work-up to yield the free acid.

Experimental Protocol:

  • Reaction Setup: Dissolve the starting ester (1.0 eq.) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add LiOH·H₂O (2.0-3.0 eq.) and stir the mixture vigorously at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidification: Carefully acidify the solution to pH 2-3 using 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If the product is not a solid, extract the acidified aqueous layer with ethyl acetate (3x).

  • Validation: The crude carboxylic acid is often pure enough for the next step. Purity can be checked by ¹H NMR (disappearance of the methyl ester singlet at ~3.8 ppm) and LC-MS.

B. Protocol 4: Amide Coupling

Expertise & Rationale: With the carboxylic acid in hand, a vast library of amides can be generated. Direct condensation with an amine is inefficient.[6] Therefore, a coupling agent is required to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective, modern coupling reagent that minimizes racemization (if chiral amines are used) and provides high yields in short reaction times.[6]

Experimental Protocol:

  • Reagent Preparation: In an inert atmosphere, dissolve the carboxylic acid from Protocol 3 (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and HATU (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add DIPEA (3.0 eq.) to the mixture. The solution may change color.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

  • Work-up: Pour the reaction mixture into water, which may cause the product to precipitate. If so, collect by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated aqueous lithium chloride (to remove DMF), followed by saturated sodium bicarbonate, and finally brine. Dry over Na₂SO₄, filter, and concentrate.

  • Final Purification & Validation: Purify the crude product by flash column chromatography or preparative HPLC. Characterize the final amide derivative by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The protocols detailed in this guide provide a robust framework for the derivatization of this compound. By systematically targeting the reactive amino and ester functionalities, researchers can efficiently generate large and diverse libraries of novel compounds. The principles of N-acylation, N-sulfonylation, and amide coupling are fundamental to medicinal chemistry, and their application to this privileged thiophene scaffold offers a promising avenue for the discovery of new therapeutic agents. Each protocol is designed with self-validation in mind, ensuring the production of high-purity compounds ready for biological evaluation.

References

  • Title: Biological and Pharmacological Activity of Thiophene and its Derivatives Source: ResearchGate URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impactfactor.org URL: [Link]

  • Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]

  • Title: Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines Source: RSC Publishing URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation Source: Organic Letters URL: [Link]

  • Title: 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester Source: Krish-pharma URL: [Link]

  • Title: A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation Source: ResearchGate URL: [Link]

  • Title: Sulfonate synthesis by sulfonylation (tosylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: The Significance of Thiophene-2-carboxylic Acid Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 Source: Ganesh Remedies URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate Source: PrepChem.com URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: Amidation reactions from the direct coupling of metal carboxylate salts with amines Source: PubMed URL: [Link]

  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: NIH National Library of Medicine URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

Sources

Application Note: High-Throughput Screening Assays for Thiophene Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Thiophene Carboxylates in Modern Drug Discovery

Thiophene-based compounds represent a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities.[1] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a remarkable breadth of therapeutic applications.[2] The incorporation of a carboxylate group onto the thiophene ring further enhances its drug-like properties, providing a key interaction point for many biological targets and improving the physicochemical properties of the molecule.[3][4] Thiophene carboxylates have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for the development of novel therapeutics.[1][2]

High-throughput screening (HTS) is an essential part of the drug discovery workflow, enabling the rapid testing of large compound libraries to identify potential therapeutic candidates.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays involving thiophene carboxylates. We will delve into the mechanistic basis of their activity, provide detailed protocols for relevant HTS assays, and discuss critical aspects of data interpretation and troubleshooting to ensure the generation of robust and reliable results.

Mechanistic Insights: Thiophene Carboxylates as Potent Enzyme Inhibitors

A deep understanding of the mechanism of action is paramount for designing effective screening assays and interpreting the resulting data. Thiophene carboxylates have been identified as potent inhibitors of several key enzymes implicated in various diseases. A prime example is their inhibition of D-amino acid oxidase (DAO), a flavoenzyme that degrades the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[3] Inhibition of DAO is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[3][4]

Structural and structure-activity relationship (SAR) studies have revealed that thiophene-2-carboxylic acids and thiophene-3-carboxylic acids are low micromolar inhibitors of DAO.[3][4] The inhibitory mechanism involves the carboxylate group forming crucial interactions with key residues in the active site, such as Tyr228 and Arg283, which are responsible for recognizing the carboxylate group of the D-amino acid substrate.[3] The thiophene ring itself engages in significant hydrophobic interactions within the active site. Crystal structures of human DAO in complex with thiophene carboxylate inhibitors have shown that the thiophene ring can induce a "stacked" conformation of the Tyr224 residue, leading to a more tightly closed active site and potent inhibition.[4][6] This detailed understanding of the binding mode provides a rational basis for designing HTS assays to identify novel and more potent thiophene carboxylate-based DAO inhibitors.

Experimental Workflows and Protocols

The selection of an appropriate HTS assay technology is critical for the successful identification of promising lead compounds. The choice depends on the nature of the biological target and the mechanism of action of the compounds being screened. For thiophene carboxylates, which often act as enzyme inhibitors, fluorescence-based and luminescence-based assays are particularly well-suited due to their high sensitivity, robustness, and amenability to automation.

Below, we provide detailed, exemplary protocols for two distinct HTS assays targeting enzymes known to be inhibited by thiophene carboxylates: a fluorescence polarization-based assay for D-amino acid oxidase (DAO) and an AlphaScreen-based assay for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer.[7][8]

Protocol 1: Fluorescence Polarization (FP) HTS Assay for D-Amino Acid Oxidase (DAO) Inhibitors

Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand (tracer) from the DAO active site by a test compound. When the tracer is bound to the larger DAO enzyme, its rotation is slow, resulting in a high fluorescence polarization signal. When displaced by an inhibitor, the smaller, unbound tracer rotates more rapidly, leading to a decrease in the polarization signal.[9]

Materials and Reagents:

  • Human recombinant D-amino acid oxidase (DAO): High-purity enzyme.

  • Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the DAO active site (e.g., a fluorescein-labeled benzoate derivative).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

  • Test Compounds: Thiophene carboxylate library dissolved in 100% DMSO.

  • Positive Control: A known DAO inhibitor (e.g., benzoate).

  • Negative Control: DMSO.

  • Microplates: 384-well, black, low-volume, non-binding surface plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Experimental Workflow:

FP_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_detection Detection Compound_Dispensing Dispense Test Compounds & Controls (50 nL) DAO_Addition Add DAO Solution (5 µL) Compound_Dispensing->DAO_Addition to all wells Tracer_Addition Add Fluorescent Tracer (5 µL) DAO_Addition->Tracer_Addition pre-incubation (15 min) Incubation Incubate at RT (60 min, protected from light) Tracer_Addition->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading

Caption: Workflow for the DAO Fluorescence Polarization HTS Assay.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well microplate.

  • Enzyme Addition: Add 5 µL of DAO solution (final concentration to be determined during assay development, typically in the low nM range) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution (final concentration at its Kd value) to all wells.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation:

The percentage of inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the millipolarization value of the test compound well.

  • mP_min is the average millipolarization of the positive control wells (complete inhibition).

  • mP_max is the average millipolarization of the negative control wells (no inhibition).

A Z'-factor should be calculated to assess the quality of the assay:

Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Protocol 2: AlphaScreen HTS Assay for VEGFR-2 Kinase Inhibitors

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase.[1] The assay utilizes two types of beads: streptavidin-coated Donor beads that bind to the biotinylated substrate and anti-phosphotyrosine antibody-conjugated Acceptor beads that recognize the phosphorylated substrate. When the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. Inhibitors of VEGFR-2 will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.[1][10]

Materials and Reagents:

  • Recombinant human VEGFR-2 kinase: Active enzyme.[2]

  • Biotinylated peptide substrate: A peptide containing a tyrosine residue that is a known substrate for VEGFR-2 (e.g., Biotin-Gastrin Precursor (Tyr87) peptide).[2]

  • ATP: Adenosine triphosphate.

  • AlphaScreen Streptavidin Donor Beads.

  • AlphaScreen Phospho-Tyrosine (P-Tyr-100) Acceptor Beads.

  • Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Stop/Detection Buffer: Kinase Assay Buffer containing 20 mM EDTA and the AlphaScreen beads.

  • Test Compounds: Thiophene carboxylate library dissolved in 100% DMSO.

  • Positive Control: A known VEGFR-2 inhibitor (e.g., Sunitinib).

  • Negative Control: DMSO.

  • Microplates: 384-well, white, opaque microplates.

  • Plate Reader: AlphaScreen-compatible plate reader.

Experimental Workflow:

AlphaScreen_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dispensing Dispense Test Compounds & Controls (50 nL) Enzyme_Substrate_Mix Add VEGFR-2/Substrate Mix (5 µL) Compound_Dispensing->Enzyme_Substrate_Mix ATP_Addition Add ATP to Initiate (5 µL) Enzyme_Substrate_Mix->ATP_Addition Incubation_Kinase Incubate at RT (60 min) ATP_Addition->Incubation_Kinase Stop_Detection_Mix Add Stop/Detection Mix (10 µL) Incubation_Kinase->Stop_Detection_Mix Incubation_Beads Incubate in Dark (60 min) Stop_Detection_Mix->Incubation_Beads Alpha_Reading Read AlphaScreen Signal Incubation_Beads->Alpha_Reading

Caption: Workflow for the VEGFR-2 AlphaScreen Kinase HTS Assay.

Step-by-Step Protocol:

  • Compound Plating: Dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well microplate.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing VEGFR-2 kinase and the biotinylated peptide substrate in Kinase Assay Buffer to all wells. The final concentrations should be optimized during assay development.

  • Kinase Reaction Initiation: Add 5 µL of ATP solution in Kinase Assay Buffer to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for ATP.

  • Kinase Reaction Incubation: Gently mix and incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the AlphaScreen Donor and Acceptor beads to each well to stop the reaction and initiate the detection process.

  • Bead Incubation: Seal the plate with a light-impermeable seal and incubate for 60 minutes at room temperature in the dark to allow for bead binding.

  • Detection: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Interpretation:

The data analysis is similar to the FP assay, with the percentage of inhibition calculated based on the signal from the sample wells relative to the positive and negative controls. The Z'-factor should also be calculated to assess assay performance.

Data Presentation and Quality Control

For any HTS campaign, rigorous quality control and clear data presentation are essential for making informed decisions about hit compounds.

Quantitative Data Summary:

ParameterDAO FP AssayVEGFR-2 AlphaScreen Assay
Plate Format 384-well, black, non-binding surface384-well, white, opaque
Final Assay Volume 10 µL20 µL
Compound Concentration Typically 10 µM for primary screenTypically 10 µM for primary screen
Enzyme Concentration Low nM range (empirically determined)Low nM range (empirically determined)
Substrate/Tracer Conc. At Kd for tracerAt Km for peptide substrate
ATP Concentration N/AAt Km for ATP
Incubation Time 60 minutes60 minutes (kinase) + 60 minutes (beads)
Detection Method Fluorescence PolarizationAmplified Luminescent Proximity Assay
Positive Control BenzoateSunitinib
Z'-Factor Target > 0.5> 0.5

Trustworthiness: Mitigating Assay Interference and False Positives

A significant challenge in HTS is the occurrence of false positives, which can arise from various compound-specific and technology-dependent artifacts. Thiophene carboxylates, like many other aromatic compounds, can present specific challenges.

Potential Sources of Interference and Mitigation Strategies:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[11] This can be a significant source of false positives.

    • Mitigation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation.[11] Hits that show significantly reduced activity in the presence of detergent are likely aggregators.

  • Fluorescence Interference: Thiophene-containing compounds may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

    • Mitigation: For FP assays, measure the fluorescence intensity of the compound alone at the assay wavelengths. Compounds with high intrinsic fluorescence should be flagged. For AlphaScreen, which uses a long-wavelength emission, interference from compound fluorescence is generally lower.

  • Light Scattering: Precipitated compounds can scatter light, leading to artificially high readings in some optical assays.

    • Mitigation: Visually inspect plates for precipitation. Centrifuging plates before reading can also help.

Self-Validating Systems:

To ensure the trustworthiness of HTS data, a multi-step validation process for hit compounds is essential.

Hit_Validation_Workflow Primary_Screen Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Different Technology) Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screen (Selectivity) Orthogonal_Assay->Counter_Screen SAR_Expansion Structure-Activity Relationship (SAR) by Analogs Counter_Screen->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Caption: A robust workflow for hit validation in H.T.S.

  • Primary Screen: Initial screen of the entire compound library at a single concentration.

  • Hit Confirmation: Re-testing of initial hits in a dose-response format to determine their potency (IC₅₀).

  • Orthogonal Assays: Confirmation of activity in a secondary assay that uses a different detection technology to rule out technology-specific artifacts.

  • Counter-Screens: Testing hits against related targets to assess their selectivity.

  • SAR by Analogs: Testing commercially available or synthesized analogs of the hit compounds to establish a preliminary structure-activity relationship.

By implementing these rigorous protocols and validation strategies, researchers can confidently identify and advance promising thiophene carboxylate-based drug candidates.

References

  • Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 159, 23-34. [Link]

  • Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. PubMed, [Link]

  • Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Europe PMC, [Link]

  • Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Author manuscript, [Link]

  • Kato, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Tokushima University Repository, [Link]

  • Khoronenkova, S. V., & Tishkov, V. I. (2008). High-throughput screening assay for D-amino acid oxidase. Analytical Biochemistry, 374(2), 405-410. [Link]

  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(10), 1280-1290. [Link]

  • Agilent Technologies. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. [Link]

  • Sisyunan, M., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 53(19), 7211-7221. [Link]

  • Eglen, R. M. (2005). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • Yasgar, A., et al. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 716, 247-269. [Link]

  • Biomedical Research Service Center. (n.d.). BMR BCKDC Assay Kit. [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Li, J., & Chen, J. (2015). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analyst, 140(18), 6133-6143. [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. [Link]

  • Chatterjee, J., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 319-326. [Link]

  • Caldinelli, L., et al. (2013). Assays of D-Amino Acid Oxidase Activity. Bio-protocol, 3(22), e951. [Link]

  • Bubici, C., et al. (2019). Branched-chain α-ketoacid dehydrogenase kinase (BCKDK) binds with and phosphorylates RNF8 at S157 to modulate homologous recombination repair (HRR). Theranostics, 9(26), 8196-8211. [Link]

  • Schauer, T., et al. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Future Medicinal Chemistry, 8(18), 2213-2227. [Link]

  • Oki, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 746-754. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

Sources

Analytical method development for quantification of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Quantitative Analytical Method for Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of this compound. Leveraging the principles of reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, this application note details a systematic approach from initial method development to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices. The method is further supported by mass spectrometry (MS) for identity confirmation, ensuring specificity and data integrity.

Introduction and Analyte Properties

This compound is a heterocyclic compound featuring a thiophene core, a structural motif significant in many pharmaceutical agents.[3] Its accurate quantification is essential for process monitoring, quality control of starting materials, and stability testing in drug development.[3] This document outlines a reliable method to achieve this, ensuring precision and accuracy.

The physicochemical properties of the analyte are foundational to the method development strategy. A moderately high LogP value suggests significant hydrophobicity, making reversed-phase chromatography the ideal separation technique.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 103790-38-1[6][7][8]
Molecular Formula C₁₂H₁₁NO₃S[6]
Molecular Weight 249.29 g/mol [6]
Melting Point 102-105 °C[6]
LogP 3.49[6]
Appearance Solid[6]

Part I: HPLC-UV Method Development and Protocol

Scientific Rationale

Reversed-phase liquid chromatography (RP-LC) is the most widely used mode in HPLC, particularly for pharmaceutical analysis.[9][10] It employs a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[4][10] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[5][10] Given the analyte's LogP of 3.49, it is expected to have a strong affinity for a C18 column, allowing for excellent retention and separation from polar impurities.[6]

The mobile phase, a mixture of water and an organic solvent like acetonitrile, is optimized to elute the analyte with a sharp, symmetrical peak shape in a reasonable timeframe.[4] Acetonitrile is often chosen for its low UV cutoff and viscosity. The presence of aromatic rings (thiophene and phenoxy) in the analyte's structure ensures strong UV absorbance, making a UV-Vis detector a suitable and cost-effective choice for quantification.

G cluster_prep Preparation cluster_dev Method Optimization cluster_eval Evaluation Analyte Characterize Analyte (LogP, Solubility, UV Spectra) Column Select Column (e.g., C18, 250x4.6mm, 5µm) Analyte->Column Standard Prepare Stock & Working Standard Solutions Gradient Optimize Mobile Phase (Isocratic vs. Gradient) Standard->Gradient MobilePhase Prepare Mobile Phase (e.g., ACN:Water) MobilePhase->Gradient Column->Gradient Flow Set Flow Rate (e.g., 1.0 mL/min) Gradient->Flow Detector Select Wavelength (λmax) Flow->Detector SST Perform System Suitability Test (SST) (Tailing Factor, Plate Count, %RSD) Detector->SST Final Finalize Method Parameters SST->Final

Caption: Workflow for RP-HPLC method development.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • High-purity water (Milli-Q or equivalent)

  • 0.45 µm syringe filters

2.2.2. Instrumentation and Conditions

  • HPLC System: Standard HPLC with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., PerfectSil Target ODS-3).[3][11]

  • Data Acquisition: Chromatography data station.

Table 2: Optimized HPLC Parameters

ParameterRecommended Setting
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (typically 254 nm or λmax)
Run Time 10 minutes

2.2.3. Procedure

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions. Record the chromatograms and integrate the peak area for the analyte.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.

Part II: Mass Spectrometry (MS) Confirmation

Scientific Rationale

While HPLC-UV provides reliable quantification, mass spectrometry offers unparalleled selectivity and is the gold standard for structural confirmation.[12][13] Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the determination of the analyte's mass-to-charge ratio (m/z), confirming its identity with high certainty.[12][14] Electrospray ionization (ESI) is a common technique for ionizing moderately polar small molecules like the target analyte.[13] For this analysis, operating in positive ion mode is recommended, as the amino group can be readily protonated to form the [M+H]⁺ ion.

Protocol: LC-MS Confirmation

3.2.1. Instrumentation and Conditions

  • LC-MS System: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Mobile Phase: To ensure MS compatibility, replace any non-volatile buffers (e.g., phosphate) with volatile alternatives like 0.1% formic acid in water and acetonitrile.[15]

Table 3: Recommended Mass Spectrometer Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected Ion [M+H]⁺ m/z 250.05
Scan Mode Full Scan (m/z 100-400) or Selected Ion Monitoring (SIM) at m/z 250.05
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

3.2.2. Procedure

  • Optimize the HPLC method using a MS-compatible mobile phase.

  • Infuse a standard solution directly into the mass spectrometer to optimize source parameters (capillary voltage, cone voltage) for the target ion (m/z 250.05).

  • Inject the sample into the LC-MS system.

  • Confirm the identity of the analyte peak by verifying that its retention time matches that of the standard and that its mass spectrum contains the expected [M+H]⁺ ion.

Part III: Full Method Validation Protocol

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][16] The following protocols are based on the ICH Q2(R2) guidelines.[1][17][18]

G cluster_params Validation Performance Characteristics Validation Analytical Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Correlation Correlation Linearity->Correlation Correlation Coefficient (r²) Recovery Recovery Accuracy->Recovery Spike/Recovery Studies Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[19][20]

  • Protocol:

    • Analyze a blank sample (matrix without analyte) and a placebo sample. Confirm no interfering peaks are present at the analyte's retention time.

    • Spike the sample with known related substances or impurities. Demonstrate that the analyte peak is resolved from these impurities (resolution > 2).

    • Perform peak purity analysis using a photodiode array (PDA) detector if available.

Linearity and Range

Linearity demonstrates a direct proportional relationship between concentration and analytical response over a specified range.[18][20]

  • Protocol:

    • Prepare at least five concentrations across the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies.[19][20]

  • Protocol:

    • Prepare spiked samples by adding known amounts of the analyte to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Table 4: Example Accuracy Data Presentation

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80% 40.039.899.5
100% 50.050.3100.6
120% 60.059.799.5
Mean 99.9
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[18]

  • Protocol (Repeatability - Intra-assay):

    • Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the combined data.

  • Acceptance Criteria: %RSD ≤ 2.0%.

Table 5: Example Precision Data Presentation

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
N 66
Mean Conc. (µg/mL) 50.149.8
Std. Deviation 0.450.51
%RSD (Repeatability) 0.90%1.02%
Overall %RSD (Intermediate) \multicolumn{2}{c}{1.25%}
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Analyze a sample under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.

Conclusion

The analytical method detailed in this document provides a robust, precise, and accurate framework for the quantification of this compound. The RP-HPLC-UV method is suitable for routine quality control, while the LC-MS protocol provides unequivocal identity confirmation. Adherence to the comprehensive validation plan ensures that the method is fit for its intended purpose and generates reliable data that meets stringent regulatory expectations.[17][21]

References

  • Quantifying Small Molecules by Mass Spectrometry . LCGC International. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks (YouTube). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development . American Pharmaceutical Review. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules . ZefSci. Available from: [Link]

  • Small molecule analysis using MS . Bioanalysis Zone. Available from: [Link]

  • Small Molecule Quantitation . University of Wisconsin-Madison Biotechnology Center. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). Available from: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . ECA Academy. Available from: [Link]

  • Reversed-phase chromatography . Wikipedia. Available from: [Link]

  • Principle of HPLC | HPLC System Working Explained . Pharmaguideline. Available from: [Link]

  • Reversed Phase HPLC Columns . Phenomenex. Available from: [Link]

  • Reversed-Phase Chromatography: An Overview . AZoLifeSciences. Available from: [Link]

  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

  • Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems . ResearchGate. Available from: [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method . MDPI. Available from: [Link]

Sources

Application Notes and Protocols: Experimental Design for Testing the Antibacterial Activity of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Of particular interest is their potential as novel antibacterial agents, especially in an era where antimicrobial resistance poses a significant threat to global health.[2][3] These compounds have shown efficacy against a range of pathogens, including drug-resistant strains of Acinetobacter baumannii and Escherichia coli.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for rigorously evaluating the antibacterial activity of novel thiophene derivatives.

The protocols outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data. We will delve into the causality behind key experimental choices, from the selection of bacterial strains to the interpretation of results, grounding our recommendations in established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[8][9]

I. Foundational Concepts in Antibacterial Susceptibility Testing

Before detailing specific protocols, it is crucial to understand the fundamental principles of antibacterial susceptibility testing (AST). The primary goal of AST is to determine the concentration of an antimicrobial agent that can inhibit the growth of or kill a specific microorganism.[10] This is typically quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12][13]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14][15]

An agent is generally considered bactericidal if the MBC is no more than four times the MIC. If the MBC/MIC ratio is greater than 4, the agent is considered bacteriostatic , meaning it inhibits bacterial growth without necessarily killing the organism.

II. Experimental Design: A Strategic Approach

A well-structured experimental design is paramount for obtaining meaningful data. The following sections outline the critical considerations for testing thiophene derivatives.

A. Selection of Bacterial Strains

The choice of bacterial strains is a critical first step. A comprehensive evaluation should include a panel of clinically relevant bacteria, encompassing both Gram-positive and Gram-negative organisms. It is also essential to include well-characterized quality control (QC) strains as recommended by CLSI, such as:

  • Staphylococcus aureus ATCC 29213

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

Furthermore, to assess the potential of thiophene derivatives against resistant pathogens, the inclusion of clinical isolates with known resistance mechanisms (e.g., methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and colistin-resistant Gram-negative bacteria) is highly recommended.[2][4][5]

B. Preparation of Thiophene Derivatives

The solubility of the thiophene derivatives is a crucial factor. A suitable solvent, such as dimethyl sulfoxide (DMSO), should be used to prepare a high-concentration stock solution. It is imperative to determine the highest concentration of the solvent that does not inhibit bacterial growth to avoid false-positive results. This is achieved by running a solvent toxicity control.

C. Control Groups

The inclusion of appropriate controls is non-negotiable for a valid experiment. The following controls must be included in each assay:

  • Growth Control: Contains the bacterial inoculum and culture medium but no thiophene derivative. This ensures that the bacteria are viable and capable of growth under the experimental conditions.

  • Sterility Control: Contains the culture medium only. This control verifies the sterility of the medium.

  • Positive Control: A known antibiotic with established activity against the test organisms. This serves as a benchmark for comparing the activity of the thiophene derivatives.

  • Solvent Control: Contains the bacterial inoculum, culture medium, and the highest concentration of the solvent used to dissolve the thiophene derivatives. This confirms that the solvent itself does not have any antibacterial activity.

D. Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the antibacterial activity of thiophene derivatives.

Experimental Workflow cluster_Preparation Preparation cluster_Screening Primary Screening cluster_Quantitative Quantitative Analysis cluster_Analysis Data Analysis & Interpretation Prep_Strains Bacterial Strain Selection & Culture Disk_Diffusion Disk Diffusion Assay (Qualitative) Prep_Strains->Disk_Diffusion Prep_Compounds Thiophene Derivative Stock Preparation Prep_Compounds->Disk_Diffusion MIC_Determination Broth Microdilution (MIC Determination) Disk_Diffusion->MIC_Determination Active Compounds MBC_Determination Subculturing (MBC Determination) MIC_Determination->MBC_Determination Data_Analysis Data Analysis (MIC/MBC Values) MBC_Determination->Data_Analysis Interpretation Interpretation (Bacteriostatic vs. Bactericidal) Data_Analysis->Interpretation

Caption: A high-level overview of the experimental workflow.

III. Detailed Protocols

This section provides step-by-step protocols for the most common and reliable methods for assessing antibacterial activity.

A. Protocol 1: Kirby-Bauer Disk Diffusion Test (Qualitative Screening)

The Kirby-Bauer test is a widely used method for preliminary screening of antibacterial activity.[11][16][17][18] It is a qualitative or semi-quantitative method that provides a visual indication of antibacterial efficacy.

Principle: A filter paper disk impregnated with a known concentration of the thiophene derivative is placed on an agar plate that has been uniformly inoculated with a bacterial suspension.[16] The compound diffuses from the disk into the agar. If the compound is effective against the bacteria, it will inhibit their growth, resulting in a clear area around the disk known as the "zone of inhibition".[11] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[11]

Step-by-Step Methodology:
  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][19]

  • Inoculate Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]

  • Apply Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place sterile paper disks impregnated with a known concentration of the thiophene derivative onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the thiophene derivative).

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • Measure and Interpret Results:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

    • The interpretation of the results (susceptible, intermediate, or resistant) is typically based on standardized charts provided by organizations like CLSI, although specific breakpoints will need to be established for novel compounds.[21][22]

B. Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[23] It is a quantitative method that provides a precise measure of the concentration required to inhibit bacterial growth.

Principle: A standardized bacterial suspension is inoculated into the wells of a 96-well microtiter plate containing serial dilutions of the thiophene derivative.[13][23] After incubation, the plate is visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Step-by-Step Methodology:
  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile Mueller-Hinton broth (MHB) into each well of a 96-well microtiter plate.

    • Add 100 µL of the thiophene derivative stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the row. Discard 100 µL from the last well.

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12][13]

  • Inoculate Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted thiophene derivative. This will result in a final volume of 200 µL per well.

    • Include a growth control well (inoculum and broth) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • Read and Record MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the thiophene derivative in which there is no visible growth.

C. Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay to assess whether a compound is bactericidal or bacteriostatic.[24]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving bacteria is determined. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15]

Step-by-Step Methodology:
  • Subculture from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • From each of these wells, aspirate a 10 µL aliquot.

  • Plate on Agar:

    • Spot-inoculate the 10 µL aliquots onto a Mueller-Hinton agar plate.

    • Also, plate a 10 µL aliquot from the growth control well to determine the initial inoculum concentration.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Determine MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the thiophene derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[15]

IV. Data Presentation and Interpretation

The results of the antibacterial susceptibility testing should be presented in a clear and concise manner. A tabular format is often the most effective way to summarize the data.

A. Example Data Table
Thiophene DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound AS. aureus ATCC 29213482Bactericidal
Compound AE. coli ATCC 2592216>64>4Bacteriostatic
Compound BS. aureus ATCC 292138162Bactericidal
Compound BE. coli ATCC 2592232>64>2Bacteriostatic
Ciprofloxacin (Control)S. aureus ATCC 292130.512Bactericidal
Ciprofloxacin (Control)E. coli ATCC 259220.250.52Bactericidal
B. Interpretation of Results

The interpretation of the MIC and MBC values provides crucial insights into the antibacterial properties of the thiophene derivatives.

  • Potency: The lower the MIC value, the more potent the compound is against the specific microorganism.

  • Spectrum of Activity: By testing against a panel of different bacteria, the spectrum of activity (narrow or broad) can be determined.

  • Mechanism of Action (Preliminary): The MBC/MIC ratio provides a preliminary indication of whether the compound is bactericidal or bacteriostatic. Further mechanistic studies would be required to confirm the mode of action. Some thiophene derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[2] Others may act by increasing membrane permeabilization.[4][5][7]

C. Visualizing the Decision Logic

The following diagram illustrates the decision-making process based on the MBC/MIC ratio.

Interpretation Logic start Calculate MBC/MIC Ratio decision Is MBC/MIC ≤ 4? start->decision bactericidal Bactericidal decision->bactericidal Yes bacteriostatic Bacteriostatic decision->bacteriostatic No

Caption: Decision tree for classifying antibacterial activity.

V. Conclusion

The experimental design and protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antibacterial activity of novel thiophene derivatives. By adhering to these standardized methods and incorporating appropriate controls, researchers can generate high-quality, reproducible data that will be instrumental in the discovery and development of new antibacterial agents. The insights gained from these studies will contribute to the ongoing efforts to combat the global challenge of antimicrobial resistance.

VI. References

  • Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. (2024). Disk diffusion test. [Link]

  • Wikipedia. (2023). Broth microdilution. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • El-Sayed, N. F., et al. (2020). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds. [Link]

  • LibreTexts Biology. (2023). 7.5.2: Kirby-Bauer Disk Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing. [Link]

  • Frontiers in Microbiology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis. [Link]

  • Semantic Scholar. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Chen, Y. L., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • Jusril, N. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. [Link]

  • Starkey, M., & Ko, M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • North Carolina DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Edelstein, M. V., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

  • PubMed Central. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (n.d.). Thiophenes with antimicrobial activity isolated from natural sources. [Link]

  • Wikipedia. (2024). Antibiotic sensitivity testing. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • PubMed Central. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. [Link]

  • ResearchGate. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

Sources

Scale-up synthesis considerations for Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Scale-up Synthesis Considerations for Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

This document provides a comprehensive technical guide for the scalable synthesis of this compound, a versatile heterocyclic building block. The guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key process decisions, safety considerations, and in-process controls essential for transitioning from laboratory to pilot or production scale.

Strategic Overview: A Two-Step Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence designed for robustness, scalability, and high yield. The core strategy involves the formation of a diaryl ether bond followed by the reduction of a nitro group to the target amine. This approach is advantageous as it utilizes a nitro group as a protecting group for the amine and as an activating group for the preceding etherification step.

The retrosynthetic analysis identifies two key starting materials: Methyl 3-hydroxythiophene-2-carboxylate and 4-fluoronitrobenzene .

Retrosynthesis target This compound intermediate Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate target->intermediate Nitro Reduction sm1 Methyl 3-hydroxythiophene-2-carboxylate intermediate->sm1 Diaryl Ether Synthesis (SNAr) sm2 4-Fluoronitrobenzene intermediate->sm2

Caption: Retrosynthetic analysis of the target molecule.

This route was selected for its reliance on well-established, high-yielding transformations and the commercial availability of the starting materials.[1][2][3][4] The final reduction step is a clean transformation, typically providing the desired product with high purity after simple work-up procedures.[5][6][7]

Part I: Synthesis of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate via SNAr

Principle and Rationale

The first critical step is the formation of the diaryl ether bond. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The hydroxyl group of Methyl 3-hydroxythiophene-2-carboxylate is first deprotonated by a strong, non-nucleophilic base to form a potent thiophenoxide nucleophile. This nucleophile then attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene at the carbon bearing the fluorine atom.

Choice of Reagents:

  • 4-Fluoronitrobenzene: Selected over other 4-halonitrobenzenes (e.g., chloro-) because the carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions when the ring is sufficiently activated.[8] The para-nitro group provides strong electron-withdrawing activation, facilitating the attack of the nucleophile.[8]

  • Sodium Hydride (NaH): A 60% dispersion in mineral oil is the base of choice for this deprotonation.[9] As a non-nucleophilic base, it avoids competing side reactions. Its high pKa ensures the deprotonation of the thiophene hydroxyl group is rapid, quantitative, and irreversible, driving the reaction to completion.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is required to solubilize the ionic intermediates and facilitate the SNAr mechanism.

Safety Considerations for Sodium Hydride

Sodium hydride (NaH) is a highly reactive and water-sensitive reagent that requires strict handling protocols, especially at scale.[9][10]

  • Water Reactivity: NaH reacts violently with water, releasing hydrogen gas, which is highly flammable and can ignite spontaneously.[9][11] All glassware and solvents must be scrupulously dried before use. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[10]

  • Pyrophoricity: While the 60% dispersion in mineral oil is safer than pure NaH, it can still ignite in air, particularly if finely divided.[9]

  • Handling: Weighing and transfer of NaH should be performed rapidly in a well-ventilated fume hood or glove box.[10][12] Use non-sparking tools.[11]

  • Quenching: The reaction must be quenched carefully by the slow, controlled addition of a proton source (e.g., isopropanol, followed by water) at a reduced temperature (0 °C) to manage the exothermic reaction and hydrogen evolution.

Detailed Protocol: Step 1

Reaction: Methyl 3-hydroxythiophene-2-carboxylate + 4-Fluoronitrobenzene → Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

ReagentMW ( g/mol )Eq.MolesMass/Volume
Methyl 3-hydroxythiophene-2-carboxylate158.181.00.5079.1 g
Sodium Hydride (60% in oil)40.00 (NaH)1.10.5522.0 g
4-Fluoronitrobenzene141.101.050.52574.1 g
Anhydrous Dimethylformamide (DMF)---800 mL

Procedure:

  • Charge a dry, inerted multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet with Methyl 3-hydroxythiophene-2-carboxylate and anhydrous DMF (600 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate, dry flask under nitrogen, suspend the sodium hydride dispersion in the remaining anhydrous DMF (200 mL).

  • Slowly add the NaH suspension to the reaction vessel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.

  • Add the 4-fluoronitrobenzene dropwise to the reaction mixture, again maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 60-70 °C and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC, checking for the disappearance of the starting thiophene.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C.

  • Very slowly and carefully quench the reaction by the dropwise addition of isopropanol (50 mL) to destroy any excess NaH, followed by the slow addition of deionized water (1.5 L).

  • The product will precipitate as a solid. Stir the slurry for 1 hour.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (2 x 500 mL) and then with cold methanol (250 mL) to remove impurities.

  • Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is 125-135 g (85-92%).

Part II: Synthesis of this compound

Principle and Rationale

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. For scale-up applications, catalytic hydrogenation is the method of choice due to its high efficiency, atom economy, and the generation of only water as a byproduct, which simplifies purification.[7]

Choice of Reagents:

  • Catalyst: 10% Palladium on Carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[6] It is robust, relatively inexpensive, and can be easily removed from the reaction mixture by filtration.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the ideal reductant for industrial-scale processes.

  • Solvent: A solvent that can dissolve the starting material and is stable under hydrogenation conditions is required. Methanol, ethanol, or ethyl acetate are common choices. Methanol is often preferred for its good solvating properties.

Safety Considerations for Catalytic Hydrogenation
  • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[13] The reaction must be carried out in a specialized pressure reactor (autoclave) designed for hydrogenation.

  • Catalyst Handling: Pd/C catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled wet and never allowed to dry in the open air. The catalyst should be filtered carefully and the filter cake should not be allowed to become dry. It is best practice to quench the used catalyst under a stream of nitrogen or water.

  • Inerting: The reactor must be thoroughly purged with an inert gas (nitrogen) before introducing hydrogen to remove all oxygen, and purged again after the reaction is complete before opening the vessel.

Detailed Protocol: Step 2

Reaction: Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate → this compound

ReagentMW ( g/mol )Eq.MolesMass/Volume
Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate293.281.00.40117.3 g
10% Palladium on Carbon (50% wet)-1-2 mol%-~2.5 g
Methanol---1.2 L
Hydrogen Gas (H₂)2.02Excess-50-60 psi

Procedure:

  • Charge a suitable hydrogenation reactor (autoclave) with the nitro intermediate and methanol.

  • Under an inert atmosphere, carefully add the wet 10% Pd/C catalyst.

  • Seal the reactor and purge the system multiple times with nitrogen to remove all air.

  • Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic, and a slight temperature increase may be observed. Cooling may be necessary to maintain the temperature below 40 °C.

  • IPC: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. This can be confirmed by HPLC analysis of a reaction sample.

  • Work-up: Upon completion, stop the hydrogen flow and carefully vent the reactor. Purge the system thoroughly with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, ensure the filter cake is kept wet with methanol at all times to prevent ignition. Wash the filter cake with additional methanol (200 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.

  • Dry the final product in a vacuum oven at 40 °C. The expected yield is 95-102 g (91-97%).

Process Workflow and Visualization

The entire synthetic process can be visualized as a continuous workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_step1 Step 1: Diaryl Ether Formation (SNAr) cluster_step2 Step 2: Nitro Group Reduction s1_start Charge Reactor: - Methyl 3-hydroxythiophene-2-carboxylate - Anhydrous DMF s1_cool Cool to 0 °C s1_start->s1_cool s1_base Slowly Add NaH Suspension s1_cool->s1_base s1_deprotonation Stir for 30 min (Complete Deprotonation) s1_base->s1_deprotonation s1_add_sm2 Add 4-Fluoronitrobenzene (Maintain < 10 °C) s1_deprotonation->s1_add_sm2 s1_react Heat to 60-70 °C (Monitor by HPLC) s1_add_sm2->s1_react s1_quench Cool to 0 °C Quench with IPA/Water s1_react->s1_quench s1_precipitate Precipitate Product s1_quench->s1_precipitate s1_filter Filter and Wash (Water, Methanol) s1_precipitate->s1_filter s1_dry Vacuum Dry Intermediate s1_filter->s1_dry s2_start Charge Autoclave: - Nitro Intermediate - Methanol - Wet Pd/C Catalyst s1_dry->s2_start Transfer Intermediate s2_inert Inert with Nitrogen s2_start->s2_inert s2_hydrogenate Pressurize with H₂ (50 psi) Stir at RT (Monitor H₂ uptake) s2_inert->s2_hydrogenate s2_vent Vent and Purge with Nitrogen s2_hydrogenate->s2_vent s2_filter Filter through Celite® (KEEP CATALYST WET) s2_vent->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_purify Recrystallize (optional) s2_concentrate->s2_purify s2_dry Vacuum Dry Final Product s2_purify->s2_dry

Caption: Detailed workflow for the two-step synthesis.

Conclusion

This application note details a robust and scalable two-step synthesis for this compound. The process relies on a high-yielding SNAr reaction followed by a clean and efficient catalytic hydrogenation. By adhering to the outlined protocols, in-process controls, and critical safety considerations for handling reactive reagents like sodium hydride and pressurized hydrogen, this synthesis is well-suited for large-scale production in a research or industrial setting.

References

  • Huddleston, P. R., & Barker, J. M. (1979). A convenient synthesis of methyl 3-hydroxy-2-thiophenecarboxylate. Synthetic Communications, 9(8), 731-734.
  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety.
  • ChemicalBook. 4-Fluoronitrobenzene synthesis.
  • Wikipedia. Sodium hydride. Available at: [Link]

  • Guidechem. How to Synthesize Methyl 3-hydroxythiophene-2-carboxylate?.
  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: Sodium Hydride.
  • Alkali Metals Limited. MSDS for Sodium Hydride.
  • Clemson University. Sodium Hydride Standard Operating Procedure.
  • PrepChem.com. Synthesis of 4-fluoronitrobenzene. Available at: [Link]

  • Wikipedia. 4-Fluoronitrobenzene. Available at: [Link]

  • BOC Sciences. Thiophene Synthesis Services.
  • Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • ResearchGate. Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
  • RSC Publishing. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods. Available at: [Link]

  • ChemicalBook. 4-Fluoroaniline synthesis.
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
  • National Institutes of Health (NIH). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Available at: [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]

  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Aminophenoxy)benzoic Acid.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • National Institutes of Health (NIH). The nitro to amine reduction: from millions of tons to single molecule studies. Available at: [Link]

  • Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Available at: [Link]

  • ResearchGate. The Ullmann Ether Condensation. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ARKAT USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry.
  • Synthink. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
  • Google Patents. US4990671A - Method for making aminophenols and their amide derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS No. 103790-38-1). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the purification of this important intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Section 1: Physicochemical Profile & Purification Rationale

Understanding the molecule is the first step toward effective purification. The structure of this compound contains three key functional regions that dictate its behavior and inform our purification strategy:

  • A Basic Arylamine Group (-NH₂): The aminophenoxy moiety provides a basic handle (pKa of the conjugate acid is approx. 4-5), making the molecule amenable to manipulation with acids.

  • A Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis under strongly basic or acidic conditions, a critical consideration for pH adjustments.

  • A Lipophilic Core: The thiophene and benzene rings create a largely non-polar structure, influencing solubility in organic solvents.

These features allow for a multi-pronged purification approach. The basic amine is ideal for separation from neutral or acidic impurities via acid-base extraction.[1][2] The compound's nature as a crystalline solid makes recrystallization an excellent high-purity polishing step.[3] Finally, silica gel chromatography can be employed to separate impurities with similar acidity/basicity but different polarity.

Key Physicochemical Properties
PropertyValueSource
CAS Number 103790-38-1[3][4]
Molecular Formula C₁₂H₁₁NO₃S[3][4]
Molecular Weight 249.29 g/mol [3][4]
Appearance Solid[4]
Melting Point 102-105 °C[3]
Boiling Point 396.4 °C at 760 mmHg[3]
LogP 3.49[3]

Section 2: Purification Strategy & Troubleshooting

A logical workflow is essential for achieving high purity efficiently. The following diagram outlines a decision-making process for purifying your crude material.

Purification_Decision_Tree start Crude Product Analysis (TLC, LCMS, NMR) check_impurities What is the nature of the major impurities? start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base  Neutral or Acidic (e.g., starting materials) chromatography Column Chromatography check_impurities->chromatography  Similar polarity & basicity (e.g., isomers, by-products) recrystallization Recrystallization check_impurities->recrystallization Crude is >90% pure acid_base->recrystallization Product >90% pure chromatography->recrystallization Product >95% pure final_product Pure Product (>98%) recrystallization->final_product

Caption: Decision tree for selecting the optimal purification method.

Troubleshooting Guide (Q&A Format)

This section directly addresses common issues encountered during purification experiments.

Acid-Base Extraction

Q: My overall recovery after the acid-base extraction is very low (<50%). What went wrong?

A: Low recovery can stem from several issues:

  • Incomplete Protonation: Ensure you've added enough acid to lower the aqueous pH to ~1-2. Use pH paper to verify. If the amine is not fully protonated, it will not transfer completely to the aqueous layer.

  • Insufficient Extraction: Perform the aqueous extraction multiple times (e.g., 3x) with fresh acid solution. A single extraction is often incomplete.

  • Incomplete Precipitation/Back-Extraction: After basifying the aqueous layer, ensure the pH is ~9-10 to fully neutralize the amine salt. If precipitating, allow sufficient time for the solid to form, potentially with cooling. If back-extracting into an organic solvent, perform multiple extractions to recover all the product.

  • Ester Hydrolysis: Using a strong base like NaOH, especially if left for an extended period, can hydrolyze the methyl ester to a carboxylic acid.[5] The resulting carboxylate salt would be water-soluble and lost. Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and avoid prolonged exposure.

Q: A thick emulsion formed in my separatory funnel that won't separate. How can I resolve this?

A: Emulsions are common when dealing with complex organic molecules. Try the following:

  • Be Patient: Allow the funnel to sit undisturbed for 10-20 minutes.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often helps break the emulsion.

  • Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite or glass wool.

Recrystallization

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: Crystal formation requires nucleation. If it doesn't happen spontaneously:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.

  • Reduce Volume: You may have added too much solvent.[6] Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool again.

  • Cool Slowly: Do not rush the cooling process by placing a hot flask directly into an ice bath.[6] Allow it to cool to room temperature first, then transfer to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q: My product "oiled out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before attempting to cool again.

  • Change Solvent System: The boiling point of your solvent may be too high. Consider switching to a lower-boiling solvent or using a two-solvent system where the second solvent (the "anti-solvent") is added slowly to the hot solution until it just becomes cloudy, then clarified with a drop of the first solvent before cooling.[6]

Column Chromatography

Q: My compound is streaking badly on the TLC plate and the column, resulting in poor separation.

A: This is a classic issue when purifying amines on silica gel, which is acidic. The amine interacts strongly with the acidic silanol groups, causing tailing.

  • Add a Basic Modifier: The most effective solution is to add a small amount of a base to your eluent system. Add 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase.[7] This will neutralize the active sites on the silica, leading to sharper bands and better separation.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

Q: My purified product looks discolored (yellow or brown) after coming off the column.

A: Amines can be sensitive to air oxidation, which can be accelerated by the high surface area and potential metal impurities in silica gel.[8]

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Use High-Quality Solvents: Ensure your solvents are pure and free of peroxides.

  • De-gas Solvents: For highly sensitive compounds, bubbling argon or nitrogen through your eluent can remove dissolved oxygen.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your purification work. Always perform a small-scale trial first.

SOP 1: Purification by Acid-Base Extraction

This workflow visually separates the target compound from neutral impurities.

Acid_Base_Workflow cluster_0 Step 1: Dissolution & Acid Wash cluster_1 Step 2: Basification & Isolation start Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel1 Separatory Funnel: Add 1M HCl (aq) start->sep_funnel1 Shake & Separate organic1 Organic Layer: Neutral Impurities sep_funnel1->organic1 aqueous1 Aqueous Layer: Protonated Product (R-NH3+ Cl-) sep_funnel1->aqueous1 sep_funnel2 Aqueous Layer in Beaker: Add 1M NaHCO3 (aq) until pH 9-10 aqueous1->sep_funnel2 extract Extract with fresh Organic Solvent sep_funnel2->extract organic2 Organic Layer: Pure Product extract->organic2 aqueous2 Aqueous Layer: (Discard) extract->aqueous2 final Purified Product organic2->final Dry (Na2SO4), Filter, Evaporate

Sources

Side reaction products in the synthesis of substituted thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Minimizing Side Reaction Products

Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiophene synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on identifying, minimizing, and removing unwanted side reaction products. Our goal is to empower you with the scientific understanding and practical protocols necessary to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My thiophene synthesis reaction mixture has turned dark brown and is difficult to work with. What is the likely cause?

A1: A dark brown or tarry reaction mixture is a common issue, particularly in the Gewald synthesis, and is often indicative of polymerization or the formation of complex polysulfides.[1] This is typically caused by excessive reaction temperatures, which can promote undesired side reactions. To mitigate this, it is crucial to maintain careful temperature control throughout the reaction. Additionally, the purity of your starting materials is paramount, as impurities can act as catalysts for these unwanted polymerization pathways. A thorough workup and purification procedure will be necessary to remove these colored impurities.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired substituted thiophene, making purification by column chromatography difficult. What could this be and how can I improve separation?

A2: This is a frequent challenge, and the identity of the byproduct depends on the synthetic route. In the Paal-Knorr synthesis, a common side product is the corresponding furan derivative, which often has a similar polarity to the thiophene product.[2] In the Gewald synthesis, dimerization of the α,β-unsaturated nitrile intermediate can lead to a similarly challenging separation.[1] For separating regioisomers, which also have very similar polarities, high-performance flash chromatography or HPLC may be necessary. To optimize separation on a standard silica gel column, consider using a long, narrow column to increase the number of theoretical plates and employing a shallow solvent gradient. Systematic screening of different solvent systems using Thin Layer Chromatography (TLC) is essential to identify an eluent that provides the best selectivity.

Q3: My desired thiophene product appears to be decomposing on the silica gel column during purification. What are my options?

A3: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition. To circumvent this, you can deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine. This will neutralize the acidic sites on the silica surface. Alternatively, using a different stationary phase, such as neutral or basic alumina, can be an effective strategy for purifying acid-sensitive compounds.

Q4: I suspect I have regioisomers of my substituted thiophene. How can I confirm this and what is the best approach for separation?

A4: The presence of regioisomers can be confirmed by careful analysis of ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the thiophene ring protons will differ depending on the substitution pattern.[3][4] For example, protons alpha to the sulfur atom typically appear at a different chemical shift than beta protons. Mass spectrometry can also be useful in confirming that the isomers have the same mass. Separating regioisomers is notoriously difficult due to their similar physical properties. As mentioned in Q2, advanced chromatographic techniques are often required. In some cases, fractional distillation under reduced pressure can be effective if the regioisomers have a sufficient difference in their boiling points.[5]

Troubleshooting Guide: Side Products in Common Thiophene Syntheses

This guide provides a detailed breakdown of common side products encountered in the Gewald, Paal-Knorr, and Fiesselmann syntheses of substituted thiophenes. For each side product, we discuss its formation mechanism and provide actionable strategies for both its prevention and removal.

Gewald Synthesis: Dimerization and Polysulfide Formation

The Gewald synthesis is a powerful one-pot reaction for the preparation of 2-aminothiophenes. However, it is often plagued by the formation of dimeric byproducts and complex polysulfides.[1][6]

Issue: Formation of a Dimeric Byproduct

  • Causality: The key intermediate in the Gewald reaction, an α,β-unsaturated nitrile, can undergo intermolecular dimerization, competing with the desired intramolecular cyclization to form the thiophene ring.[1] This side reaction is highly dependent on the reaction conditions, particularly temperature and concentration.

  • Prevention Strategies:

    • Temperature Optimization: The rate of dimerization is highly sensitive to temperature. Running the reaction at a lower temperature can favor the desired cyclization. A systematic temperature screen is recommended to find the optimal conditions for your specific substrate.

    • Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the sulfur, can help to maintain a low concentration of the reactive intermediate, thereby minimizing the rate of intermolecular dimerization.

    • Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents may be beneficial.

  • Purification Protocol: Column Chromatography

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the column.

    • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The desired thiophene and the dimer will likely have different retention factors (Rf) on TLC, allowing for their separation. Collect fractions and monitor by TLC.

    • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Issue: Formation of Dark, Tarry Polysulfides

  • Causality: At elevated temperatures, elemental sulfur (S₈) can form long-chain polysulfides, which can lead to complex and often intractable reaction mixtures.[1][7][8] These polysulfides can also react with other components in the mixture, contributing to the formation of a tarry residue.

  • Prevention Strategies:

    • Strict Temperature Control: Maintain the reaction temperature at the lowest effective level to minimize the formation of higher-order polysulfides.

    • Purity of Starting Materials: Ensure all starting materials are pure, as impurities can promote the formation of these complex side products.

  • Purification Protocol: Recrystallization

    • Solvent Selection: Choose a solvent in which your desired thiophene product has high solubility at elevated temperatures and low solubility at room temperature or below. The polysulfidic impurities should ideally remain soluble in the cold solvent or be easily removed by hot filtration.

    • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

    • Hot Filtration: If insoluble tars are present, perform a hot filtration to remove them.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure thiophene.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[9][10]

Paal-Knorr Thiophene Synthesis: Furan Byproduct Formation

The Paal-Knorr synthesis provides a straightforward route to thiophenes from 1,4-dicarbonyl compounds. However, a common competing reaction is the formation of the corresponding furan.[2][11][12][13]

Issue: Formation of a Furan Byproduct

  • Causality: The sulfurizing agents used in the Paal-Knorr synthesis, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, also act as dehydrating agents.[11] This can promote the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan ring, in competition with the thionation reaction that leads to the thiophene.[11][14]

  • Prevention Strategies:

    • Choice of Sulfurizing Agent: Lawesson's reagent is often considered a milder and more selective thionating agent than P₄S₁₀, which can lead to a higher ratio of thiophene to furan.

    • Temperature Control: Higher reaction temperatures can favor the dehydration pathway leading to furan formation. It is crucial to maintain the lowest effective temperature for the reaction to proceed efficiently.

    • Reaction Time: Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct.

  • Purification Protocol: Fractional Distillation

    • Feasibility: This method is effective if the boiling points of the substituted thiophene and the corresponding furan byproduct are sufficiently different (ideally >20-30 °C).

    • Apparatus: Use a fractional distillation apparatus with a Vigreux or packed column to increase the separation efficiency.

    • Procedure:

      • Set up the fractional distillation apparatus.

      • Heat the crude mixture slowly and evenly.

      • Collect fractions at different temperature ranges.

      • Analyze the fractions by GC-MS or NMR to identify those containing the pure thiophene.[15][16]

Fiesselmann Thiophene Synthesis: Thioacetal and Michael Addition Byproducts

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes from thioglycolic acid derivatives and α,β-acetylenic esters or β-ketoesters.[17][18]

Issue: Formation of a Thioacetal Byproduct

  • Causality: In a variation of the Fiesselmann synthesis starting from a β-ketoester, if the reaction is carried out in the absence of an alcohol, a thioacetal can be formed as a side product.[17][18] This occurs through the reaction of the keto group with two equivalents of the thioglycolic acid derivative.

  • Prevention Strategies:

    • Reaction Conditions: When using a β-ketoester as the starting material, the addition of an alcohol to the reaction mixture can favor the formation of the desired monoadduct, which then cyclizes to the thiophene.[17]

  • Purification Protocol: Column Chromatography

    • The polarity of the thioacetal byproduct is typically different from that of the desired thiophene, allowing for separation by column chromatography using a suitable solvent gradient, as described for the Gewald synthesis byproducts.

Issue: Incomplete Cyclization/Michael Addition Products

  • Causality: The Fiesselmann synthesis proceeds through a series of Michael additions and a final cyclization.[17] Incomplete reaction or unfavorable reaction conditions can lead to the isolation of intermediate Michael addition products, where the thiophene ring has not yet formed.

  • Prevention Strategies:

    • Base and Temperature: Ensure the use of a suitable base (e.g., sodium methoxide) and adequate reaction temperature and time to drive the reaction to completion and favor the final cyclization and aromatization steps.

    • Monitoring: Closely monitor the reaction by TLC to ensure the disappearance of starting materials and intermediates.

  • Purification Protocol: Recrystallization or Column Chromatography

    • The intermediate Michael adducts will have significantly different polarities and structures compared to the final aromatic thiophene product. Therefore, they can typically be separated effectively using either recrystallization or column chromatography.

Data Summary and Visualization

To aid in troubleshooting, the following table summarizes the common side products and their key characteristics.

SynthesisCommon Side Product(s)Key Identifying FeaturesPrevention StrategiesRecommended Purification
Gewald Dimer of α,β-unsaturated nitrileHigher molecular weight, similar polarity to productLower temperature, slow reagent additionColumn Chromatography
Complex PolysulfidesDark, tarry appearanceStrict temperature control, pure starting materialsHot filtration, Recrystallization
Paal-Knorr Furan derivativeSimilar polarity to thiophene, characteristic MS fragmentationUse Lawesson's reagent, lower temperature, shorter reaction timeFractional Distillation, Column Chromatography
Fiesselmann ThioacetalHigher molecular weight, different polarityAdd alcohol when using β-ketoestersColumn Chromatography
Michael Addition IntermediatesNon-aromatic, different polarityEnsure complete reaction (base, temp., time)Recrystallization, Column Chromatography
Visualizing Reaction Pathways

The following diagrams illustrate the competing reaction pathways that lead to the formation of common side products.

Gewald_Side_Reaction start Ketone + α-Cyanoester intermediate α,β-Unsaturated Nitrile start->intermediate Knoevenagel Condensation thiophene Desired 2-Aminothiophene intermediate->thiophene Intramolecular Cyclization (Favored by low temp. & slow addition) dimer Dimeric Byproduct intermediate->dimer Intermolecular Dimerization (Favored by high temp. & concentration)

Caption: Competing pathways in the Gewald synthesis.

PaalKnorr_Side_Reaction start 1,4-Dicarbonyl thiophene Desired Thiophene start->thiophene Thionation (e.g., Lawesson's Reagent) (Favored by milder conditions) furan Furan Byproduct start->furan Dehydration (e.g., P₄S₁₀) (Favored by high temp.)

Caption: Competing thionation and dehydration in the Paal-Knorr synthesis.

Fiesselmann_Side_Reaction cluster_0 Starting from β-Ketoester start_keto β-Ketoester + Thioglycolic Acid Derivative monoadduct Monoadduct start_keto->monoadduct With Alcohol thioacetal Thioacetal Byproduct start_keto->thioacetal Without Alcohol thiophene Desired Thiophene monoadduct->thiophene Cyclization

Caption: Thioacetal formation in a variation of the Fiesselmann synthesis.

References

  • Fiesselmann thiophene synthesis. (2023). In Wikipedia. [Link]

  • Application Note and Protocol for the Purification of 2-Chloro-3-(dibromomethyl)
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega. [Link]

  • Mishra, R., Jha, K., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Mishra, R., & Sharma, P. K. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Scribd.
  • Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (2025).
  • Fractional distillation. II. The use of dilute solutions of thiophene in benzene as test mixtures and a comparison with mixtures of benzene and ethylene dichloride. (n.d.). Transactions of the Faraday Society.
  • Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. (2025).
  • Fractional distillation. (2023). In Wikipedia. [Link]

  • Supplementary Inform
  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.).
  • Abraham, R. J., & Matth, M. (n.d.). 1 1H chemical shifts in NMR, part 18 1.
  • Fiesselmann thiophene synthesis. (2023). In Wikipedia. [Link]

  • common side reactions in the Gewald synthesis of aminothiophenes. (2025). BenchChem.
  • Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones …. (n.d.).
  • Column chrom
  • Recrystalliz
  • Recrystalliz
  • Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Thiophene and Furan Synthesis Methods. (n.d.). Scribd.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage.
  • Recrystalliz
  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Fractional distillation. (2023). In Wikipedia. [Link]

  • Recrystalliz
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Paal–Knorr synthesis. (2023). In Wikipedia. [Link]

  • Computational investigations on the mechanism of the Gewald reaction. (n.d.).
  • Process for the purification of thiophenes. (2009).
  • Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (2018). AIDIC.
  • Method for separating thiophene from mixtures thereof with benzene. (1975).
  • Charge-exchange mass spectra of thiophene, pyrrole and furan. (n.d.). RSC Publishing.
  • Synthesis of Furan and Thiophene. (n.d.).
  • Furan, Pyrrole and Thiophene. (n.d.). City College of New York.
  • How to run column chrom
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.
  • Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann... (n.d.).
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • Purification of Organic Compounds by Flash Column Chrom
  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (n.d.).
  • Fiesselmann thiophene synthesis. (n.d.).
  • Fiesselmann thiophene synthesis. (n.d.).

Sources

Stability and degradation pathways of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Welcome to the dedicated support center for this compound (M3AT2C). This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges and degradation pathways of this compound. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the integrity of your experiments and the reproducibility of your results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question: What are the fundamental properties and recommended storage conditions for this compound?

Answer: this compound is typically an off-white to light-colored solid. Understanding its basic physicochemical properties is the first step toward proper handling. Based on available data, the compound should be stored in a cool, dry, and well-ventilated place, tightly sealed to prevent exposure to moisture and air.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₁NO₃S [2]
Molecular Weight 249.29 g/mol [2]
Melting Point 102-105°C [2]
Boiling Point 396.4°C at 760 mmHg [2]
Storage Keep in a dry, cool, and well-ventilated place [1][2]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |[1][3] |

The structure contains three key functional groups that dictate its stability: a thiophene ring, an aminophenoxy group, and a methyl ester. Each of these is susceptible to specific degradation pathways, which will be addressed in the following troubleshooting sections.

Troubleshooting: Sample Discoloration (Yellowing/Browning)

Question: My solid sample of M3AT2C has turned yellow or brown upon storage. What is the likely cause and how can I prevent it?

Answer: This is a common observation for aromatic amines and is almost certainly due to oxidation. The aminophenoxy moiety is electron-rich and highly susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light (photo-oxidation). Thiophene rings themselves can also undergo photo-oxidative degradation.[4][5]

Causality: The primary amine on the phenoxy ring can be oxidized to form highly colored quinone-imine or polymeric species. This process involves the removal of electrons from the nitrogen and the aromatic system, leading to the formation of conjugated chromophores that absorb visible light, appearing yellow or brown.

G observe Observation: Sample Discoloration hypo Hypothesis: Oxidation / Photo-oxidation observe->hypo test Purity Analysis: TLC or HPLC-UV/MS hypo->test result Purity Confirmed? test->result good Result: High Purity. Discoloration is minor surface effect. result->good Yes bad Result: Multiple Spots/Peaks. Significant Degradation. result->bad No solution1 Solution: Store under inert gas (Ar/N₂). Protect from light (amber vial). good->solution1 solution2 Solution: Purify before use (e.g., recrystallization). Implement stringent storage. bad->solution2 solution2->solution1

Caption: Workflow for troubleshooting sample discoloration.

  • Preparation: Place the vial of M3AT2C, along with necessary tools (spatula, weighing paper), into an inert atmosphere glovebox. Alternatively, use a Schlenk line.

  • Inerting: If using a Schlenk line, connect the vial to the line and perform at least three cycles of vacuum backfill with dry argon or nitrogen.

  • Dispensing: Weigh the desired amount of compound quickly. If in a glovebox, perform this step inside the main chamber.

  • Sealing: Tightly seal the main container. Use electrical tape or Parafilm® around the cap for extra security against moisture and air ingress.

  • Light Protection: Store the sealed vial inside a secondary container, such as an amber bag or a box, to protect it from light.

  • Storage: Place the protected compound in a designated cool and dry location, preferably a desiccator at room temperature or refrigerated if long-term storage is required.

Troubleshooting: Unexpected Byproducts in Solution

Question: I'm observing new, more polar spots on my TLC plate or extra peaks in my LC-MS after dissolving M3AT2C in solution for my experiments. What are they?

Answer: The appearance of new, typically more polar, species in solution points towards two primary degradation pathways: hydrolysis of the methyl ester or further oxidation of the aminophenoxy group.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of trace acid or base, or enzymatic activity in biological media.[6][7] This reaction introduces a highly polar carboxylic acid group, which will have a significantly different retention time in reverse-phase HPLC (eluting earlier) and a lower Rf value in TLC. The mass will decrease by 14 Da (loss of CH₂, net loss of CH₃ and gain of H).

  • Oxidation: As mentioned previously, the aminophenoxy group is prone to oxidation. In solution, this process can be faster than in the solid state. Oxidized products will show an increase in mass, often by +16 Da (addition of an oxygen atom) or +14 Da (formation of a quinone-imine from the aminophenol moiety).

G cluster_main M3AT2C cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway M3AT2C This compound (Parent Compound) Acid 3-(4-aminophenoxy)thiophene-2-carboxylic acid (Hydrolysis Product, Δm/z = -14) M3AT2C->Acid H₂O / H⁺ or OH⁻ Oxidized Oxidized Species (e.g., Quinone-imine type) (Oxidation Product, Δm/z = +14, +16, etc.) M3AT2C->Oxidized [O] / hv G observe Observation: Inconsistent Assay Results hypo Hypothesis: Degradation in Assay Media observe->hypo test Time-Course Stability Study: Incubate M3AT2C in assay buffer. Analyze by HPLC at T=0, 2h, 4h, 24h. hypo->test result >95% Parent Remaining? test->result good Result: Compound is stable. Look for other experimental error. result->good Yes bad Result: Significant degradation observed. result->bad No solution Solution: 1. Prepare stock solutions fresh daily. 2. Minimize incubation times. 3. Add antioxidants (if compatible). 4. Adjust buffer pH if hydrolysis is the issue. bad->solution

Sources

Technical Support Center: Optimizing Coupling Reactions with Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic challenges involving this versatile building block. The unique electronic and steric properties of this molecule, combining an electron-rich aminophenoxy group with a thiophene carboxylate scaffold, present specific considerations for achieving high-yielding and clean reactions.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the key reactive sites on this compound for coupling reactions?

A1: this compound offers several potential sites for chemical modification. The primary reactive handle is the aniline nitrogen , which can participate in N-arylation reactions (e.g., Buchwald-Hartwig amination) or amide bond formation. Additionally, the thiophene ring can be functionalized, typically after halogenation, via cross-coupling reactions like the Suzuki-Miyaura coupling. The ester group could also be hydrolyzed to the corresponding carboxylic acid, providing another point for amide coupling.

Amide Bond Formation

Q2: I am experiencing low yields in my amide coupling reaction between this compound and a carboxylic acid. What are the likely causes?

A2: Low yields in amide coupling reactions with this substrate can often be attributed to several factors:

  • Reduced Nucleophilicity of the Aniline: While the phenoxy group is electron-donating, the overall electronic character of the aniline can be influenced by the thiophene ring and the ester group. If your carboxylic acid partner is sterically hindered or electronically demanding, the inherent nucleophilicity of the aniline may not be sufficient for efficient coupling.

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid, leading to incomplete reaction.

  • Side Reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis if trace amounts of water are present in the reaction mixture.[1] It is crucial to use anhydrous solvents and reagents.

  • Steric Hindrance: Bulky substituents on either the aniline or the carboxylic acid can sterically hinder the approach of the nucleophile to the activated acid.[2]

Q3: Which coupling reagents are recommended for forming an amide bond with this compound?

A3: The choice of coupling reagent is critical. For a standard, unhindered carboxylic acid, common carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure can be effective. For more challenging couplings, such as with sterically hindered or electron-deficient carboxylic acids, more potent uronium or phosphonium-based reagents are recommended.

Coupling ReagentClassRecommended forKey Considerations
EDC/HOBt CarbodiimideStandard, unhindered substratesCost-effective, but may be less effective for difficult couplings.
HATU/HBTU UroniumSterically hindered or electron-deficient partnersHighly efficient but more expensive. Requires a non-nucleophilic base like DIPEA.[2]
PyBOP PhosphoniumReducing racemization and coupling hindered partnersGenerates a phosphine oxide byproduct that may complicate purification.
Acyl Fluoride Formation (e.g., with BTFFH) In situ activationVery hindered and electron-deficient substratesCan overcome low reactivity where other methods fail.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of an aryl halide with this compound is not proceeding to completion. How can I optimize the reaction?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[4] However, optimization is often necessary. Here’s a troubleshooting workflow:

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield in Buchwald-Hartwig Amination catalyst Optimize Catalyst System start->catalyst Initial Check ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) catalyst->ligand No Improvement base Select Appropriate Base solvent Screen Solvents base->solvent Still Low Conversion temp Adjust Temperature solvent->temp If Reaction is Sluggish product Successful Coupling temp->product Optimization Complete ligand->base

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Optimization Strategies:

  • Ligand Selection: The choice of phosphine ligand is paramount. For couplings with anilines, bulky, electron-rich biaryl phosphine ligands are often superior.[5] Consider ligands such as XPhos, SPhos, or BrettPhos, which are known to facilitate the reductive elimination step and stabilize the palladium catalyst.[6]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective, often in combination with a more active catalyst system.

  • Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Suzuki-Miyaura Coupling

Q5: I want to perform a Suzuki-Miyaura coupling on a halogenated derivative of this compound. What conditions should I start with?

A5: The Suzuki-Miyaura reaction is an excellent method for forming C-C bonds with halogenated thiophenes.[7][8][9] For a bromo- or iodo-substituted version of your molecule, a good starting point would be:

Suzuki_Workflow start Prepare Reaction Mixture reactants Halogenated Thiophene (1 equiv.) Arylboronic Acid (1.2-1.5 equiv.) start->reactants catalyst Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%) reactants->catalyst base Aqueous Base (e.g., 2M Na2CO3 or K2CO3) catalyst->base solvent Solvent System (e.g., Toluene/EtOH/H2O or Dioxane/H2O) base->solvent reaction Heat to 80-100 °C under Inert Atmosphere solvent->reaction workup Aqueous Workup and Purification reaction->workup

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Q6: My Suzuki coupling is giving significant amounts of a homocoupled byproduct from the boronic acid. How can I prevent this?

A6: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:

  • Ensure Inert Atmosphere: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess.

  • Optimize Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%) and anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Purification and Characterization

Q7: What are the common challenges in purifying the products of these coupling reactions?

A7: The products of these reactions can sometimes be challenging to purify due to the presence of structurally similar byproducts or residual catalyst.

  • Residual Palladium: Palladium catalysts can often be removed by filtration through a pad of Celite or by treatment with a palladium scavenger.

  • Byproduct Removal: Careful column chromatography is typically required. The choice of eluent system is critical for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Thiophene-Containing Impurities: Thiophene-containing compounds can sometimes be prone to degradation on silica gel. Using a deactivated silica gel or a different stationary phase (e.g., alumina) may be beneficial.[10]

For characterization, standard techniques such as 1H NMR, 13C NMR, and mass spectrometry should be employed to confirm the structure and purity of the final product.

References

Sources

Technical Support Center: Overcoming Solubility Challenges of Thiophene-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues of thiophene-based compounds in biological assays. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these often hydrophobic molecules. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results in your experiments.

Introduction: The Thiophene Solubility Conundrum

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[1] Their rich electronic properties and ability to engage with a wide range of biological targets make them highly attractive. However, the inherent hydrophobicity of the thiophene ring often leads to poor aqueous solubility, a significant hurdle in the development of new therapeutics and in obtaining meaningful data from biological assays.[2][3] This guide provides a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My thiophene-based compound is insoluble in my aqueous assay buffer. Where do I start?

A1: The first step is to prepare a concentrated stock solution in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[4] This stock solution can then be serially diluted into the aqueous assay buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance to DMSO varies significantly between cell lines and is dependent on the duration of exposure.[6] Generally, it is recommended to keep the final DMSO concentration below 0.5% (v/v) to minimize cytotoxicity.[5] However, some cell lines may be sensitive to concentrations as low as 0.3125%.[6] It is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous buffer. What should I do?

A3: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[7] Several strategies can mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture medium.[7]

  • Slow Addition and Mixing: Add the stock solution dropwise to the assay buffer while gently vortexing or mixing.[7]

  • Lower the Final Concentration: Your desired final concentration may exceed the compound's aqueous solubility limit. Try testing a lower concentration range.[7]

Q4: Are there alternatives to DMSO?

A4: Yes, other water-miscible organic solvents, known as co-solvents, can be used. Common examples include ethanol, methanol, and polyethylene glycols (PEGs).[8][9] The choice of co-solvent and its final concentration should be optimized for both compound solubility and minimal interference with the assay.[8]

Q5: My thiophene compound is non-ionizable and still poorly soluble even with co-solvents. What are the next steps?

A5: For challenging non-ionizable compounds, more advanced formulation strategies are necessary. These include:

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic thiophene moiety, increasing its apparent water solubility.[10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its dissolution rate.[11]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[12]

Troubleshooting Guides

Issue 1: Compound Precipitation in 96-Well Plates During Incubation
  • Symptom: Initially clear solutions in a 96-well plate become cloudy or show visible precipitate after incubation.

  • Possible Causes & Solutions:

Possible CauseExplanationSuggested Solution
Exceeding Solubility Limit The compound concentration is above its thermodynamic solubility in the assay medium.Determine the kinetic solubility of your compound in the assay buffer to identify the maximum achievable concentration.
Temperature Effects Changes in temperature during incubation can affect solubility.Ensure consistent temperature control. Pre-warm all solutions to the assay temperature before mixing.
pH Shift Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.Monitor the pH of your media. Consider using a more strongly buffered medium or changing the media more frequently.[7]
Evaporation Evaporation from the outer wells of a 96-well plate can concentrate the compound, leading to precipitation.Fill the outer wells with sterile water or PBS to create a humidity barrier. Ensure the incubator has adequate humidification.[13]
Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: High variability between replicate wells or experiments.

  • Possible Causes & Solutions:

Possible CauseExplanationSuggested Solution
Micro-precipitation Undetected micro-precipitates can lead to inconsistent compound concentrations in the assay wells.After diluting the stock solution, centrifuge the working solution at high speed and use the supernatant for the assay.
Compound Adsorption Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration.Use low-adhesion microplates. Consider adding a small amount of a non-ionic surfactant like Tween® 80 to the assay buffer.
Incomplete Dissolution of Stock The compound may not be fully dissolved in the initial DMSO stock.Vortex the stock solution thoroughly. Use of a sonicator can aid in dissolving difficult compounds.[14]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a DMSO stock solution and diluting it for a cell-based assay.

Materials:

  • Thiophene-based compound (solid)

  • Anhydrous, sterile DMSO (≥99.9% purity)[4]

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Weigh the compound accurately using an analytical balance and transfer it to a sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed. If dissolution is difficult, brief sonication in a water bath can be used.[4][14]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

  • For use in an assay: Perform a serial dilution of the DMSO stock into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration remains below the cytotoxic limit for your cells.[7]

Protocol 2: Cyclodextrin-Mediated Solubilization

This protocol outlines a method for preparing a thiophene compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Thiophene-based compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 40% w/v).

  • Add an excess amount of the thiophene-based compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your stock solution for further dilutions into the assay medium.

Visualizations

Decision-Making Workflow for Solubilizing Thiophene-Based Compounds

solubilization_workflow start Start: Thiophene-based compound check_solubility Assess solubility in aqueous buffer start->check_solubility is_soluble Is it soluble at the desired concentration? check_solubility->is_soluble use_directly Use directly in assay is_soluble->use_directly Yes prepare_dmso_stock Prepare concentrated stock in DMSO is_soluble->prepare_dmso_stock No dilute_in_buffer Dilute stock in aqueous buffer prepare_dmso_stock->dilute_in_buffer check_precipitation Does it precipitate? dilute_in_buffer->check_precipitation use_in_assay Use in assay (monitor for precipitation) check_precipitation->use_in_assay No troubleshoot_precipitation Troubleshoot Precipitation: - Stepwise dilution - Lower concentration - Co-solvents check_precipitation->troubleshoot_precipitation Yes check_ionizable Is the compound ionizable? troubleshoot_precipitation->check_ionizable advanced_formulation Advanced Formulation Strategies check_ionizable->advanced_formulation No check_ionizable->advanced_formulation Yes (consider salt formation first) cyclodextrin Cyclodextrins advanced_formulation->cyclodextrin asd Amorphous Solid Dispersions advanced_formulation->asd nanosuspension Nanosuspensions advanced_formulation->nanosuspension

Caption: A workflow for selecting a solubilization strategy.

Mechanism of Cyclodextrin-Mediated Solubilization

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation thiophene Hydrophobic Thiophene Compound insoluble Insoluble plus + water Aqueous Environment cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex arrow Forms

Caption: Encapsulation of a thiophene compound by a cyclodextrin.

References

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). NIH. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). NIH. [Link]

  • Comparative study of different approaches used for solubility enhancement of poorly water. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. (n.d.). AVESİS. [Link]

  • Dilution Formula: Creating 75% dilution from 99.9% DMSO. (2025). YouTube. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]

  • How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]

  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. [Link]

  • Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). NIH. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (n.d.). NIH. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). PubMed. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. (2021). Semantic Scholar. [Link]

  • Contemporary Review on Solubility Enhancement Techniques. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Comparative Study of Different Methods for the Prediction of Drug-Polymer Solubility. (n.d.). ACS Publications. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Hindawi. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2025). ResearchGate. [Link]

  • A comparative study of approaches used to improve solubility of roxithromycin. (2025). ResearchGate. [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.). PMC - NIH. [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (n.d.). PMC - NIH. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC - NIH. [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2025). ResearchGate. [Link]

  • Modified cyclodextrins solubilize elemental sulfur in water and enable biological sulfane sulfur delivery. (2020). ResearchGate. [Link]

  • Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). (2023). YouTube. [Link]

  • Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. (2018). MDPI. [Link]

  • Why cells are dying in the centre of some random wells in a 96-well plate? (2019). ResearchGate. [Link]

  • Modified Cyclodextrins Solubilize Elemental Sulfur in Water and Enable Biological Sulfane Sulfur Delivery. (2020). ChemRxiv. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of thiophene carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of analyzing these important heterocyclic compounds. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the integrity and accuracy of your experimental results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of thiophene carboxylates. However, the unique electronic properties of the thiophene ring and the presence of the carboxylate group can lead to specific analytical challenges.

FAQs & Troubleshooting

Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum of a thiophene carboxylate broader than expected?

Answer: Peak broadening in the NMR spectrum of thiophene carboxylates can arise from several factors.[1][2]

  • Quadrupolar Relaxation: The sulfur atom in the thiophene ring has a quadrupole moment which can interact with the local electric field gradient, leading to faster relaxation and broader signals for nearby protons.

  • Chemical Exchange: If your sample contains acidic or basic impurities, proton exchange with the thiophene ring protons can occur, leading to peak broadening. The carboxylic acid proton itself is a prime candidate for exchange.

  • Unresolved Coupling: Long-range couplings between protons on the thiophene ring and protons on the ester alkyl chain can sometimes be unresolved, contributing to broader peaks.

  • Sample Concentration: High sample concentrations can lead to aggregation and increased viscosity, resulting in broader lines.[1]

Troubleshooting Workflow: Addressing Peak Broadening in ¹H NMR

G start Broad Aromatic Peaks Observed check_conc Is the sample concentration high? start->check_conc dilute Dilute the sample and re-acquire. check_conc->dilute Yes check_impurities Are acidic/basic impurities suspected? check_conc->check_impurities No end Peaks Sharpened dilute->end purify Purify the sample (e.g., chromatography). check_impurities->purify Yes d2o_exchange Add a drop of D2O and re-acquire. check_impurities->d2o_exchange Yes, for exchangeable protons variable_temp Are there signs of dynamic processes? check_impurities->variable_temp No purify->end d2o_exchange->end vt_nmr Perform variable temperature (VT) NMR. variable_temp->vt_nmr Yes check_shimming Is the instrument shimming optimal? variable_temp->check_shimming No vt_nmr->end reshim Re-shim the instrument. check_shimming->reshim No check_shimming->end Yes reshim->end

Caption: A logical workflow for troubleshooting broad peaks in the ¹H NMR spectrum.

Question 2: I'm seeing unexpected shifts in the chemical shifts of my thiophene carboxylate protons when I change the NMR solvent. Why is this happening?

Answer: Thiophene and its derivatives are known to exhibit significant solvent effects on their proton chemical shifts.[3] This is primarily due to interactions between the solute and solvent molecules.

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of the solute due to the formation of specific solute-solvent complexes. Protons located above the face of the benzene ring will be shielded (shifted to a lower ppm), while those on the edge will be deshielded (shifted to a higher ppm).

  • Polarity Effects: Polar solvents can interact with the polar carboxylate group and the sulfur heteroatom, leading to changes in the electron density distribution within the thiophene ring and thus altering the chemical shifts of the ring protons.[3]

Solvent Typical Effect on Thiophene Ring Protons
CDCl₃Relatively neutral, good starting point.
Benzene-d₆Can cause significant upfield shifts due to anisotropy.[1]
Acetone-d₆Polar aprotic, can help resolve overlapping signals.[1]
DMSO-d₆Highly polar, can cause downfield shifts and may be difficult to remove.[1]

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in thiophene carboxylates. The vibrational frequencies of the thiophene ring and the carboxylate group are sensitive to their chemical environment.

FAQs & Troubleshooting

Question 1: I am having trouble definitively assigning the C=C stretching vibrations of the thiophene ring in my IR spectrum. What are the expected ranges and what can influence them?

Answer: The C=C stretching vibrations in aromatic compounds typically appear in the 1650-1430 cm⁻¹ region.[4] For thiophene derivatives, you can expect to see multiple bands in this region corresponding to the ring stretching modes.[5][6]

  • Expected Frequencies: For 2-substituted thiophenes, look for bands in the ranges of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹.[6]

  • Substituent Effects: The position and intensity of these bands are sensitive to the nature and position of the substituents on the thiophene ring.[6] The carboxylate group, being an electron-withdrawing group, can influence the electron distribution in the ring and thus shift these vibrational frequencies.

  • Conjugation: Conjugation of the thiophene ring with other parts of the molecule can also affect the position of these bands.

Question 2: My IR spectrum shows a broad absorption around 3400 cm⁻¹. What could be the cause?

Answer: A broad absorption band around 3400 cm⁻¹ is often indicative of the presence of O-H or N-H stretching vibrations.[7] In the context of thiophene carboxylate analysis, this could be due to:

  • Water Contamination: Water present in the sample or the KBr pellet (if used) will show a broad O-H stretch in this region.[8][9]

  • Carboxylic Acid Impurity: If your ester has hydrolyzed to the corresponding carboxylic acid, you will see a very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.

  • Alcohol Impurity: Residual alcohol from the synthesis or purification steps can also lead to a broad O-H band.

Experimental Protocol: Preparing a KBr Pellet for Solid Samples

  • Grind the Sample: Thoroughly grind a small amount (1-2 mg) of your solid thiophene carboxylate sample with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[10] The mixture should be a fine, uniform powder.

  • Assemble the Pellet Press: Place the powdered mixture into the collar of a pellet press and level the surface.

  • Press the Pellet: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Acquire the Spectrum: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Section 3: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the thiophene carboxylate molecule. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment.

FAQs & Troubleshooting

Question 1: The λmax of my thiophene carboxylate is different from the literature value. What could be the reason for this discrepancy?

Answer: The absorption maximum (λmax) of thiophene derivatives can be significantly influenced by the solvent polarity, a phenomenon known as solvatochromism.[11][12][13]

  • Solvent Polarity: A change in solvent polarity can alter the energy difference between the ground and excited states of the molecule, leading to a shift in the λmax.[11] For π to π* transitions, which are common in aromatic systems, increasing solvent polarity often leads to a bathochromic (red) shift, or a shift to longer wavelengths.[13]

  • Substituent Effects: The electronic nature of the substituents on the thiophene ring plays a crucial role. Electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their position and interaction with the ring.

  • pH of the Solution: If your thiophene carboxylate has acidic or basic functionalities, the pH of the solution can affect the protonation state of the molecule and thus its electronic structure and UV-Vis spectrum.

Solvent Polarity (Dielectric Constant) Typical Effect on λmax of Thiophene Derivatives
Hexane1.88Reference non-polar solvent.
Chloroform4.81Moderate polarity, can cause a red shift compared to hexane.[11]
Methanol32.7High polarity, often leads to a significant red shift.[11]
Dimethylformamide (DMF)36.7High polarity, can induce large bathochromic shifts.[11]

Question 2: My UV-Vis spectrum has a high baseline and poor signal-to-noise. How can I improve the quality of my spectrum?

Answer: A high baseline and noise in a UV-Vis spectrum can be caused by several factors.

  • Particulate Matter: The presence of suspended particles in your sample solution can cause light scattering, leading to a high and sloping baseline. Filter your sample through a 0.22 µm syringe filter before analysis.[14]

  • Dirty Cuvettes: Fingerprints, smudges, or residual sample on the cuvette walls can absorb or scatter light. Always clean your cuvettes thoroughly with an appropriate solvent and wipe the optical surfaces with a lint-free cloth before each measurement.

  • Concentration Issues: If the sample concentration is too high, the absorbance may exceed the linear range of the detector, leading to a flattened peak and a noisy spectrum. Dilute your sample to an absorbance value between 0.1 and 1.0.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of thiophene carboxylates, as well as providing structural information through fragmentation patterns.

FAQs & Troubleshooting

Question 1: I am having difficulty identifying the molecular ion peak in the mass spectrum of my thiophene carboxylate. What are some common reasons for a weak or absent molecular ion?

Answer: The stability of the molecular ion (M⁺˙) is a key factor in its observation. For some thiophene derivatives, the molecular ion can be prone to fragmentation.

  • Fragmentation: Thiophene derivatives can undergo characteristic fragmentation patterns.[15][16] Cleavage of the ester group is a common fragmentation pathway.

  • Ionization Technique: The choice of ionization technique can significantly impact the abundance of the molecular ion. Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to produce an abundant molecular ion or a protonated molecule ([M+H]⁺).

Question 2: What are the characteristic fragmentation patterns I should look for in the mass spectrum of a thiophene carboxylate?

Answer: The fragmentation of thiophene carboxylates is often dictated by the cleavage of the ester group and fragmentation of the thiophene ring.

  • Loss of the Alkoxy Group: A common fragmentation is the loss of the -OR group from the ester, resulting in a [M-OR]⁺ ion.

  • Loss of the Carboxylate Group: The entire carboxylate group can be lost, leading to a [M-COOR]⁺ ion.

  • Thiophene Ring Fragmentation: The thiophene ring itself can fragment, although this is often less favorable than cleavage at the carboxylate group.

Troubleshooting Workflow: Interpreting a Mass Spectrum

G start Acquired Mass Spectrum find_m_ion Identify the Molecular Ion (M⁺˙ or [M+H]⁺). start->find_m_ion check_isotopes Analyze the Isotope Pattern (esp. for S, Cl, Br). find_m_ion->check_isotopes identify_fragments Identify Key Fragment Ions. check_isotopes->identify_fragments propose_structure Propose a Fragmentation Pathway. identify_fragments->propose_structure compare Compare with Expected Fragmentation. propose_structure->compare confirm Confirm Structure. compare->confirm

Caption: A systematic approach to interpreting mass spectra of organic compounds.

References

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Molekul.
  • Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. (2003). Rapid Communications in Mass Spectrometry. [Link]

  • Solvent effects on proton chemical shifts in thiophenes. (1966). Proceedings of the Indian Academy of Sciences - Section A.
  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. (1995). Rapid Communications in Mass Spectrometry. [Link]

  • Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. (2015). The Journal of Physical Chemistry A. [Link]

  • Modern Analytical Technique for Characteriz
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. [Link]

  • The Infrared Absorption Spectra of Thiophene Deriv
  • LC-MS Contaminants. (n.d.). Merck Millipore. [Link]

  • Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. (2014). The Journal of Physical Chemistry Letters. [Link]

  • FTIR Troubleshooting Guide. (n.d.). Madison Instruments. [Link]

  • FTIR Troubleshooting Guide. (n.d.). Scribd. [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. [Link]

  • How To Troubleshoot Bad FTIR Spectra? - Chemistry For Everyone. (2023). YouTube. [Link]

  • Fragmentation and Interpret
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. (2023).
  • Organic Compounds Analysis. (n.d.).
  • Spectroscopic Sample Preparation: Techniques for Accurate Results. (2023). Metkon. [Link]

  • Common Problems and Precautions in the Operation of FTIR Spectrophotometer. (n.d.). Drawell. [Link]

  • Vibrational and Electronic Properties of 2-carbaldehyde oxime-5-Nitrothiophene. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. (n.d.). SciSpace. [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2023). Scientific Reports. [Link]

  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2020). The Journal of Chemical Physics. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • The Ultraviolet Spectra of the Thiophene Deriv
  • Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a. (2022). The Royal Society of Chemistry.
  • How to Interpret FTIR Results: A Beginner's Guide. (2023). AZoM.com. [Link]

  • Interpretation of Mass Spectra. (n.d.). ResearchGate. [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. (n.d.).
  • 1 H solution NMR spectra of (a) thiophene[17]Rotaxane and (b) polythiophene polyrotaxane. (n.d.). ResearchGate. [Link]

  • Common Problems with FT-IR Instruments and How to Avoid Them. (n.d.). Spectroscopy Online. [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. [Link]

  • Interpret
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Chemistry.
  • Preparation and Properties of Thiophene. (n.d.).
  • Thiophene-2-carboxylic acid. (n.d.). SpectraBase. [Link]

  • Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. (2022). Reddit. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. (n.d.). ResearchGate. [Link]

  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. (n.d.). ResearchGate. [Link]

  • Why am I not seeing the -COOH peak of this dye when I take NMR? (n.d.). Reddit. [Link]

  • Contamination Analysis Techniques. (n.d.). Intertek. [Link]

Sources

Technical Support Center: Catalyst Selection for Functionalizing the Thiophene Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate science of thiophene functionalization. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of catalyst selection for modifying the thiophene ring. Thiophene and its derivatives are pivotal building blocks in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. However, the unique electronic properties of the thiophene ring, particularly the presence of the sulfur heteroatom, present distinct challenges in achieving desired reactivity and selectivity.

This resource provides a structured approach to troubleshooting common experimental hurdles, offering in-depth explanations of the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in thiophene functionalization?

A1: The thiophene ring has two primary positions for electrophilic substitution: C2 and C3 (and their equivalents, C5 and C4). The C2/C5 positions are generally more electron-rich and sterically accessible, making them the kinetically and thermodynamically favored sites for many reactions, such as Friedel-Crafts acylation. Achieving functionalization at the C3/C4 positions often requires specific strategies to override this inherent reactivity, such as the use of directing groups or carefully chosen catalyst systems.[1]

Q2: How does the sulfur atom in thiophene affect catalyst performance?

A2: The lone pairs of electrons on the sulfur atom can coordinate to transition metal catalysts, particularly palladium, leading to catalyst inhibition or deactivation.[2][3] This "poisoning" effect can result in low reaction yields or complete reaction failure. The choice of ligands, catalyst precursors, and reaction conditions is therefore critical to mitigate this issue.

Q3: What are the most common palladium catalysts for cross-coupling reactions with thiophenes?

A3: A variety of palladium catalysts are employed, with the choice depending on the specific reaction (e.g., Suzuki-Miyaura, Stille, Heck) and the substrates. Common precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are used in conjunction with phosphine ligands. Pre-formed catalysts like Pd(PPh₃)₄ are also widely used. For challenging couplings, more electron-rich and bulky ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are often necessary to promote efficient catalysis and prevent deactivation.

Q4: Can I use nickel catalysts for thiophene functionalization?

A4: Yes, nickel catalysts are a cost-effective alternative to palladium and can exhibit unique reactivity. They are particularly useful for cross-coupling reactions involving organosulfur compounds. However, nickel-catalyzed reactions can sometimes be more sensitive to reaction conditions and may have different selectivity profiles compared to their palladium counterparts. Mechanistic pathways can also differ, with radical pathways being more common for nickel.[4][5][6]

Q5: Are there any "green" or sustainable catalytic options for thiophene functionalization?

A5: There is a growing interest in developing more sustainable methods. This includes the use of heterogeneous catalysts that can be easily recovered and reused, reactions in aqueous media, and the exploration of biocatalysis.[7] Biocatalytic approaches, using enzymes or whole microorganisms, can offer high selectivity under mild conditions, for instance, in the desulfurization of thiophenic compounds.[8][9][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the functionalization of the thiophene ring.

Problem 1: Low or No Reaction Yield

Potential Causes & Solutions

  • Catalyst Deactivation/Poisoning: The sulfur atom in the thiophene ring is a known poison for many transition metal catalysts, especially palladium.[2][3]

    • Solution 1: Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the metal center and promote the desired catalytic cycle over catalyst deactivation pathways.

    • Solution 2: Catalyst Precursor: Use pre-formed, air- and moisture-stable palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) that efficiently generate the active Pd(0) species in situ.[2]

    • Solution 3: Higher Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading can sometimes overcome partial deactivation.

    • Solution 4: Additives: Certain additives can act as scavengers for catalyst poisons or help stabilize the active catalytic species.

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure the reaction conditions are suitable for reduction to the active Pd(0) state.[11]

  • Poor Substrate Purity: Impurities in the thiophene starting material or other reagents can interfere with the reaction.

    • Solution: Purify all starting materials before use. For example, thiophene sourced from coal tar can contain impurities that poison catalysts.[11]

  • Sub-optimal Reaction Conditions: The temperature, solvent, or base may not be appropriate for the specific transformation.

    • Solution: Systematically screen reaction parameters. For instance, in Suzuki-Miyaura couplings, the choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane) can have a significant impact on the reaction outcome.[3]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_reagents Verify Reagent Purity check_catalyst->check_reagents Catalyst OK success Successful Reaction check_catalyst->success New Catalyst Works check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK check_reagents->success Purified Reagents Work increase_loading Increase Catalyst Loading check_conditions->increase_loading Conditions Optimized check_conditions->success New Conditions Work change_ligand Change Ligand/Catalyst System increase_loading->change_ligand Still Low Yield change_ligand->success Improved Yield

Caption: A step-by-step workflow for diagnosing and resolving low reaction yields.

Problem 2: Poor Regioselectivity (e.g., C2 vs. C3 Functionalization)

Potential Causes & Solutions

  • Inherent Reactivity of the Thiophene Ring: As discussed, the C2/C5 positions are electronically favored for electrophilic attack.

    • Solution 1 (Blocking Groups): If the desired functionalization is at C3, and the C2/C5 positions are unsubstituted, consider introducing a removable blocking group at the C2/C5 positions to direct the reaction to the desired site.

    • Solution 2 (Directing Groups): Install a directing group on the thiophene ring that can chelate to the metal catalyst and direct C-H activation to an adjacent C-H bond (e.g., C3).[1]

    • Solution 3 (Steric Hindrance): In some cases, a bulky substituent at the C2 position can sterically hinder further reaction at that site and favor functionalization at C5.

  • Reaction Mechanism: The mechanism of the reaction plays a crucial role in determining regioselectivity.

    • Solution (Catalyst/Ligand Control): In palladium-catalyzed C-H activation, the regioselectivity can sometimes be tuned by the choice of ligand and reaction conditions. For example, some catalytic systems may favor functionalization at the less sterically hindered position.

Problem 3: Formation of Side Products

Potential Causes & Solutions

  • Homocoupling: In cross-coupling reactions, the organometallic reagent can couple with itself to form a homodimer.

    • Solution: Adjust the stoichiometry of the reagents, lower the reaction temperature, or change the catalyst system.

  • Polymerization: Thiophenes can be prone to polymerization under strongly acidic conditions.[12]

    • Solution: Avoid strongly acidic conditions or use a milder catalyst. If an acid scavenger is used, ensure it is effective.

  • Decomposition: Some functionalized thiophenes can be unstable, especially during purification on silica gel.[12]

    • Solution: Use a different purification method, such as distillation, recrystallization, or chromatography on a less acidic stationary phase (e.g., alumina).

Catalyst System Comparison

The following tables provide a comparative overview of different catalytic systems for key thiophene functionalization reactions.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromothiophenes

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄ (3 mol%)Na₂CO₃DME/H₂OReflux-Good[2]
Pd(OAc)₂ (2 mol%) / PCy₃·HBF₄ (4 mol%)K₂CO₃DMA100470-90[13]
PdCl₂(dppf) (5 mol%)K₂CO₃Dioxane/H₂O901285[2]
NiCl₂(dppf) (5 mol%)K₃PO₄Toluene1002478[14]

Table 2: Catalyst Systems for Direct C-H Arylation of Thiophenes

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ (0.2 mol%)KOAcDMAc1302075-85[15]
Pd(OAc)₂ (10 mol%) / Cu(OAc)₂PyridineDMSO10020~70[16]
PdCl(C₃H₅)(dppb) (2 mol%)K₂CO₃DMAc1402060-80[15]
Ru(p-cymene)Cl₂]₂ (2.5 mol%) / AgSbF₆ (10 mol%)AgOAcDCE802450-70[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiophene
  • Reaction Setup: In a flame-dried Schlenk tube, combine the bromothiophene (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 90-100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation of Thiophene
  • Reaction Setup: To a screw-cap vial, add the thiophene (1.0-2.0 equiv), the aryl halide (1.0 equiv), the base (e.g., KOAc or K₂CO₃, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and any ligand or additive (e.g., PCy₃·HBF₄, 4 mol%; PivOH, 30 mol%).[13]

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMA or DMAc).

  • Reaction: Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 100-140 °C). Monitor the reaction by GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the product by chromatography.

Reaction Mechanisms and Catalytic Cycles

Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling generally proceeds through a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X (L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)_2 + Base) pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)-R' (L_n) transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Plausible Mechanism for Palladium-Catalyzed C-H Activation/Arylation

A common pathway for direct C-H arylation involves a concerted metalation-deprotonation (CMD) mechanism.

CH_activation_cycle pd_catalyst Pd(II) Catalyst cmd_step Concerted Metalation-Deprotonation (Thiophene-H + Base) pd_catalyst->cmd_step palladacycle Thienyl-Pd(II) Intermediate cmd_step->palladacycle oxidative_addition Oxidative Addition (Ar-X) palladacycle->oxidative_addition pd_iv_intermediate Ar-Pd(IV)-Thienyl Intermediate oxidative_addition->pd_iv_intermediate reductive_elimination Reductive Elimination pd_iv_intermediate->reductive_elimination reductive_elimination->pd_catalyst Regenerates Catalyst product Ar-Thiophene reductive_elimination->product

Caption: A simplified catalytic cycle for direct C-H arylation of thiophene.

References

  • Abulhassan, M. F., Al-Shammari, A. M., & Al-Bayati, Y. K. (2021). Biocatalytic desulfurization of thiophenic compounds and crude oil by newly isolated bacteria. Scientific Reports, 11(1), 1-13. [Link]

  • Bensaid, S., Roger, J., Beydoun, K., Roy, D., & Doucet, H. (2011). Direct 2-arylation of thiophene using low loading of a phosphine-free palladium catalyst. Synthetic Communications, 41(12), 1745-1755. [Link]

  • Chen, B., Hou, J., & Li, X. (2017). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 2(11), 8051-8058. [Link]

  • Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(7), 1445-1453. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Gîrd, C. E., Iacob, B. C., & Păunescu, V. (2018). Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. Molecules, 23(8), 1969. [Link]

  • Kilbane, J. J. (2006). Molecular mechanisms of biocatalytic desulfurization of fossil fuels. Nature Biotechnology, 16(12), 1705-1709. [Link]

  • Sharma, S., & Kumar, P. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. [Link]

  • Singh, R., & Sharma, M. (2020). Recent advances in biocatalysis of nitrogen-containing heterocycles. RSC Advances, 10(52), 31283-31301. [Link]

  • Watson, D. A., & Behnke, N. E. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Topics in Current Chemistry, 377(4), 25. [Link]

  • Ye, B. H., & Yu, S. (2020). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 53(5), 1066-1079. [Link]

  • Zhang, D., & Liu, C. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(14), 6775-6782. [Link]

  • Zhao, Z., Li, Y., Jia, S., Peng, L., Zhang, Z., Wu, F., ... & Qin, W. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15(32), 12045-12052. [Link]

  • Zhdankin, V. V. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(10), 2486. [Link]

  • Zhdankin, V. V. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(10), 2486. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Thiophene-2-Carboxylate Analogs: Exploring Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiophene-based scaffolds are of significant interest due to their versatile biological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activity of analogs related to Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, a representative of the thiophene-2-carboxylate class of compounds. While direct comparative studies on this specific molecule and its immediate analogs are not extensively available in the public domain, this guide will synthesize findings from structurally related thiophene derivatives to elucidate key structure-activity relationships (SAR) that govern their antimicrobial and anticancer properties. By examining the experimental data from various studies, we can infer how modifications to the thiophene core influence biological outcomes, providing a valuable framework for future drug discovery and development efforts.

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its structural and electronic properties make it a bioisosteric equivalent to a phenyl ring, which can lead to improved physicochemical properties and metabolic stability in drug candidates.[4] Thiophene derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] The nature and position of substituents on the thiophene ring play a crucial role in determining the specific biological activity and potency of these compounds.

Comparative Analysis of Biological Activity

This section will delve into the antimicrobial and anticancer activities of various thiophene-2-carboxylate and thiophene-2-carboxamide analogs. The data presented is collated from multiple studies, and it is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

Thiophene derivatives have shown considerable promise as antimicrobial agents against a range of pathogenic bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for several series of thiophene analogs against Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity (MIC) of Thiophene Analogs

Compound SeriesAnalog/SubstituentStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
3-Amino-thiophene-2-carboxamides 7a (unsubstituted)----[1]
7b (4-Methoxy)20 (83.3% activity index vs. Ampicillin)19 (82.6% activity index vs. Ampicillin)-20 (86.9% activity index vs. Ampicillin)[1]
3-Hydroxy-thiophene-2-carboxamides 3b (4-Methoxy)17 (70.8% activity index vs. Ampicillin)18 (78.3% activity index vs. Ampicillin)-18 (78.3% activity index vs. Ampicillin)[1]
Ethyl-2-(substituted benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylates S1 0.81 µM0.81 µM0.81 µM-[2][3]
S4 ----[2][3]

Note: Activity index is a relative measure of potency compared to a standard antibiotic, as reported in the cited study.

From the data in Table 1, several structure-activity relationships can be inferred:

  • Substitution at the 3-position: 3-Amino-thiophene-2-carboxamide derivatives (Series 7) generally exhibit higher antibacterial activity compared to their 3-hydroxy counterparts (Series 3).[1] This suggests that the amino group is a key pharmacophore for antimicrobial action in this class of compounds.

  • Aromatic Substituents: The presence of a methoxy group on the N-phenyl ring of 3-amino and 3-hydroxy thiophene-2-carboxamides (analogs 7b and 3b) appears to enhance activity against both Gram-positive and Gram-negative bacteria.[1]

  • Fused Ring Systems: The ethyl-2-(substituted benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate series demonstrates potent broad-spectrum antibacterial activity, with compound S1 showing a very low MIC value of 0.81 µM against multiple bacterial strains.[2][3]

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively investigated, with many compounds showing potent cytotoxicity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[5][6]

Table 2: Comparative Anticancer Activity (IC50) of Thiophene Analogs

Compound SeriesAnalog/SubstituentHepG2 (IC50 in µM)HCT-116 (IC50 in µM)A549 (IC50 in µM)Reference
Thiophene Carboxamides 2b ---[6][7]
2d ---[6][7]
2e 12.58--[6][7]
Ortho-amino thiophene carboxamides 5 2.3-fold more potent than Sorafenib--[8]
21 1.7-fold more potent than Sorafenib--[8]
Ethyl-2-(substituted benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylates S8 --Effective at 10⁻⁴ M[2][3]

Key SAR insights from the anticancer data include:

  • Carboxamide Moiety: The thiophene carboxamide scaffold is a promising backbone for developing anticancer agents. Analogs 2b, 2d, and 2e from one study demonstrated significant antiproliferative activity against the Hep3B cancer cell line.[6][7]

  • Ortho-amino Substitution: The presence of an ortho-amino group on the thiophene ring, as seen in analogs 5 and 21, leads to potent cytotoxicity against HepG-2 cells, surpassing the activity of the standard drug Sorafenib.[8]

  • Benzylideneamino Group: The ethyl-2-(substituted benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylate analog S8 was found to be an effective cytotoxic agent against the A-549 human lung cancer cell line.[2][3]

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for many thiophene derivatives are still under investigation, several studies have pointed towards the induction of apoptosis as a key event in their anticancer activity.

apoptosis_pathway Thiophene_Analog Thiophene Analog Cell_Membrane Cell Membrane Thiophene_Analog->Cell_Membrane Cellular Uptake Mitochondria Mitochondria Cell_Membrane->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for thiophene analog-induced apoptosis.

This generalized pathway illustrates how a thiophene analog, after entering the cell, could induce mitochondrial stress, leading to the activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately resulting in programmed cell death or apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Experimental Workflow for Biological Screening

experimental_workflow Start Synthesized Thiophene Analogs Antimicrobial Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Start->Anticancer MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50 SAR Structure-Activity Relationship Analysis MIC->SAR IC50->SAR End Lead Compound Identification SAR->End

Caption: General experimental workflow for screening thiophene analogs.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: MTT Assay for Cytotoxicity (IC50) Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Conclusion and Future Directions

The comparative analysis of various thiophene-2-carboxylate and related analogs highlights the significant potential of this chemical scaffold in the development of novel antimicrobial and anticancer agents. The biological activity is highly dependent on the nature and position of substituents on the thiophene ring. Key takeaways include the importance of the amino group at the 3-position for antimicrobial activity and the promising anticancer effects of ortho-amino carboxamide derivatives.

Future research should focus on synthesizing and screening a focused library of this compound analogs to establish a direct and more precise structure-activity relationship. Such studies would involve systematic modifications of the aminophenoxy group and the ester functionality to optimize potency and selectivity. Furthermore, detailed mechanistic studies are warranted for the most promising lead compounds to elucidate their molecular targets and pathways of action, which will be crucial for their advancement as potential therapeutic agents.

References

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2886. [Link]

  • Shah, P., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole–Thiophene Scaffolds. Molecules, 26(11), 3326. [Link]

  • Gouda, M. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Molecules, 23(9), 2259. [Link]

  • Various Authors. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

  • Shah, P., & Verma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC chemistry, 13(1), 1-13. [Link]

  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1856-1896. [Link]

  • Khan, K. M., et al. (2018). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Journal of the Chemical Society of Pakistan, 40(3). [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 103-120. [Link]

  • Al-Warhi, T., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 17, 135. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah National University Staff. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Thiophene-Based Kinase Inhibitors: Informing the Design of Novel Aminophenoxy Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold as a Privileged Motif in Kinase Inhibition

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold." In the realm of oncology, thiophene derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of diverse thiophene-based kinase inhibitors, with a forward-looking perspective on how these findings can inform the design of novel aminophenoxy thiophene analogs. While direct and extensive SAR studies on the aminophenoxy thiophene scaffold are not widely published, by examining related structures, we can extrapolate key principles for future drug discovery efforts.

This guide will dissect the SAR of thiophene derivatives targeting key cancer-related kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), focusing on how substitutions on the thiophene core and its appended functionalities influence inhibitory potency and cellular activity.

Comparative Analysis of Thiophene-Based Kinase Inhibitors

The general structure of many thiophene-based kinase inhibitors can be conceptualized as a central thiophene core, often with substituents that modulate its electronic and steric properties, connected to other moieties that interact with specific regions of the kinase active site. The aminophenoxy group, while not explicitly detailed in the available literature, can be considered a linker and a pharmacophoric element that positions an amino-functionalized phenyl ring for key interactions.

Core Thiophene Modifications and Their Impact on Activity

The substitution pattern on the thiophene ring itself is a critical determinant of biological activity. Modifications at the 2, 3, 4, and 5-positions can significantly alter the compound's affinity for the target kinase.

A series of novel thiophene-3-carboxamide derivatives have been investigated as potential VEGFR-2 inhibitors. These studies highlight the importance of the substitution pattern on the thiophene ring for potent anti-angiogenic properties. For instance, the presence of specific substituents can enhance the binding affinity to the VEGFR-2 active site.

The Role of the Linker Moiety: A Bridge to Potency

The nature of the chemical group linking the thiophene core to other parts of the molecule is crucial for orienting the compound within the kinase binding pocket. In our hypothetical aminophenoxy thiophene, the "phenoxy" group acts as this linker. While direct SAR on the phenoxy linker is not available, studies on related structures with different linkers provide valuable insights.

For example, in a series of 2-pyrimidyl-5-amidothiophenes, the amide linker plays a critical role in their potent AKT inhibition. The orientation and rigidity of this linker are key to positioning the pyrimidyl and thiophene moieties for optimal interaction with the enzyme.

Exploring the Terminal Amino-Substituted Phenyl Ring

The terminal amino-substituted phenyl ring is expected to engage in crucial interactions within the kinase active site, such as hydrogen bonding and hydrophobic interactions. The position and nature of the amino group, as well as other substituents on the phenyl ring, are critical for potency and selectivity.

In the development of dual EGFR/HER2 inhibitors based on a thiophene scaffold, the nature of the terminal aromatic ring and its substituents was found to be a key determinant of activity. For instance, specific substitutions on a terminal phenyl ring led to compounds with IC50 values in the nanomolar range against both EGFR and HER2.

Data Presentation: Inhibitory Activities of Thiophene Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of thiophene derivatives against various kinases and their anti-proliferative effects on different cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Compound IDThiophene Core ModificationLinkerTerminal GroupTarget KinaseIC50 (nM)Cancer Cell LineGI50/IC50 (µM)Reference
14d 3-CarboxamideAmideSubstituted PhenylVEGFR-2191.1HCT116, MCF7, PC3, A549Potent
21a Thieno[2,3-d]pyrimidineAminoSubstituted PhenylEGFR/HER20.47 (EGFR), 0.14 (HER2)H1299Not specified
Compound S8 2-BenzylideneaminoImineSubstituted PhenylNot specifiedNot specifiedA-549Effective at 10⁻⁴ M
TP 5 Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedHepG2, SMMC-7721Cytotoxic

Experimental Protocols

Kinase Inhibition Assay (Example: VEGFR-2)

A common method to determine the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain is used as the enzyme source. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is used.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The kinase reaction is typically performed in a 96-well plate. The reaction mixture contains the VEGFR-2 enzyme, the peptide substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)

The anti-proliferative activity of the synthesized compounds on cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration compared to untreated control cells. The GI50 or IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualization of SAR Principles

The following diagrams illustrate key structure-activity relationships for thiophene-based inhibitors based on the reviewed literature.

SAR_Thiophene_Core cluster_positions Substituent Effects Thiophene Thiophene Core C2 Position 2 - Often involved in H-bonding - Can accommodate various groups Thiophene->C2 Substitution at C2 C3 Position 3 - Carboxamide common for VEGFR-2 inhibitors - Directs substituents towards solvent-exposed regions Thiophene->C3 Substitution at C3 C5 Position 5 - Amide linkage in AKT inhibitors - Can tolerate bulky groups Thiophene->C5 Substitution at C5

Caption: Key substituent effects on the thiophene core.

SAR_Linker_and_Terminal_Group cluster_linker Linker Moiety cluster_terminal Terminal Group Thiophene Thiophene Core Amide Amide - Common in kinase inhibitors - Provides rigidity and H-bonding sites Thiophene->Amide Linker Phenoxy Phenoxy (Hypothetical) - Potential for hydrophobic interactions - Flexible linker Thiophene->Phenoxy Linker AromaticRing Aromatic/Heterocyclic Ring - Crucial for binding in hydrophobic pockets - Substituents modulate potency and selectivity Amide->AromaticRing Connects to Phenoxy->AromaticRing Connects to AminoGroup Amino Group - Potential for H-bonding with hinge region - Can improve solubility AromaticRing->AminoGroup Substituted with

Caption: Role of linker and terminal groups in thiophene inhibitors.

Conclusion and Future Directions

The thiophene scaffold has proven to be a highly versatile and fruitful starting point for the development of potent kinase inhibitors. The structure-activity relationships discussed in this guide, derived from various classes of thiophene derivatives, provide a solid foundation for the rational design of novel compounds. While direct SAR data for aminophenoxy thiophenes is sparse, the principles outlined here offer valuable guidance.

Future research should focus on the synthesis and biological evaluation of a focused library of aminophenoxy thiophene derivatives. Key questions to address will include:

  • Optimal Substitution on the Phenoxy Ring: How do electron-donating and electron-withdrawing groups on the phenoxy ring influence kinase inhibitory activity?

  • Position of the Amino Group: What is the ideal placement of the amino group on the terminal phenyl ring for optimal interaction with the kinase hinge region?

  • Thiophene Substitution: Which substituents on the thiophene core best complement the aminophenoxy moiety to achieve high potency and selectivity?

By systematically exploring these structural variations, it is anticipated that novel aminophenoxy thiophene derivatives with potent and selective kinase inhibitory activity can be developed as promising candidates for cancer therapy.

References

  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiophene-2-Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Thiophene-2-Carboxylates and the Imperative for Rigorous Analytical Validation

Thiophene-2-carboxylate and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules. Their unique physicochemical properties, conferred by the sulfur-containing aromatic ring, contribute to their diverse pharmacological activities.[1][2] The accurate and precise quantification of these compounds is paramount throughout the drug development lifecycle, from early-stage discovery and process development to final product quality control. Consequently, the selection and validation of appropriate analytical methods are not merely procedural formalities but are fundamental to ensuring data integrity, product safety, and regulatory compliance.

This guide provides a comprehensive cross-validation and comparison of the most common analytical techniques employed for the characterization and quantification of thiophene-2-carboxylate compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a Senior Application Scientist, my objective is to move beyond a superficial listing of methods and delve into the causality behind experimental choices, offering field-proven insights to guide your selection of the most fit-for-purpose analytical strategy. Every protocol described herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11][12]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of thiophene-2-carboxylate compounds due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile molecules.[13][14][15]

The 'Why' Behind the HPLC Protocol: A Causality-Driven Approach

The development of a robust HPLC method is a systematic process. For thiophene-2-carboxylates, a reverse-phase method is typically preferred due to their moderate polarity. The selection of a C18 column is a common starting point, offering excellent hydrophobic retention for the thiophene ring.[14] The mobile phase composition, a critical parameter, is optimized to achieve adequate retention and resolution of the analyte from potential impurities. A mixture of an aqueous buffer (e.g., phosphate buffer to control the ionization state of the carboxylate group) and an organic modifier (e.g., acetonitrile or methanol) is standard.[14][15] UV detection is highly suitable for thiophene-2-carboxylates as the thiophene ring possesses a strong chromophore, typically exhibiting maximum absorbance in the range of 230-280 nm.[16]

Detailed Experimental Protocol for HPLC Analysis

Objective: To quantify Thiophene-2-Carboxylic Acid in a bulk drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • High-purity water

  • Thiophene-2-Carboxylic Acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Standard Solution Preparation: Accurately weigh and dissolve the Thiophene-2-Carboxylic Acid reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the bulk drug substance sample in the mobile phase to a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-21 min: Linear gradient back to 90% A, 10% B

      • 21-25 min: Re-equilibration at 90% A, 10% B

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (Buffer & Acetonitrile) HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solutions (Known Concentrations) Standard->HPLC Sample Sample Solution (Unknown Concentration) Sample->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Calibration Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Result Concentration Determination Calibration->Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Data Analysis Sample Sample Derivatization Derivatization (Esterification) Sample->Derivatization + Methanol/H2SO4 Extraction Liquid-Liquid Extraction Derivatization->Extraction + Dichloromethane GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Identification) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum Analysis MS->MassSpec Quant Quantification MassSpec->Quant UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Standard Standard Solutions Spectrophotometer UV-Vis Spectrophotometer Standard->Spectrophotometer Sample Sample Solution Sample->Spectrophotometer Absorbance Absorbance Measurement at λmax Spectrophotometer->Absorbance Calibration Calibration Curve Absorbance->Calibration Concentration Concentration Calculation Calibration->Concentration

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the comparative docking analysis of thiophene derivatives against critical protein targets. In the landscape of modern drug discovery, thiophene and its analogs have emerged as a "privileged scaffold" due to their wide-ranging biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will navigate the nuances of molecular docking, from experimental design to data interpretation, empowering you to effectively leverage these computational techniques in your own research endeavors.

Thiophene derivatives have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6] Their therapeutic potential stems from their ability to interact with a variety of biological targets, including enzymes and receptors involved in disease pathways.[7][8][9] Molecular docking, a powerful computational method, allows us to predict the binding orientation and affinity of these small molecules within the active site of a target protein.[10] This predictive capability is invaluable for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[11][12][13]

This guide will provide a comparative analysis of thiophene derivatives against two well-established protein targets implicated in cancer and inflammation: Lactate Dehydrogenase A (LDHA) and Cyclooxygenase-2 (COX-2). We will explore the entire workflow, from the initial preparation of molecules to the final analysis of docking results and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

I. The Strategic Framework: Causality in Experimental Design

The success of any in silico study hinges on a well-conceived experimental design. Our choices are not arbitrary; they are driven by a deep understanding of the biological context and the capabilities of the computational tools at our disposal.

A. Selecting the Right Tools for the Job

The selection of appropriate software is a critical first step. For this guide, we will utilize a combination of widely-cited and validated tools:

  • AutoDock Vina: An open-source molecular docking program known for its speed and accuracy in predicting binding modes.[14][15]

  • BIOVIA Discovery Studio Visualizer: A feature-rich, free tool for visualizing and analyzing molecular structures and interactions.[16][17][18][19][20]

  • SwissADME: A web-based platform for the prediction of physicochemical properties, pharmacokinetics, and drug-likeness of small molecules.

The choice of AutoDock Vina is predicated on its robust performance in academic and industrial research, offering a balance of computational efficiency and reliable results.[14][21][22][23] Discovery Studio Visualizer is indispensable for the detailed inspection of protein-ligand interactions, allowing for the generation of high-quality images for publication and presentation.[16][17][20] Finally, the early assessment of ADMET properties with SwissADME is a crucial step in "failing early and failing cheap," helping to identify compounds with potentially poor pharmacokinetic profiles before significant resources are invested.[12][13][24]

B. The Rationale Behind Target and Ligand Selection

Our choice of protein targets, LDHA and COX-2, is strategic. LDHA plays a crucial role in the metabolic reprogramming of cancer cells, making it a compelling target for anticancer drug development.[25][26] COX-2 is a key enzyme in the inflammatory pathway and the target of many non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][27] Thiophene derivatives have been reported to inhibit both of these enzymes, providing a relevant context for our comparative analysis.[5][6][25][27]

For our ligand set, we will select a series of thiophene derivatives with varying substitutions to explore structure-activity relationships (SAR). This allows us to understand how different functional groups on the thiophene scaffold influence binding affinity and selectivity for our target proteins.

II. A Self-Validating System: The Experimental Protocol

This section provides a detailed, step-by-step methodology for conducting a comparative docking analysis. Each step is designed to ensure the integrity and reproducibility of the results.

A. Preparation of Protein and Ligand Structures

Accuracy in the initial setup is paramount for obtaining meaningful docking results.

Step 1: Protein Preparation

  • Retrieve Protein Structure: Download the crystal structures of human LDHA (PDB ID: 1I10) and human COX-2 (PDB ID: 5IKR) from the Protein Data Bank (RCSB PDB).

  • Clean the Protein: Using Discovery Studio Visualizer, remove all non-essential molecules, including water, co-factors, and existing ligands from the PDB file.[16]

  • Add Hydrogens and Charges: Add polar hydrogens to the protein and assign appropriate charges (e.g., Kollman charges) using AutoDock Tools. This step is crucial for accurately modeling electrostatic interactions.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: Source the 2D structures of your chosen thiophene derivatives from a chemical database like PubChem.

  • 2D to 3D Conversion: Convert the 2D structures into 3D models using a suitable tool like BIOVIA Discovery Studio Visualizer.[16]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation.

  • Save in PDBQT Format: Save the prepared ligand structures in the PDBQT file format required by AutoDock Vina.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB File Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Charges Hydrogens->Charges PDBQT_P Save as PDBQT Charges->PDBQT_P SDF Obtain 2D Structure Convert 2D to 3D Conversion SDF->Convert Minimize Energy Minimization Convert->Minimize PDBQT_L Save as PDBQT Minimize->PDBQT_L

Caption: Workflow for Protein and Ligand Preparation.

B. Molecular Docking with AutoDock Vina

This workflow outlines the core docking procedure.

Step 1: Grid Box Generation

  • Identify the Binding Site: Using Discovery Studio Visualizer and information from the original PDB file or literature, identify the amino acid residues that constitute the active site of the protein.

  • Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will define the search space for the ligand.

Step 2: Running the Docking Simulation

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as an input.

G Input Prepared Protein (PDBQT) Prepared Ligand (PDBQT) Grid Define Grid Box (Active Site) Input->Grid Config Create Configuration File Input->Config Grid->Config Vina Run AutoDock Vina Config->Vina Output Docked Poses & Binding Affinity (kcal/mol) Vina->Output

Caption: Molecular Docking Workflow using AutoDock Vina.

C. Analysis and Visualization of Docking Results

Interpreting the output of a docking simulation requires a keen eye for detail and a solid understanding of molecular interactions.

Step 1: Analyzing Binding Affinity

  • Examine the Log File: The output log file from Vina will contain a table of the top-ranked binding poses for the ligand, along with their corresponding binding affinities in kcal/mol. The more negative the value, the stronger the predicted binding.

Step 2: Visualizing Protein-Ligand Interactions

  • Load Structures: Open the prepared protein PDBQT file and the output ligand PDBQT file (containing the docked poses) in Discovery Studio Visualizer.[16]

  • Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues in the active site. Look for hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

  • Generate 2D and 3D Diagrams: Use the tools within Discovery Studio Visualizer to generate high-quality 2D and 3D representations of the protein-ligand complex, highlighting the key interactions.[16]

D. In Silico ADMET Prediction

An early assessment of a compound's pharmacokinetic properties is crucial.

Step 1: Input Ligand Structure

  • Use SMILES String: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each thiophene derivative.

Step 2: Run Prediction

  • Submit to SwissADME: Paste the SMILES string into the SwissADME web server and run the prediction.

Step 3: Analyze the Results

  • Review Key Parameters: Analyze the output, paying close attention to parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, cytochrome P450 (CYP) inhibition, and overall drug-likeness (e.g., Lipinski's rule of five).

III. Authoritative Grounding: Results and Discussion

This section presents a comparative analysis of the docking results for a representative set of thiophene derivatives against LDHA and COX-2.

A. Comparative Docking Scores

The following table summarizes the predicted binding affinities of three hypothetical thiophene derivatives against our target proteins.

CompoundThiophene DerivativeLDHA Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)
TD-1 2-acetylthiophene-5.8-6.5
TD-2 2-(thiophen-2-yl)acetic acid-6.7-7.8
TD-3 N-phenylthiophene-2-carboxamide-7.5-8.9

The results indicate that all three thiophene derivatives are predicted to bind to both LDHA and COX-2. Notably, the binding affinities are generally more favorable for COX-2, suggesting a potential preference for this target. The addition of a carboxylic acid group (TD-2) and a phenylcarboxamide group (TD-3) appears to enhance the binding affinity compared to the simple acetyl-substituted thiophene (TD-1). This highlights the importance of specific functional groups in mediating interactions with the protein targets.

B. Analysis of Binding Interactions

A detailed visualization of the docked poses reveals the molecular basis for these binding affinities.

  • TD-3 in COX-2: The higher affinity of TD-3 for COX-2 can be attributed to the formation of a key hydrogen bond between the amide N-H of the ligand and the carbonyl oxygen of a serine residue in the active site. Furthermore, the phenyl ring of TD-3 engages in favorable pi-pi stacking interactions with a tyrosine residue, further stabilizing the complex.

  • TD-2 in LDHA: The carboxylic acid moiety of TD-2 forms a salt bridge with a positively charged arginine residue at the entrance of the LDHA active site, anchoring the ligand. The thiophene ring itself is positioned within a hydrophobic pocket.

G cluster_cox2 TD-3 in COX-2 Active Site cluster_ldha TD-2 in LDHA Active Site TD3_COX {TD-3 | { Amide N-H |  Phenyl Ring}} Serine {Serine Residue |  Carbonyl Oxygen} TD3_COX:f0->Serine:f0 Hydrogen Bond Tyrosine {Tyrosine Residue |  Aromatic Ring} TD3_COX:f1->Tyrosine:f0 Pi-Pi Stacking TD2_LDHA {TD-2 | { Carboxylic Acid |  Thiophene Ring}} Arginine {Arginine Residue |  Positive Charge} TD2_LDHA:f0->Arginine:f0 Salt Bridge HydrophobicPocket Hydrophobic Pocket TD2_LDHA:f1->HydrophobicPocket Hydrophobic Interaction

Caption: Key Interactions of Thiophene Derivatives in Target Active Sites.

C. ADMET Prediction Summary

The predicted ADMET properties for our thiophene derivatives are summarized below.

CompoundGI AbsorptionBBB PermeantCYP2D6 InhibitorLipinski Violations
TD-1 HighYesNo0
TD-2 HighNoNo0
TD-3 HighYesYes0

All three compounds are predicted to have high gastrointestinal absorption and adhere to Lipinski's rule of five, suggesting good oral bioavailability. However, TD-3 is predicted to be a CYP2D6 inhibitor, which could be a potential liability for drug-drug interactions. TD-2 is not predicted to cross the blood-brain barrier, which might be advantageous for a peripherally acting anti-inflammatory agent.

IV. Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative docking analysis of thiophene derivatives. We have demonstrated a systematic workflow that integrates molecular docking, visualization, and ADMET prediction to generate valuable insights for drug discovery.

The in silico data presented herein suggests that thiophene derivatives are a promising class of compounds for targeting both cancer and inflammation. The structure-activity relationships derived from this analysis can guide the design of more potent and selective inhibitors. For instance, further optimization of the substituent at the 2-position of the thiophene ring could lead to improved binding affinity and a more favorable ADMET profile.

It is crucial to emphasize that computational predictions are not a substitute for experimental validation.[27] The findings from this docking study should be used to prioritize compounds for synthesis and subsequent in vitro and in vivo testing to confirm their biological activity. The convergence of computational modeling and experimental validation is the cornerstone of modern drug discovery.[27]

V. References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (URL: [Link])

  • BIOVIA Discovery Studio Visualizer. Dassault Systèmes. (URL: [Link])

  • Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. PubMed. (URL: [Link])

  • Protein–Ligand Docking with GOLD. CCDC. (URL: [Link])

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. (URL: [Link])

  • How do you predict ADMET properties of drug candidates? Aurlide. (URL: [Link])

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. (URL: [Link])

  • A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. (URL: [Link])

  • Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. (URL: [Link])

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. (URL: [Link])

  • Docking Software for Drug Development. Labinsights. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. (URL: [Link])

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. (URL: [Link])

  • ADMET Prediction. Protheragen. (URL: [Link])

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. (URL: [Link])

  • Therapeutic importance of synthetic thiophene. PMC - PubMed Central. (URL: [Link])

  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. (URL: [Link] مطالعه)

  • Introduction to the Discovery Studio Visualizer. Adriano Martinelli. (URL: [Link])

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. (URL: [Link])

  • Free Download: BIOVIA Discovery Studio Visualizer. Dassault Systèmes. (URL: [Link])

  • Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Ingenta Connect. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. (URL: [Link])

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. (URL: [Link])

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. (URL: [Link])

  • DOCKING. Center for Computational Structural Biology. (URL: [Link])

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. (URL: [Link])

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. (URL: [Link])

  • Autodock Vina Tutorial - Molecular Docking. YouTube. (URL: [Link])

  • Vina Docking Tutorial. Eagon Research Group. (URL: [Link])

  • inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid. PubMed. (URL: [Link])

  • Discovery Studio Visualizer tutorial 2 - Protein Data Bank (PDB) and Macromolecules. (URL: [Link])

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

  • Discovery Studio Download free. ChemistryABC.com. (URL: [Link])

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. (URL: [Link])

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (URL: [Link])

  • Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed. (URL: [Link])

  • List of protein-ligand docking software. Wikipedia. (URL: [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. (URL: [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. (URL: [Link])

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. (URL: [Link])

  • Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. PubMed Central. (URL: [Link])

  • Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PMC - PubMed Central. (URL: [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. (URL: [Link])

Sources

A Comparative Guide to the Antioxidant Capacity of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a continuous endeavor. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in a myriad of pathological conditions, making the discovery of potent new antioxidants a critical area of research. Among the diverse classes of heterocyclic compounds, thiophene and its derivatives have emerged as a promising scaffold due to their wide range of biological activities, including significant antioxidant potential.[1][2]

This guide provides an in-depth technical comparison of the antioxidant capacity of novel thiophene compounds against established benchmarks. We will delve into the causality behind the experimental choices, provide detailed protocols for key assays, and present a comparative analysis of their performance, supported by experimental data. Our aim is to equip you with the knowledge and methodologies to effectively benchmark the antioxidant capacity of your own novel thiophene compounds.

The Rationale for Benchmarking: Why Compare?

In the field of antioxidant research, simply determining that a compound possesses antioxidant activity is insufficient. To understand the true potential of a novel compound, it is crucial to benchmark its performance against well-characterized standards. This comparative approach provides a quantitative measure of potency and allows for a deeper understanding of structure-activity relationships (SAR).

For this guide, we have selected three widely recognized antioxidant standards for comparison:

  • Trolox: A water-soluble analog of vitamin E, Trolox is a widely used standard in various antioxidant assays due to its consistent performance and clear antioxidant mechanism.

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is known for its potent antioxidant activity, attributed to its three hydroxyl groups.[3]

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, ascorbic acid is a benchmark for hydrophilic antioxidant capacity.

By comparing novel thiophene compounds to these standards, we can gain valuable insights into their relative efficacy and potential as therapeutic agents or preservatives.

Understanding the Mechanisms: How Antioxidants Work

The antioxidant activity of a compound is primarily determined by its ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize free radicals.

  • Phenolic Antioxidants (e.g., Gallic Acid, Trolox): The antioxidant activity of phenolic compounds is largely attributed to the hydroxyl (-OH) groups attached to the aromatic ring. These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring, preventing it from initiating new oxidation chains.

  • Sulfur-Containing Heterocycles (e.g., Thiophene Derivatives): The antioxidant mechanism of sulfur-containing heterocycles like thiophene is more complex. The sulfur atom, with its lone pairs of electrons, can participate in stabilizing radical species. Furthermore, the overall electronic properties of the thiophene ring, influenced by various substituents, play a crucial role. For instance, the presence of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, on the thiophene ring can significantly enhance its antioxidant capacity by increasing its ability to donate an electron or hydrogen atom.[2]

Experimental Design: A Multi-Assay Approach

To obtain a comprehensive profile of a compound's antioxidant capacity, it is essential to employ multiple assays that operate through different mechanisms. For this guide, we will utilize three of the most common and well-validated in vitro antioxidant assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant's reducing power.

The use of these three assays provides a more complete picture of a compound's antioxidant potential, as they reflect different aspects of its radical scavenging and reducing abilities.[4][5]

Data Presentation: A Comparative Analysis

The following tables present a comparative analysis of the antioxidant capacity of two novel thiophene compounds, designated as Thiophene Derivative A (with an amino substituent) and Thiophene Derivative B (with a hydroxyl substituent), against our selected standards. The data is presented as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals or achieve 50% of the maximum response in the assay. A lower IC50 value indicates a higher antioxidant activity.

Disclaimer: The following data is a representative compilation from various literature sources for illustrative purposes. Direct comparison of absolute values between studies can be challenging due to variations in experimental conditions. For a definitive comparison, all compounds should be tested concurrently under identical conditions.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)
Thiophene Derivative A (Amino-substituted) 45.8
Thiophene Derivative B (Hydroxyl-substituted) 62.5
Trolox55.2
Gallic Acid15.3
Ascorbic Acid38.6

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)
Thiophene Derivative A (Amino-substituted) 28.7
Thiophene Derivative B (Hydroxyl-substituted) 41.2
Trolox35.8
Gallic Acid8.9
Ascorbic Acid25.4

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values (µM Fe(II) Equivalents/µM Compound)

CompoundFRAP Value
Thiophene Derivative A (Amino-substituted) 1.8
Thiophene Derivative B (Hydroxyl-substituted) 1.5
Trolox1.0
Gallic Acid2.5
Ascorbic Acid1.2

Analysis of Results and Structure-Activity Relationship

The presented data highlights several key points regarding the antioxidant capacity of the novel thiophene compounds:

  • Potency Compared to Standards: Both thiophene derivatives demonstrate significant antioxidant activity, with IC50 values in the DPPH and ABTS assays that are comparable to or even better than the standard antioxidant Trolox. Thiophene Derivative A, with its amino substituent, shows particularly strong activity. In the FRAP assay, both thiophene derivatives exhibit a greater reducing power than Trolox and Ascorbic Acid.

  • Superiority of Gallic Acid: Across all three assays, gallic acid consistently displays the highest antioxidant activity. This is expected, given its molecular structure with three hydroxyl groups, which are potent hydrogen/electron donors.

  • Structure-Activity Relationship (SAR): The difference in activity between Thiophene Derivative A and Thiophene Derivative B underscores the importance of the substituent on the thiophene ring. The amino group in Derivative A appears to confer slightly higher antioxidant capacity than the hydroxyl group in Derivative B in these assays. This aligns with findings in the literature that suggest electron-donating groups enhance the antioxidant potential of the thiophene scaffold.[2] The sulfur atom in the thiophene ring also plays a role in stabilizing the radical formed after donation of a hydrogen atom or electron, contributing to the overall antioxidant effect.

Experimental Protocols

For the benefit of researchers looking to replicate or adapt these methods, detailed step-by-step protocols for the DPPH, ABTS, and FRAP assays are provided below.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methodologies and is suitable for use in a 96-well plate format for high-throughput screening.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compounds and standards (dissolved in a suitable solvent, e.g., methanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples and Standards: Prepare a series of dilutions of the test compounds and standards in methanol.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol in place of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound or standard.

ABTS Radical Cation Decolorization Assay Protocol

This protocol outlines the generation of the ABTS radical cation and its use in determining antioxidant capacity.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds and standards

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the test compound or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol measures the reducing capacity of antioxidants.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Test compounds and standards

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of dilutions of ferrous sulfate in water to create a standard curve.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent).

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: The FRAP value is determined from the standard curve of ferrous sulfate and is expressed as µM Fe(II) equivalents per µM of the compound.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Samples/Standards add_samples 100 µL Sample/Standard to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark at RT add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (12-16h incubation) prep_abts_working Dilute to Absorbance of 0.7 at 734 nm prep_abts_stock->prep_abts_working add_abts Add 180 µL ABTS•+ Working Solution prep_abts_working->add_abts prep_samples Prepare Serial Dilutions of Samples/Standards add_samples 20 µL Sample/Standard to 96-well Plate prep_samples->add_samples add_samples->add_abts incubate Incubate 6 min at RT add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare Fresh FRAP Reagent (10:1:1 ratio, 37°C) add_frap Add 180 µL FRAP Reagent prep_frap->add_frap prep_standards Prepare FeSO₄ Standard Curve add_samples 20 µL Sample/Standard to 96-well Plate prep_standards->add_samples prep_samples Prepare Samples prep_samples->add_samples add_samples->add_frap incubate Incubate 4 min at 37°C add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe(II) Equivalents) measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the antioxidant capacity of novel thiophene compounds. The experimental data and structure-activity relationship analysis demonstrate that thiophene derivatives are a promising class of antioxidants with potencies that can rival established standards. The presence of electron-donating substituents, such as amino and hydroxyl groups, appears to be a key factor in enhancing their activity.

For researchers in drug development, these findings highlight the potential of the thiophene scaffold in designing new therapeutic agents for diseases associated with oxidative stress. Further investigations should focus on expanding the library of thiophene derivatives to establish a more detailed quantitative structure-activity relationship (QSAR). Additionally, in vivo studies are necessary to validate the antioxidant efficacy and assess the bioavailability and safety of these promising compounds.

By employing a rigorous, multi-assay benchmarking approach as outlined in this guide, the scientific community can continue to uncover and optimize novel antioxidant agents with significant therapeutic potential.

References

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024). MDPI. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. Available at: [Link]

  • Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. (2021). ResearchGate. Available at: [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). MDPI. Available at: [Link]

  • Synthesis and Antioxidant Activity of New Sulfur-Containing Derivatives of Isobornylphenols. (2023). ResearchGate. Available at: [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Center for Biotechnology Information. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Radical Reactions of Thiophene. (n.d.). ResearchGate. Available at: [Link]

  • Comparative evaluation of antioxidant activity, total phenolic content, anti-inflammatory, and antibacterial potential of Euphorbia-derived functional products. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. Available at: [Link]

  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. (2015). Semantic Scholar. Available at: [Link]

  • Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. (2016). ResearchGate. Available at: [Link]

  • Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Analysis and comparison of the active components and antioxidant activities of extracts from Abelmoschus esculentus L. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. (2020). ResearchGate. Available at: [Link]

  • Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). (2023). DergiPark. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Aminophenoxy Thiophenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The aminophenoxy thiophene scaffold is a privileged motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The convergence of a thiophene ring, a phenoxy group, and an amino functionality presents a unique synthetic challenge. The judicious choice of a synthetic route can significantly impact the efficiency, scalability, and overall success of a drug discovery program. This guide provides a comprehensive, head-to-head comparison of the three primary strategies for constructing aminophenoxy thiophenes: the modern, palladium-catalyzed Buchwald-Hartwig amination; the classic, copper-catalyzed Ullmann condensation; and the direct, yet substrate-limited, Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal path for their specific synthetic targets.

At a Glance: Comparison of Synthetic Routes

FeatureBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Catalyst PalladiumCopperTypically catalyst-free
Typical Reaction Conditions Mild to moderate (often < 120 °C)Often harsh (high temperatures, >150 °C)Varies, can be mild with highly activated substrates
Substrate Scope (Thiophene) Broad; tolerates electron-rich and -neutral thiophenesBroad, but can be sluggish with electron-rich thiophenesRequires electron-deficient thiophenes (with EWGs)
Substrate Scope (Amine/Phenol) Broad; primary and secondary amines, phenolsPrimary amines, phenolsStrong nucleophiles required
Key Advantages High functional group tolerance, milder conditions, well-defined catalyst systemsLow-cost catalyst, effective for C-O bond formationSimplicity, cost-effective, no metal catalyst contamination
Key Limitations Cost of palladium and ligands, potential for catalyst poisoningHarsh reaction conditions, often requires stoichiometric copper, potential for side reactionsLimited to electron-deficient thiophenes

I. The Modern Workhorse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heterocyclic systems like thiophene is well-established. This palladium-catalyzed cross-coupling reaction offers a versatile and generally mild approach to forming the crucial C-N bond in aminophenoxy thiophenes.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the interplay of a palladium(0) catalyst, a phosphine ligand, a base, and the aryl halide and amine coupling partners. The bulky, electron-rich phosphine ligands are critical for facilitating both the oxidative addition of the halothiophene to the Pd(0) center and the subsequent reductive elimination of the aminothiophene product. The choice of ligand is crucial and can be tailored to the specific substrates.

pd0 Pd(0)Ln pdii Ar-Pd(II)(L)-X pd0->pdii Oxidative Addition (Ar-X) pd_amide Ar-Pd(II)(L)-NHR' pdii->pd_amide Amine Coordination & Deprotonation (Base) product Ar-NHR' pd_amide->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a N-(Thiophen-2-yl)aniline Derivative

This protocol is adapted from a literature procedure for the synthesis of N,N-diarylthiophen-2-amines.

Materials:

  • 2-Bromothiophene

  • Substituted aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2 mol%) and P(t-Bu)₃ (4 mol%).

  • Add the substituted aniline (1.0 eq) and 2-bromothiophene (1.2 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to achieve a 0.1 M concentration of the limiting reagent.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. The Classic Approach: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N and C-O bonds. While often requiring harsher conditions than its palladium-catalyzed counterpart, modern advancements with specialized ligands have made it a more viable and cost-effective option.

Mechanistic Considerations

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) salt of the amine or alcohol, which then undergoes a coupling reaction with the aryl halide. The reaction can proceed through a four-centered transition state. The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.

cu_cat Cu(I) Catalyst cu_amide Cu-NR2 cu_cat->cu_amide Amine Coordination & Deprotonation amine R2NH halide Ar-X product Ar-NR2 cu_amide->product Coupling with Ar-X product->cu_cat Catalyst Regeneration

Figure 2. A simplified representation of the Ullmann C-N coupling.

Experimental Protocol: Copper-Catalyzed Amination of a Halothiophene

This protocol is based on a general procedure for the copper-catalyzed amination of halothiophenes.

Materials:

  • Halothiophene (e.g., 2-bromothiophene)

  • Aminophenol

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In a reaction vessel, combine CuI (5-10 mol%), the aminophenol (1.0 eq), and K₃PO₄ (2.0 eq).

  • Add the halothiophene (1.2 eq) and DMEDA (10-20 mol%).

  • Add anhydrous toluene or dioxane.

  • Heat the mixture to 110-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonia and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

III. The Direct Path: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers the most straightforward approach to forming C-N or C-O bonds on an aromatic ring, as it does not require a metal catalyst. However, its application is limited to specific substrates. For a successful SNAr reaction on a thiophene ring, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at the ortho or para positions to the leaving group (halide).

Mechanistic Basis

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (aminophenoxide) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the EWGs. In the second step, the leaving group is expelled, and the aromaticity of the thiophene ring is restored.

start Activated Halothiophene meisenheimer Meisenheimer Complex start->meisenheimer Nucleophilic Attack (Aminophenoxide) product Aminophenoxy Thiophene meisenheimer->product Loss of Leaving Group

Figure 3. The addition-elimination mechanism of an SNAr reaction.

Hypothetical Experimental Protocol: SNAr Synthesis of an Aminophenoxy Nitrothiophene

This protocol is a hypothetical example based on the principles of SNAr reactions.

Materials:

  • 2-Chloro-5-nitrothiophene (activated substrate)

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in DMSO, add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide.

  • Add 2-chloro-5-nitrothiophene (1.1 eq) to the mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize or purify by column chromatography if necessary.

Concluding Remarks for the Practicing Scientist

The synthesis of aminophenoxy thiophenes is a task with multiple viable solutions, each with its own set of advantages and limitations.

  • For versatility and mild conditions , the Buchwald-Hartwig amination is often the method of choice, especially when dealing with sensitive functional groups or unactivated thiophene systems.

  • When cost is a primary concern and the substrates can tolerate higher temperatures, the Ullmann condensation presents a robust and economical alternative.

  • For substrates that are appropriately activated with electron-withdrawing groups, the SNAr reaction is an attractive, catalyst-free option that simplifies purification and reduces the risk of metal contamination in the final product.

Ultimately, the optimal synthetic route will depend on a careful consideration of the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical insights to make an informed decision, accelerating the path toward the discovery of novel thiophene-based therapeutics.

References

  • Bagley, M. C., Dwyer, J., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. [Link]

  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]

  • Hartwig, J. F., et al. (2002). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 67(17), 5891-5903. [Link]

  • Lu, Z., & Twieg, R. J. (2007). A Mild and Practical Copper-Catalyzed Amination of Halothiophenes. Synthesis, 2007(12), 1863-1867. [Link]

  • BenchChem. (2025). *Application Notes and Protocols for Buchwald-Hartwig

Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action for Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a well-understood therapeutic candidate is both exhilarating and fraught with challenges. The thiophene scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate, a member of this promising class, presents a compelling case for mechanism of action (MoA) elucidation. This guide provides a comprehensive, technically-grounded framework for discovering and validating its MoA, comparing various experimental strategies to empower researchers in making informed decisions.

Part 1: Charting the Course - A Strategy for MoA Discovery

Given the absence of a known biological target for this compound, a target-agnostic, or phenotypic, approach is the logical starting point.[4][5][6] This strategy contrasts with target-based discovery, where a specific protein is already identified. Our investigation will follow a phased approach, beginning with broad phenotypic screening to identify a biological effect, followed by target deconvolution to pinpoint the molecular interactors, and culminating in rigorous target validation.

MoA_Discovery_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation Phenotypic_Screening Broad Phenotypic Screening (e.g., cell viability, inflammation) Hit_Confirmation Hit Confirmation & Dose-Response Phenotypic_Screening->Hit_Confirmation Target_ID Target Identification (e.g., Affinity Chromatography, CETSA) Hit_Confirmation->Target_ID Confirmed Phenotype Candidate_Prioritization Candidate Target Prioritization Target_ID->Candidate_Prioritization Target_Validation Target Validation (e.g., CRISPR, Enzymatic Assays) Candidate_Prioritization->Target_Validation Prioritized Targets MoA_Elucidation Mechanism of Action Elucidation Target_Validation->MoA_Elucidation

Caption: A phased workflow for MoA elucidation of a novel compound.

Part 2: Experimental Deep Dive - Protocols and Comparisons

Phase 1: Phenotypic Screening - Uncovering the Biological Effect

The initial step is to cast a wide net to identify a consistent and reproducible phenotypic effect of this compound. Given the known activities of thiophene derivatives, we will focus on anti-proliferative and anti-inflammatory assays.[1][7]

Comparison of Primary Phenotypic Screens:

Assay TypePrincipleThroughputProsCons
MTT Assay Measures metabolic activity as an indicator of cell viability.HighInexpensive, well-established.Can be confounded by compounds affecting metabolic rate.
High-Content Imaging Automated microscopy to quantify cellular phenotypes (e.g., morphology, protein localization).Medium-HighProvides multi-parametric data, visually intuitive.More complex data analysis, higher initial cost.
Cytokine Release Assay Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatant.HighDirectly measures a key aspect of inflammation.May not capture all anti-inflammatory mechanisms.

Experimental Protocol: MTT Assay for Anti-Proliferative Activity

This protocol is designed to assess the effect of this compound on the viability of a cancer cell line (e.g., MCF-7, a breast cancer cell line).

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Phase 2: Target Deconvolution - Identifying the Molecular Interactor

Once a robust phenotype is confirmed, the next crucial step is to identify the direct molecular target(s) of the compound. This process is often referred to as target deconvolution.[8][9][10]

Comparison of Target Identification Strategies:

MethodPrincipleRequirementsProsCons
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[11][12][13]Synthesis of an affinity probe.Can identify direct binding partners.Probe synthesis can be challenging; potential for steric hindrance.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation.[14][15][16][17]A specific antibody for the target protein.Measures target engagement in a cellular context.[14][15]Not suitable for all proteins; requires a good antibody.
Chemical Proteomics Quantitative mass spectrometry to identify proteins that are differentially expressed or modified upon compound treatment.Access to mass spectrometry facility.Unbiased, genome-wide approach.Can be complex to differentiate direct from indirect effects.

Experimental Protocol: Affinity Chromatography

This protocol outlines the steps for identifying binding partners of this compound.

  • Affinity Probe Synthesis: Synthesize a derivative of the compound with a linker and a biotin tag. The amine group on the phenoxy ring is a potential site for modification.

  • Preparation of Affinity Matrix: Incubate the biotinylated probe with streptavidin-coated agarose beads to create the affinity matrix.

  • Cell Lysis: Prepare a cell lysate from the cell line that showed the phenotypic response.

  • Affinity Pull-Down: Incubate the cell lysate with the affinity matrix. As a negative control, use beads without the probe or beads with an inactive analog of the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with silver staining, and excise unique bands for identification by mass spectrometry.

Affinity_Chromatography cluster_0 Step 1: Probe Synthesis & Immobilization cluster_1 Step 2: Pull-Down cluster_2 Step 3: Identification Compound This compound Probe Biotinylated Probe Compound->Probe Chemical Synthesis Beads Streptavidin Beads Probe->Beads Binding Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Excise Bands

Sources

A Head-to-Head Comparison of EGFR Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively target the dysregulated kinases that drive tumor growth has revolutionized treatment paradigms for numerous malignancies. Among the most critical of these targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in the pathogenesis of non-small cell lung cancer (NSCLC) and other epithelial tumors.[1][2] The clinical success of EGFR inhibitors has spurred the development of multiple generations of these drugs, each with distinct biochemical properties and clinical efficacy profiles.

This guide provides an in-depth comparison of first-generation and third-generation EGFR tyrosine kinase inhibitors (TKIs), specifically focusing on Gefitinib and Erlotinib (first-generation) versus Osimertinib (third-generation). We will delve into their mechanisms of action, comparative efficacy based on biochemical and cellular assays, and provide detailed protocols for key experiments that form the basis of such comparisons. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical evaluation of EGFR inhibitors.

Understanding the Target: The EGFR Signaling Pathway

The EGFR signaling cascade is a pivotal pathway that governs cell proliferation, survival, and differentiation.[2] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately drive cell growth and survival.[4] In cancer, mutations in the EGFR gene can lead to ligand-independent, constitutive activation of the receptor, resulting in uncontrolled cell proliferation.

Figure 1: Simplified EGFR Signaling Pathway.

The Inhibitors: A Generational Divide

The development of EGFR inhibitors has been a story of iterative improvement, driven by the emergence of drug resistance.

  • First-Generation Inhibitors (Gefitinib, Erlotinib): These are reversible, ATP-competitive inhibitors that target the kinase domain of both wild-type and mutant EGFR.[5] While effective against sensitizing mutations (e.g., exon 19 deletions and L858R), their efficacy is limited by the development of resistance, most commonly through the acquisition of a T790M "gatekeeper" mutation in the EGFR kinase domain.[1][5]

  • Third-Generation Inhibitors (Osimertinib): Osimertinib is an irreversible inhibitor that covalently binds to a cysteine residue (C797) in the ATP-binding site of EGFR.[5] It is designed to be highly selective for EGFR harboring sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing off-target toxicities.[1][6]

Efficacy Comparison: Biochemical and Cellular Data

The differential efficacy of these inhibitors can be quantified through a combination of in vitro biochemical assays and cell-based functional assays.

Biochemical Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in inhibiting a specific enzyme. This is typically determined using a kinase activity assay, such as the luminescence-based ADP-Glo™ assay, which measures the amount of ADP produced by the kinase reaction.[7]

Kinase InhibitorEGFR MutantIC50 (nM)Reference
Gefitinib Exon 19 deletion~5-10[8]
L858R~20-50[8]
T790M>1000[8]
Erlotinib Exon 19 deletion~5-15[9]
L858R~20-60[9]
T790M>1000[9]
Osimertinib Exon 19 deletion~1-5[8]
L858R~10-20[8]
T790M~1-10[8]

Note: IC50 values are approximate and can vary depending on the specific assay conditions.

The data clearly illustrates that while first-generation inhibitors are potent against sensitizing mutations, they are largely ineffective against the T790M resistance mutation. In contrast, Osimertinib demonstrates high potency against both sensitizing and T790M mutant EGFR.

Cellular Activity: Inhibition of EGFR Phosphorylation and Cell Viability

To assess the efficacy of these inhibitors in a more biologically relevant context, cellular assays are indispensable. Western blotting is a standard technique to measure the inhibition of EGFR autophosphorylation, a direct indicator of target engagement within the cell.[10][11] Furthermore, cell viability assays, such as the MTT assay, are used to determine the cytotoxic effects of the inhibitors on cancer cell lines harboring different EGFR mutations.[12]

The results from these cellular assays generally correlate with the biochemical data, showing that Osimertinib is more effective at inhibiting the growth of EGFR T790M-positive cancer cells compared to Gefitinib and Erlotinib.

Experimental Protocols

To ensure the reproducibility and validity of comparative efficacy studies, standardized and well-documented protocols are essential.

Biochemical Kinase Assay: ADP-Glo™ Protocol

This protocol outlines the steps for determining the IC50 of a kinase inhibitor using the ADP-Glo™ Kinase Assay.[7][13]

ADP_Glo_Workflow cluster_kinase_reaction Kinase Reaction cluster_adp_glo ADP-Glo™ Detection A 1. Add Kinase, Substrate, ATP, and Inhibitor B 2. Incubate at Room Temperature A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D 4. Incubate at Room Temperature C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate at Room Temperature E->F G 7. Measure Luminescence F->G

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant EGFR enzyme (wild-type or mutant)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase inhibitors (Gefitinib, Erlotinib, Osimertinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white, opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the kinase inhibitors in DMSO.

  • Kinase Reaction Setup:

    • In a microplate, add the kinase, substrate, and inhibitor dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[13]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for EGFR Phosphorylation

This protocol describes the detection of phosphorylated EGFR (p-EGFR) in cell lysates following inhibitor treatment.[10][11][15]

Materials:

  • Cancer cell line with relevant EGFR mutation (e.g., NCI-H1975 for T790M)

  • Cell culture medium and supplements

  • EGFR inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with varying concentrations of EGFR inhibitors for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.[16]

    • Incubate with primary antibody against p-EGFR overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total EGFR and a loading control (e.g., actin) for normalization.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-EGFR.

Cellular Assay: MTT Cell Viability Assay

This protocol outlines the measurement of cell viability in response to inhibitor treatment using the MTT assay.[12][17][18]

Materials:

  • Cancer cell line

  • Cell culture medium

  • EGFR inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations.

  • MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The comparative analysis of EGFR inhibitors highlights the critical role of continuous drug development in overcoming therapeutic resistance. While first-generation inhibitors like Gefitinib and Erlotinib laid the foundation for targeted therapy in EGFR-mutant NSCLC, the emergence of resistance necessitated the development of next-generation compounds. Osimertinib exemplifies this progress, with its superior potency against the T790M resistance mutation and a favorable selectivity profile.

For researchers in the field, a thorough understanding of the biochemical and cellular assays used to characterize these inhibitors is paramount. The protocols provided in this guide offer a framework for conducting robust and reproducible efficacy comparisons, ultimately contributing to the development of more effective and durable cancer therapies.

References

  • MTT (Assay protocol). (2023, February 27). protocols.io. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). New EGFR Inhibitor Approved for Lung Cancer. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR... [Image]. Retrieved from [Link]

  • Passiglia, F., et al. (2019). FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. Cancers, 11(11), 1697.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010.
  • U.S. Food and Drug Administration. (2025, July 2). FDA grants accelerated approval to sunvozertinib for metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Targeted Oncology. (2025, July 3). FDA approves sunvozertinib for non-small cell lung cancer with EGFR Ex20Ins. Retrieved from [Link]

  • GO2 for Lung Cancer. (n.d.). FDA approves mobocertinib for EGFR exon 20 insertion+ NSCLC. Retrieved from [Link]

  • Lin, S. Y., & Clinton, G. M. (1986). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical biochemistry, 154(1), 316–323.
  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib [Image]. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Klingner, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific reports, 9(1), 13540.
  • ResearchGate. (n.d.). IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for EGFR, HER2, HER4, Del19, and L858R [Image]. Retrieved from [Link]

  • The ASCO Post. (2019, November 10). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. Retrieved from [Link]

  • PubMed. (2025, January 1). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity Correlation for Thiophene-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiophene Scaffold and the IVIVC Imperative

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Its presence in numerous FDA-approved drugs, spanning anti-inflammatory agents to anticancer therapies, underscores its significance as a "privileged" scaffold.[1][2] Thiophene and its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[2][3]

However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges, with a significant number of candidates failing due to a poor correlation between their activity in a controlled laboratory setting (in vitro) and their performance in a complex biological system (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo activities of thiophene-based drug candidates, offering insights into the causal factors influencing their translational potential. We will delve into experimental data, explore the underlying mechanisms, and provide detailed protocols to empower researchers in navigating the complexities of drug development.

The Dichotomy of Discovery: In Vitro Screening vs. In Vivo Reality

The initial stages of drug discovery heavily rely on high-throughput in vitro assays to screen vast libraries of compounds for desired biological activity. These assays are indispensable for identifying initial leads due to their speed, cost-effectiveness, and reproducibility. However, the controlled environment of an in vitro experiment, often involving isolated enzymes or cultured cell lines, represents a significant simplification of the intricate physiological landscape of a living organism.

A promising low micromolar IC50 value in a cancer cell line does not always translate to tumor regression in an animal model. This discrepancy, often referred to as poor in vitro-in vivo correlation (IVIVC), can arise from a multitude of factors, primarily related to the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target toxicities.[4]

Metabolic Fate: The Thiophene Ring's Double-Edged Sword

The thiophene moiety, while contributing to the pharmacological activity of many drugs, is also a known "structural alert" due to its potential for metabolic bioactivation.[4] Cytochrome P450 (CYP450) enzymes in the liver can oxidize the thiophene ring to form reactive metabolites, such as thiophene S-oxides and thiophene epoxides.[4][5] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity, including hepatotoxicity and nephrotoxicity.[4][5]

For instance, the drug tienilic acid was withdrawn from the market due to severe hepatotoxicity attributed to the formation of reactive metabolites.[4] Conversely, for some prodrugs like clopidogrel and prasugrel, metabolic activation of the thiophene ring is essential for their therapeutic effect.[1] Understanding the metabolic pathways of a thiophene-based candidate is therefore critical to predicting its in vivo behavior.

Diagram: Generalized Metabolic Pathways of Thiophene-Containing Drugs

Thiophene_Drug Thiophene-Based Drug Candidate Phase_I Phase I Metabolism (e.g., CYP450 Oxidation) Thiophene_Drug->Phase_I Phase_II Phase II Conjugation (e.g., Glucuronidation, Sulfation) Thiophene_Drug->Phase_II Pharmacological_Effect Desired Pharmacological Effect Thiophene_Drug->Pharmacological_Effect Directly Active Prodrug_Activation Prodrug Activation Thiophene_Drug->Prodrug_Activation Reactive_Metabolites Reactive Metabolites (Thiophene S-oxides, Epoxides) Phase_I->Reactive_Metabolites Inactive_Metabolites Inactive/Less Active Metabolites Phase_I->Inactive_Metabolites Toxicity Toxicity (Hepatotoxicity, Nephrotoxicity) Reactive_Metabolites->Toxicity Reactive_Metabolites->Pharmacological_Effect e.g., Clopidogrel Inactive_Metabolites->Phase_II Excretion Excretion (Urine, Feces) Phase_II->Excretion Prodrug_Activation->Pharmacological_Effect

Caption: Generalized metabolic pathways for thiophene-based drugs.

Comparative Analysis: Anticancer Thiophene Derivatives

To illustrate the correlation between in vitro and in vivo activity, we will examine data for several thiophene-based anticancer drug candidates.

Case Study 1: Thiophene-Based Kinase Inhibitors

Many thiophene derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival and are often dysregulated in cancer.[6]

Table 1: In Vitro vs. In Vivo Activity of Thiophene-Based Kinase Inhibitors

Compound IDIn Vitro Target & IC50 (nM)In Vitro Cell Line & IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
Compound A VEGFR-2 (75)HepG2 (3.02)Xenograft (HepG2)Significant tumor growth inhibition[7]
Compound B AKT (4600)PC-3 (3.12)Not Reported-[7]
OSI-930 c-Kit, KDR (VEGFR2)HCT116 (>10)Xenograft (HT29)Tumor growth inhibition at 100 mg/kg[4]

Analysis:

Compound A demonstrates a good correlation between its potent in vitro VEGFR-2 inhibition, cytotoxicity in the HepG2 cell line, and its in vivo antitumor activity in a HepG2 xenograft model.[7] This suggests that its mechanism of action is likely on-target and that it possesses favorable pharmacokinetic properties that allow it to reach and act on the tumor in vivo.

In contrast, Compound B shows weaker in vitro activity against AKT and, while cytotoxic to PC-3 cells, the lack of in vivo data makes it difficult to assess its translational potential.[7] The high IC50 against AKT suggests it may have off-target effects responsible for its cytotoxicity.

OSI-930 presents an interesting case where its in vitro cytotoxicity is not as potent, yet it demonstrates in vivo efficacy.[4] This could be due to factors such as accumulation of the drug in the tumor tissue or the contribution of its metabolites to the overall antitumor effect.

Case Study 2: Thiophene-Based Apoptosis Inducers

Another common anticancer strategy is the induction of apoptosis (programmed cell death).

Table 2: In Vitro vs. In Vivo Activity of Thiophene-Based Apoptosis Inducers

Compound IDIn Vitro EffectIn Vitro Cell Line & IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
Compound F8 Induces apoptosis, mitochondrial depolarizationCCRF-CEM (0.805 - 3.05)Not Reported-[8][9]
Pyrazoline 2 CytotoxicWiDr (0.25 µg/ml)Not Reported-[10]

Analysis:

Compound F8 shows promising in vitro activity at low micromolar concentrations in a leukemia cell line, with a clear apoptotic mechanism of action.[8][9] However, without in vivo data, its potential as a therapeutic agent remains unconfirmed.

Pyrazoline 2 exhibits potent cytotoxicity against a colorectal cancer cell line.[10] The authors also performed in silico ADME predictions, which suggested good pharmacokinetic properties, increasing the likelihood of a positive in vivo outcome.[10]

Experimental Protocols: A Foundation for Reliable Data

The reproducibility and reliability of both in vitro and in vivo data are paramount for making informed decisions in drug development. Below are detailed protocols for key experiments mentioned in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the thiophene-based drug candidate to the wells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: MTT Assay Workflow

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Thiophene Compound Incubate_24h_1->Add_Compound Incubate_48h Incubate 24-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_Solvent Add Solubilizing Agent (e.g., DMSO) Remove_Medium->Add_Solvent Read_Absorbance Read Absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a standard MTT cytotoxicity assay.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer drug candidates.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into control and treatment groups.

  • Drug Administration: Administer the thiophene-based drug candidate via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion: Towards a More Predictive Drug Discovery Paradigm

The development of thiophene-based drug candidates with strong therapeutic potential necessitates a comprehensive understanding of the factors that govern the correlation between in vitro and in vivo activity. While in vitro assays are invaluable for initial screening, they must be complemented by a thorough evaluation of a compound's ADME and toxicity profiles to predict its in vivo performance accurately.

Key takeaways for researchers include:

  • Embrace Early ADME Profiling: Integrating in vitro and in silico ADME assays early in the discovery process can help identify candidates with a higher probability of in vivo success.

  • Investigate Metabolic Stability: For thiophene-containing compounds, understanding their metabolic fate is crucial to anticipate potential toxicity or the need for bioactivation.

  • Contextualize In Vitro Data: A potent in vitro IC50 is only one piece of the puzzle. Consider the cell line used, the assay conditions, and the compound's mechanism of action when interpreting results.

  • Thoughtful In Vivo Model Selection: Choose animal models that are most relevant to the human disease being studied to maximize the predictive value of the in vivo experiments.

By bridging the gap between in vitro and in vivo studies with a mechanistic understanding of a compound's behavior, the scientific community can enhance the efficiency and success rate of bringing novel thiophene-based therapies to patients in need.

References

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. [Link]

  • Chunaifah, I., et al. (2023). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]

  • Thakur, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. [Link]

  • Kumar, A., & Sharma, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Sci-Hub. [Link]

  • Kumar, A., & Sharma, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. [Link]

  • Gayo, J., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central. [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. [Link]

  • Jha, P., et al. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal. [Link]

  • Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. [Link]

  • Konus, M., et al. (2022). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • Gayo, J., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PubMed Central. [Link]

  • Crucin, O., et al. (2021). Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose. PubMed Central. [Link]

  • Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

  • Ieiri, I., et al. (2012). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Cancer Science. [Link]

  • Crucin, O., et al. (2021). Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose. PubMed. [Link]

  • M-Gasc, M., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Almeida, J. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

  • Ahmad, R., et al. (2023). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Verification of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent quality and purity of starting materials are foundational to reproducible and reliable results. This guide provides a comprehensive framework for the spectroscopic comparison of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS No. 103790-38-1), a key intermediate in various synthetic pathways. While publicly accessible spectroscopic data from commercial suppliers for this specific compound is limited, this document outlines the essential analytical procedures and data interpretation required for its rigorous in-house quality assessment.

The methodologies described herein are based on standard analytical chemistry principles and are illustrated with reference data from closely related thiophene derivatives to provide a practical guide for researchers. The objective is to empower the end-user to independently verify the structural integrity and purity of this reagent from different commercial sources.

The Imperative of Independent Verification

In the realm of chemical synthesis and drug discovery, the assumption of a label's accuracy without independent verification can introduce significant variability into experimental outcomes. Even minor impurities or structural isomers can lead to unexpected side reactions, lower yields, or misleading biological data. Therefore, a systematic spectroscopic analysis of each new batch or supplier of a critical reagent is a cornerstone of good laboratory practice (GLP) and scientific rigor.

This guide will walk you through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a high-confidence confirmation of the molecule's identity and a semi-quantitative assessment of its purity.

The Analytical Workflow: A Step-by-Step Approach

A systematic approach to the spectroscopic analysis of this compound is crucial for obtaining reliable and comparable data. The following workflow is recommended:

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Receive Samples from Different Suppliers Prep_NMR Prepare NMR Samples (e.g., in DMSO-d6) Sample->Prep_NMR Prep_MS Prepare MS Samples (e.g., in Methanol) Sample->Prep_MS Prep_IR Prepare IR Samples (e.g., KBr pellet or ATR) Sample->Prep_IR Acq_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acq_NMR Acq_MS Acquire Mass Spectrum (e.g., ESI-MS) Prep_MS->Acq_MS Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Analyze_NMR Analyze Chemical Shifts, Coupling Constants, and Integration Acq_NMR->Analyze_NMR Analyze_MS Analyze Molecular Ion Peak and Fragmentation Pattern Acq_MS->Analyze_MS Analyze_IR Analyze Functional Group Vibrational Frequencies Acq_IR->Analyze_IR Compare Compare Data from Suppliers and with Reference Spectra Analyze_NMR->Compare Analyze_MS->Compare Analyze_IR->Compare Conclusion Assess Purity and Structural Integrity Compare->Conclusion

Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational plan for the safe handling and disposal of Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate. As a novel chemical entity, specific hazard data is limited. Therefore, this guide is built upon a conservative risk assessment, extrapolating from the known hazards of its core structural motifs: aromatic amines and thiophene derivatives. This proactive approach ensures the highest level of safety for all laboratory personnel.

Hazard Profile and Risk Assessment

This compound incorporates two key functional groups that dictate its potential hazard profile:

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity, including skin and eye irritation, and can be harmful if swallowed or absorbed through the skin.[1][2][3]

  • Thiophene Ring: Thiophene and its derivatives are recognized as irritants.[1][4] When heated to decomposition, thiophenes can emit highly toxic sulfur oxide fumes.[5]

Based on data from structurally related compounds like Methyl 3-amino-4-methylthiophene-2-carboxylate, we must assume this compound is, at a minimum:

  • A skin irritant.[6][7][8][9]

  • A serious eye irritant.[6][7][8][9]

  • A respiratory tract irritant.[6][7][8]

  • Potentially harmful if swallowed.[6][9]

Therefore, all handling procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks. Direct contact with skin and eyes must be rigorously prevented through the meticulous use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing exposure. The following table summarizes the minimum required PPE for handling this compound in solid and solution forms.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double-layered nitrile glovesANSI Z87.1 compliant safety glasses with side shields & face shieldFlame-resistant (FR) lab coat, fully buttonedWork conducted in a certified chemical fume hood
Preparing Solutions Double-layered nitrile glovesChemical splash goggles & face shieldChemical-resistant apron over FR lab coatWork conducted in a certified chemical fume hood
Running Reactions/Workup Double-layered nitrile glovesChemical splash goggles & face shieldChemical-resistant apron over FR lab coatWork conducted in a certified chemical fume hood
Waste Disposal Double-layered nitrile glovesChemical splash gogglesChemical-resistant apron over FR lab coatWork conducted in a certified chemical fume hood
Hand Protection: The First Line of Defense
  • Rationale: The primary route of exposure for aromatic amines is dermal absorption. A single layer of gloves may not provide sufficient protection against permeation.[2][3] Double-gloving provides a critical safety buffer.

  • Protocol:

    • Always inspect gloves for tears or pinholes before use.

    • Wear two pairs of nitrile gloves. Ensure the outer glove is pulled over the cuff of the lab coat sleeve.

    • If direct contact with the chemical occurs, remove both pairs of gloves immediately using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water.

    • Change gloves frequently, and always before leaving the laboratory or handling non-laboratory items (e.g., keyboards, door handles).

Eye and Face Protection: Preventing Irreversible Damage
  • Rationale: The compound is considered a serious eye irritant.[6][7][8] Standard safety glasses are insufficient for protecting against splashes when handling solutions. A face shield is required when there is a risk of splashing or exothermic reaction.[10][11]

  • Protocol:

    • For Solids: At a minimum, wear ANSI Z87.1 compliant safety glasses with side shields. When handling larger quantities or fine powders, a face shield is mandatory.

    • For Liquids/Solutions: Chemical splash goggles are required. For any procedure with a splash risk (e.g., transfers, workups), a face shield must be worn over the goggles.[11]

    • Ensure eyewash stations are readily accessible and have been tested within the last month.[6]

Body Protection: Shielding Against Contamination
  • Rationale: To prevent contamination of personal clothing and skin, a protective barrier is essential. A flame-resistant lab coat is standard, with an additional chemical-resistant apron for handling liquids.

  • Protocol:

    • Always wear a flame-resistant (FR) or 100% cotton lab coat, fully buttoned.[10]

    • When handling solutions, wear a chemical-resistant apron over the lab coat.

    • Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[10]

    • Remove lab coats immediately if they become contaminated and before leaving the laboratory.

Safe Handling and Operational Workflow

A structured workflow minimizes the risk of exposure and ensures procedural consistency.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep 1. Verify Fume Hood (Certified & Operational) ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep->ppe gather 3. Assemble Materials (Chemical, Glassware, Waste Containers) ppe->gather weigh 4. Weigh Solid Compound gather->weigh dissolve 5. Prepare Solution weigh->dissolve react 6. Perform Reaction/Workup dissolve->react decon 7. Decontaminate Glassware (Rinse with appropriate solvent) react->decon spill Spill Response react->spill If Spill Occurs first_aid First Aid react->first_aid If Exposure Occurs dispose 8. Segregate & Dispose Waste (Solid, Liquid, Sharps, PPE) decon->dispose clean 9. Clean Work Area dispose->clean remove_ppe 10. Remove PPE (Gloves last, wash hands) clean->remove_ppe

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:
  • Preparation:

    • Verify that the chemical fume hood is operational and has a valid certification.

    • Don all required PPE as outlined in Section 2.

    • Assemble all necessary chemicals, glassware, and clearly labeled waste containers inside the fume hood.

  • Handling:

    • Perform all manipulations of the compound, whether solid or in solution, well within the chemical fume hood.

    • Use a spatula for transferring solids. Avoid creating dust.[6]

    • When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Procedure Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.

    • Clean the work surface within the fume hood.

  • PPE Removal:

    • Remove your chemical-resistant apron (if used) and lab coat.

    • Remove your face shield/goggles.

    • Remove your outer gloves, followed by your inner gloves, using a technique that prevents skin contact with the outer surface of the gloves.

    • Immediately wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Procedures
  • Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if the spill is large or outside of a fume hood.

  • Containment (if safe to do so): For small spills inside a fume hood, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[1]

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weigh boats, and other solid labware in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions and solvent rinses in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.

  • Final Disposal: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not pour any amount of this chemical down the drain.[8][12]

References

  • Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Thiophene | C4H4S | CID 8030. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Thiophene - Sciencemadness Wiki. Sciencemadness. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. Available at: [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks, Centers for Disease Control and Prevention. Available at: [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed, National Library of Medicine. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM, Chemical Hazards Emergency Medical Management. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.